molecular formula C27H35FN6O3 B15588762 RK-582

RK-582

Cat. No.: B15588762
M. Wt: 510.6 g/mol
InChI Key: KZUPFZKALLNBBV-CALCHBBNSA-N
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Description

RK-582 is a useful research compound. Its molecular formula is C27H35FN6O3 and its molecular weight is 510.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C27H35FN6O3

Molecular Weight

510.6 g/mol

IUPAC Name

6-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-4-fluoro-1-methyl-1'-(8-methyl-4-oxo-3,5,6,7-tetrahydropyrido[2,3-d]pyrimidin-2-yl)spiro[indole-3,4'-piperidine]-2-one

InChI

InChI=1S/C27H35FN6O3/c1-16-14-34(15-17(2)37-16)18-12-20(28)22-21(13-18)32(4)25(36)27(22)7-10-33(11-8-27)26-29-23-19(24(35)30-26)6-5-9-31(23)3/h12-13,16-17H,5-11,14-15H2,1-4H3,(H,29,30,35)/t16-,17+

InChI Key

KZUPFZKALLNBBV-CALCHBBNSA-N

Origin of Product

United States

Foundational & Exploratory

The Tankyrase Inhibitor RK-582: A Deep Dive into its Mechanism of Action in the Wnt Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of RK-582, a potent and selective tankyrase inhibitor, and its mechanism of action in the canonical Wnt/β-catenin signaling pathway. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting Wnt signaling in oncology.

Core Mechanism of Action: Inhibition of Tankyrase and Stabilization of the β-catenin Destruction Complex

This compound is a spiroindoline-based, orally active small molecule that selectively inhibits the activity of tankyrase enzymes, TNKS1 and TNKS2.[1][2][3] Tankyrases are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes that play a crucial role in regulating the stability of AXIN, a key scaffold protein in the β-catenin destruction complex.[4][5][6][7][8][9]

In the canonical Wnt pathway, the destruction complex, composed of AXIN, Adenomatous Polyposis Coli (APC), Glycogen Synthase Kinase 3 (GSK3), and Casein Kinase 1 (CK1), targets β-catenin for proteasomal degradation. This keeps cytoplasmic β-catenin levels low. Upon Wnt ligand binding to its receptor, this degradation is inhibited, leading to the accumulation and nuclear translocation of β-catenin, where it activates the transcription of Wnt target genes, many of which are implicated in cancer development.

Tankyrases promote the degradation of AXIN through a process called PARylation. By inhibiting TNKS1 and TNKS2, this compound prevents the PARylation and subsequent degradation of AXIN.[4][5][6][7] This leads to the stabilization and accumulation of AXIN, thereby enhancing the activity of the β-catenin destruction complex.[4][5][6][7] The result is a decrease in the levels of active β-catenin and subsequent downregulation of Wnt target gene expression.[1][4][5][7][10] This mechanism makes this compound a promising therapeutic agent for cancers driven by hyperactive Wnt signaling, such as a significant portion of colorectal cancers with APC mutations.[11]

Caption: Mechanism of this compound in the Wnt/β-catenin signaling pathway.

Quantitative Data

The following tables summarize the in vitro and cellular activity of this compound.

Table 1: In Vitro Inhibitory Activity of this compound against Tankyrase Enzymes

EnzymeIC50 (nM)
TNKS139.1[3]
TNKS236.2[3]

Table 2: Cellular Activity of this compound in Wnt-Dependent Cancer Cell Lines

Cell LineAssayEndpointValue
HEK293TCF Reporter AssayIC500.3 nM[2][3]
DLD-1TCF Reporter AssayIC503.1 nM[3]
COLO-320DMCell Growth (MTT)GI5035 nM[3]
COLO-320DMCell Growth (CellTiter-Glo)GI500.23 µM[2]
RKOCell Growth (MTT)GI50> 10 µM[2]

Table 3: In Vivo Antitumor Efficacy of this compound

Xenograft ModelDosage and AdministrationOutcome
COLO-320DM10 or 20 mg/kg, twice daily (oral or i.p.)Robust tumor growth inhibition[1][3][10]

Experimental Protocols

Detailed methodologies for key experiments used to characterize the mechanism of action of this compound are provided below.

TCF Reporter Assay

This assay measures the transcriptional activity of the β-catenin/TCF complex.

Objective: To determine the inhibitory effect of this compound on Wnt/β-catenin signaling.

Methodology:

  • HEK293 or DLD-1 cells are co-transfected with a TCF-responsive firefly luciferase reporter plasmid (e.g., TOPFlash) and a control plasmid with a constitutively expressed Renilla luciferase for normalization.

  • After 24 hours, the transfected cells are treated with varying concentrations of this compound or vehicle control (DMSO).

  • In some experiments, Wnt signaling is stimulated using Wnt3a conditioned medium or LiCl.[12][13]

  • Following an additional 24-hour incubation period, the cells are lysed.

  • Firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system and a luminometer.[12]

  • The ratio of firefly to Renilla luciferase activity is calculated to determine the level of TCF-mediated transcription.

  • IC50 values are calculated from the dose-response curves.

Cell Viability Assay (MTS/MTT or CellTiter-Glo)

These assays assess the effect of this compound on the proliferation and viability of cancer cell lines.

Objective: To determine the growth inhibitory (GI50) concentration of this compound.

Methodology:

  • Wnt-dependent (e.g., COLO-320DM) and Wnt-independent (e.g., RKO) cancer cells are seeded in 96-well plates.[12]

  • After allowing the cells to adhere overnight, they are treated with a range of concentrations of this compound for a period of 4 to 5 days.[2]

  • For MTS/MTT assays, a solution containing a tetrazolium salt is added to each well. Viable cells with active metabolism convert the tetrazolium salt into a colored formazan (B1609692) product, which is measured spectrophotometrically.

  • For the CellTiter-Glo assay, a reagent that measures ATP levels is added to the wells. The luminescent signal is proportional to the number of viable cells.

  • The GI50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the resulting dose-response curves.

Western Blot Analysis

This technique is used to detect changes in the protein levels of key components of the Wnt signaling pathway.

Objective: To confirm the mechanism of action of this compound by assessing the levels of AXIN and β-catenin.

Methodology:

  • Cancer cell lines are treated with this compound or a vehicle control for a specified period (e.g., 24 hours).

  • The cells are then lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.[12]

  • Protein concentrations of the cell lysates are determined using a BCA assay.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with primary antibodies specific for AXIN2, total β-catenin, and a loading control (e.g., actin or GAPDH).

  • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • The band intensities are quantified to determine the relative changes in protein expression.

Experimental_Workflow cluster_invitro In Vitro & Cellular Assays cluster_invivo In Vivo Studies TCF_Assay TCF Reporter Assay (HEK293, DLD-1) Viability_Assay Cell Viability Assay (COLO-320DM, RKO) IC50 IC50 TCF_Assay->IC50 IC50 Determination Western_Blot Western Blot (AXIN2, β-catenin) GI50 GI50 Viability_Assay->GI50 GI50 Determination Protein_Levels Protein_Levels Western_Blot->Protein_Levels Protein Level Changes Xenograft Xenograft Model (COLO-320DM) Tumor_Growth Tumor_Growth Xenograft->Tumor_Growth Tumor Growth Inhibition RK582 This compound RK582->TCF_Assay RK582->Viability_Assay RK582->Western_Blot RK582->Xenograft

Caption: General experimental workflow for the evaluation of this compound.

Conclusion

This compound is a selective and potent tankyrase inhibitor that effectively downregulates the Wnt/β-catenin signaling pathway. Its mechanism of action, centered on the stabilization of the β-catenin destruction complex component AXIN, has been well-characterized through a variety of in vitro and in vivo studies. The data presented in this guide underscore the potential of this compound as a targeted therapeutic for Wnt-driven cancers. Further clinical investigation is warranted to fully elucidate its safety and efficacy in patients.[4][5][6][7]

References

The Cellular Target of RK-582: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RK-582 is a potent and orally bioavailable small molecule inhibitor that has shown significant promise in preclinical models of colorectal cancer.[1][2] Developed through the optimization of a spiroindoline-based chemical scaffold, this compound has entered clinical trials, marking a critical step in its development as a potential therapeutic agent.[1][2] This technical guide provides an in-depth overview of the cellular target of this compound, its mechanism of action, and the key experimental data and protocols that underpin our current understanding of this compound.

Cellular Target and Mechanism of Action

The primary cellular targets of this compound are Tankyrase-1 (TNKS1/PARP5A) and Tankyrase-2 (TNKS2/PARP5B) .[3][4] These enzymes are members of the poly(ADP-ribose) polymerase (PARP) family and play a crucial role in the regulation of the Wnt/β-catenin signaling pathway.[3][5]

In the absence of Wnt signaling, a "destruction complex" composed of Axin, Adenomatous Polyposis Coli (APC), Glycogen Synthase Kinase 3 (GSK3), and Casein Kinase 1 (CK1) phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. This keeps the cytosolic levels of β-catenin low.

Tankyrases promote the degradation of Axin by catalyzing its poly(ADP-ribosylation) (PARsylation), which marks Axin for ubiquitination and proteasomal degradation.[6] By inhibiting the enzymatic activity of TNKS1 and TNKS2, this compound prevents the PARsylation of Axin, leading to its stabilization and accumulation.[1] The increased levels of Axin enhance the activity of the β-catenin destruction complex, thereby promoting the degradation of β-catenin.[5] The resulting decrease in nuclear β-catenin leads to the downregulation of T-cell factor/lymphoid enhancer-binding factor (TCF/LEF)-mediated transcription of Wnt target genes, such as AXIN2, c-Myc, and Cyclin D1, which are critical for cancer cell proliferation.[7][8]

The inhibitory action of this compound on Tankyrase and its downstream effects on the Wnt/β-catenin signaling pathway are the basis for its anti-tumor activity, particularly in cancers with aberrant Wnt signaling, such as those with APC mutations.[2]

Quantitative Data

The potency and cellular activity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data.

Target Assay Type IC50 (nM) Reference
TNKS1/PARP5AEnzymatic Assay36.1[3]
TNKS2/PARP5BEnzymatic Assay36.2[4]
PARP1Enzymatic Assay18,168[3]
PARP2Enzymatic Assay>200-fold selectivity vs TNKS1/2[4]
PARP10Enzymatic Assay>200-fold selectivity vs TNKS1/2[4]

Table 1: In Vitro Enzymatic Activity of this compound

Cell Line Assay Type Parameter Value Reference
COLO-320DMCell GrowthGI50230 nM[3]
HEK293TCF ReporterIC500.3 nM[4]
DLD-1TCF ReporterIC503.1 nM[4]

Table 2: Cellular Activity of this compound

Experimental Protocols

Detailed methodologies are essential for the replication and extension of the research on this compound. The following sections provide overviews of the key experimental protocols used to characterize this inhibitor.

Tankyrase Enzymatic Assay

This assay quantifies the ability of this compound to inhibit the poly(ADP-ribosyl)ation activity of recombinant Tankyrase enzymes.

  • Principle: A chemiluminescent assay is commonly used to measure the incorporation of biotinylated NAD+ onto a histone substrate by TNKS1 or TNKS2. The resulting biotinylated-PAR chains are detected with streptavidin-horseradish peroxidase (HRP) and a chemiluminescent substrate.

  • Protocol Outline:

    • A 96-well plate is coated with histone proteins.

    • Recombinant human TNKS1 or TNKS2 enzyme is added to the wells along with a reaction buffer and varying concentrations of this compound.

    • The enzymatic reaction is initiated by the addition of NAD+ and biotinylated NAD+.

    • The plate is incubated to allow for PARsylation.

    • The reaction is stopped, and the plate is washed.

    • Streptavidin-HRP conjugate is added to bind to the biotinylated-PAR chains.

    • After incubation and washing, a chemiluminescent HRP substrate is added.

    • Luminescence is measured using a plate reader. The signal is inversely proportional to the inhibitory activity of this compound.

    • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[9]

Cell Viability Assay (GI50 Determination)

This assay determines the concentration of this compound that inhibits the growth of cancer cell lines by 50%.

  • Principle: The metabolic activity of viable cells is measured using a colorimetric or luminescent reagent.

  • Protocol Outline:

    • Cancer cells (e.g., COLO-320DM) are seeded in 96-well plates and allowed to adhere overnight.

    • The culture medium is replaced with fresh medium containing serial dilutions of this compound or a vehicle control (e.g., DMSO).

    • The plates are incubated for a specified period (e.g., 72 hours).

    • A viability reagent (e.g., MTT, MTS, or CellTiter-Glo®) is added to each well.

    • After a short incubation, the absorbance or luminescence is measured using a plate reader.

    • The GI50 value is determined by plotting the percentage of cell growth inhibition against the logarithm of the this compound concentration.[7]

Western Blot Analysis for Pathway Modulation

This technique is used to assess the effect of this compound on the protein levels of key components of the Wnt/β-catenin pathway.

  • Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and detected using specific antibodies.

  • Protocol Outline:

    • Cells are treated with various concentrations of this compound or vehicle control for a defined time.

    • Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein concentration in the lysates is determined using a BCA assay.

    • Equal amounts of protein (e.g., 20-30 µg) are separated on an SDS-PAGE gel and transferred to a PVDF membrane.

    • The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour.

    • The membrane is incubated with primary antibodies against Axin1, Axin2, active β-catenin (non-phosphorylated), total β-catenin, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[8][10]

    • The membrane is washed and incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.[7]

TCF/LEF Reporter Assay

This cell-based assay measures the transcriptional activity of the Wnt/β-catenin pathway.

  • Principle: Cells are transfected with a reporter plasmid containing TCF/LEF binding sites upstream of a luciferase gene (e.g., TOPFlash). Inhibition of the Wnt pathway by this compound leads to a decrease in luciferase expression.

  • Protocol Outline:

    • Cells (e.g., HEK293 or DLD-1) are seeded in 24- or 96-well plates.

    • Cells are co-transfected with a TCF/LEF firefly luciferase reporter plasmid (TOPFlash) and a Renilla luciferase control plasmid for normalization.[11]

    • After 24 hours, the cells are treated with a Wnt agonist (if necessary to induce signaling) and varying concentrations of this compound.

    • Following a 24-48 hour incubation, the cells are lysed.

    • Firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system and a luminometer.

    • The firefly luciferase activity is normalized to the Renilla luciferase activity.

    • IC50 values are calculated by plotting the normalized luciferase activity against the logarithm of the inhibitor concentration.[7][11]

In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy of this compound in a living organism.

  • Principle: Human cancer cells are implanted into immunocompromised mice, and the effect of this compound on tumor growth is monitored.

  • Protocol Outline:

    • Human colorectal cancer cells (e.g., COLO-320DM) are subcutaneously injected into immunodeficient mice (e.g., BALB/c-nu/nu or NOD/SCID).[12]

    • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

    • Mice are randomized into vehicle control and treatment groups.

    • This compound is administered orally at various doses (e.g., 10 or 20 mg/kg, twice daily).[4]

    • Tumor volume is measured regularly using calipers.

    • At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blotting for Axin2 and β-catenin levels).[5]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the Wnt/β-catenin signaling pathway and a general experimental workflow for characterizing this compound.

Wnt_Signaling_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State / Aberrant Signaling cluster_rk582 Intervention with this compound DestructionComplex Destruction Complex (Axin, APC, GSK3, CK1) beta_catenin_off β-catenin DestructionComplex->beta_catenin_off Phosphorylation Ub_Proteasome Ubiquitination & Proteasomal Degradation beta_catenin_off->Ub_Proteasome TCF_LEF_off TCF/LEF TargetGenes_off Target Gene Transcription OFF TCF_LEF_off->TargetGenes_off Wnt Wnt Frizzled_LRP Frizzled/LRP Wnt->Frizzled_LRP Dishevelled Dishevelled Frizzled_LRP->Dishevelled Tankyrase_on Tankyrase Axin_on Axin Dishevelled->Axin_on Inhibition of Destruction Complex Tankyrase_on->Axin_on PARsylation Ub_Proteasome_Axin Ubiquitination & Proteasomal Degradation Axin_on->Ub_Proteasome_Axin beta_catenin_on β-catenin beta_catenin_nuc β-catenin beta_catenin_on->beta_catenin_nuc Accumulation & Nuclear Translocation TCF_LEF_on TCF/LEF beta_catenin_nuc->TCF_LEF_on TargetGenes_on Target Gene Transcription ON (c-Myc, Cyclin D1) TCF_LEF_on->TargetGenes_on RK582 This compound Tankyrase_inhibited Tankyrase RK582->Tankyrase_inhibited Inhibition Axin_stabilized Axin Stabilized Tankyrase_inhibited->Axin_stabilized Prevents PARsylation DestructionComplex_active Active Destruction Complex Axin_stabilized->DestructionComplex_active Enhanced Activity DestructionComplex_active->beta_catenin_off Phosphorylation

Wnt/β-catenin signaling pathway and the inhibitory mechanism of this compound.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation EnzymaticAssay Enzymatic Assay (TNKS1/2, PARPs) IC50_determination Potency & Selectivity EnzymaticAssay->IC50_determination IC50 CellViability Cell Viability Assay (e.g., COLO-320DM) GI50_determination Cellular Potency CellViability->GI50_determination GI50 ReporterAssay TCF/LEF Reporter Assay (HEK293, DLD-1) PathwayIC50 Wnt Pathway Inhibition ReporterAssay->PathwayIC50 IC50 WesternBlot Western Blot (Axin, β-catenin) ProteinModulation Mechanism of Action WesternBlot->ProteinModulation Protein Level Changes XenograftModel Xenograft Model (COLO-320DM in mice) Dosing Oral Administration of this compound XenograftModel->Dosing TumorMeasurement Tumor Growth Monitoring Dosing->TumorMeasurement PD_Analysis Pharmacodynamic Analysis (Tumor Biomarkers) Dosing->PD_Analysis Efficacy In Vivo Efficacy TumorMeasurement->Efficacy Anti-tumor Efficacy BiomarkerModulation Target Validation PD_Analysis->BiomarkerModulation Target Engagement

General experimental workflow for the characterization of this compound.

References

RK-582: A Technical Overview of a Potent Tankyrase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RK-582 is a potent and selective, orally active tankyrase inhibitor that has demonstrated significant potential in the context of oncology, particularly for cancers driven by aberrant Wnt/β-catenin signaling.[1][2] Developed through the optimization of a previously identified spiroindoline-based inhibitor, RK-287107, this compound exhibits improved efficacy and pharmacokinetic properties.[3] This technical guide provides a comprehensive overview of the discovery, chemical structure, mechanism of action, and key experimental data related to this compound.

Chemical Structure and Properties

This compound is a spiroindolinone-based compound.[4] Its complex heterocyclic structure is fundamental to its high-affinity binding to the nicotinamide (B372718) subsite of tankyrase enzymes.

PropertyValue
IUPAC Name rel-6-[(2R,6S)-2,6-Dimethyl-4-morpholinyl]-4-fluoro-1'-(3,4,5,6,7,8-hexahydro-8-methyl-4-oxopyrido[2,3-d]pyrimidin-2-yl)-1-methylspiro[3H-indole-3,4'-piperidin]-2(1H)-one
Chemical Formula C27H35FN6O3[5]
Molecular Weight 510.61 g/mol
CAS Number 2171388-28-4[1]

Discovery and Synthesis

The discovery of this compound was the result of a lead optimization program aimed at improving the potency and in vivo efficacy of the initial lead compound, RK-287107.[3] The synthesis of this compound involves a multi-step process focused on the construction of the characteristic spiroindolinone core and the subsequent introduction of functional groups that enhance its binding to tankyrase and improve its drug-like properties. While the detailed synthetic route is proprietary, the process is an evolution of the methods developed for its predecessor, RK-287107.[6]

Mechanism of Action

Tankyrase 1 and 2 (TNKS1/2) are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes.[3] In the canonical Wnt/β-catenin signaling pathway, tankyrases play a critical role in the degradation of Axin, a key component of the β-catenin destruction complex. By poly(ADP-ribosyl)ating (PARsylating) Axin, tankyrases mark it for ubiquitination and subsequent proteasomal degradation. This destabilization of the destruction complex leads to the accumulation of β-catenin in the cytoplasm, its translocation to the nucleus, and the activation of TCF/LEF-mediated transcription of target genes, many of which are involved in cell proliferation and tumorigenesis.

This compound selectively inhibits the catalytic activity of TNKS1 and TNKS2.[1][7] This inhibition prevents the PARsylation of Axin, leading to its stabilization and the subsequent accumulation of the β-catenin destruction complex.[1] As a result, β-catenin is effectively degraded, and the downstream Wnt signaling cascade is suppressed.[1] This mechanism has been shown to be particularly effective in cancer cells with mutations in the APC gene, which are heavily reliant on Wnt signaling for their growth and survival.[8]

Wnt_Pathway_Inhibition cluster_without_inhibitor Wnt Signaling (Active) cluster_with_inhibitor Wnt Signaling (Inhibited by this compound) Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh LRP5/6 LRP5/6 TNKS Tankyrase Dsh->TNKS activates Axin_Deg Axin Degradation TNKS->Axin_Deg promotes beta_cat_acc β-catenin Accumulation Axin_Deg->beta_cat_acc leads to Nucleus Nucleus beta_cat_acc->Nucleus translocation TCF/LEF TCF/LEF Gene_Transcription Gene Transcription TCF/LEF->Gene_Transcription activates RK582 This compound TNKS_inhibited Tankyrase RK582->TNKS_inhibited inhibits Axin_Stab Axin Stabilization TNKS_inhibited->Axin_Stab leads to beta_cat_deg β-catenin Degradation Axin_Stab->beta_cat_deg promotes No_Transcription No Gene Transcription beta_cat_deg->No_Transcription results in

Caption: Mechanism of this compound in the Wnt/β-catenin signaling pathway.

Quantitative Data

This compound demonstrates high potency against tankyrase enzymes and significant anti-proliferative activity in cancer cell lines with activated Wnt signaling.

AssayTarget/Cell LineIC50 / GI50 (nM)Reference
Enzymatic Assay (IC50) TNKS139.1[1]
TNKS236.2[1]
PARP1>10,000[1]
PARP2>10,000[1]
Cell-Based Assay (IC50) HEK293 (TCF Reporter)0.3[1]
DLD-1 (TCF Reporter)3.1[1]
Cell Growth Inhibition (GI50) DLD-135[1]
COLO-320DM230[4][5]

Experimental Protocols

TCF/LEF Reporter Assay

This assay measures the transcriptional activity of the TCF/LEF family of transcription factors, which are activated by nuclear β-catenin.

Materials:

  • HEK293 or DLD-1 cells

  • TOPFlash and FOPFlash reporter plasmids (or other TCF/LEF-responsive and control luciferase constructs)

  • Renilla luciferase plasmid (for normalization)

  • Lipofectamine 2000 or other suitable transfection reagent

  • Dual-Luciferase Reporter Assay System

  • 96-well white, clear-bottom plates

  • Luminometer

Protocol:

  • Seed cells in 96-well plates at a density that will result in 70-80% confluency at the time of transfection.

  • Co-transfect cells with the TOPFlash (or FOPFlash) and Renilla luciferase plasmids using a suitable transfection reagent according to the manufacturer's protocol.

  • 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO).

  • Incubate the cells for an additional 24-48 hours.

  • Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

  • Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value.

MTT Cell Proliferation Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability and proliferation.

Materials:

  • DLD-1 or COLO-320DM cells

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Seed cells in 96-well plates at an appropriate density for the desired assay duration.

  • Allow cells to adhere overnight.

  • Treat the cells with various concentrations of this compound or vehicle control.

  • Incubate for the desired period (e.g., 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

  • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of growth inhibition relative to the vehicle control and determine the GI50 value.

Western Blot Analysis for AXIN2 and β-catenin

This technique is used to detect changes in the protein levels of AXIN2 and β-catenin following treatment with this compound.

Materials:

  • DLD-1 or COLO-320DM cells

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against AXIN2, β-catenin, and a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Seed cells in 6-well plates and allow them to adhere.

  • Treat cells with this compound or vehicle control for the desired time.

  • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an ECL substrate and an imaging system.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture Cell Culture (e.g., DLD-1, COLO-320DM) Treatment Treatment with this compound Cell_Culture->Treatment TCF_Assay TCF/LEF Reporter Assay Treatment->TCF_Assay MTT_Assay MTT Proliferation Assay Treatment->MTT_Assay Western_Blot Western Blot (AXIN2, β-catenin) Treatment->Western_Blot IC50_GI50 Determine IC50/GI50 TCF_Assay->IC50_GI50 MTT_Assay->IC50_GI50 Protein_Levels Assess Protein Levels Western_Blot->Protein_Levels Xenograft Colorectal Cancer Xenograft Model Dosing Oral Administration of this compound Xenograft->Dosing Tumor_Measurement Tumor Volume Measurement Dosing->Tumor_Measurement Efficacy Evaluate Anti-tumor Efficacy Tumor_Measurement->Efficacy

Caption: General experimental workflow for the evaluation of this compound.

Colorectal Cancer Xenograft Model

This in vivo model is used to assess the anti-tumor efficacy of this compound in a living organism.

Materials:

  • Immunodeficient mice (e.g., NOD/SCID or nude mice)

  • COLO-320DM or other suitable colorectal cancer cells

  • Matrigel

  • Calipers

  • This compound formulation for oral administration

Protocol:

  • Subcutaneously implant a suspension of colorectal cancer cells (e.g., 5 x 10^6 cells in a 1:1 mixture of medium and Matrigel) into the flank of immunodeficient mice.

  • Allow the tumors to reach a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer this compound orally at the desired dose and schedule (e.g., once or twice daily). The control group receives the vehicle.

  • Measure tumor volume with calipers at regular intervals (e.g., every 2-3 days).

  • Monitor the body weight and general health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by Western blot).

  • Compare the tumor growth in the treated group to the control group to determine the in vivo efficacy of this compound.

Clinical Development

Based on promising preclinical data, this compound has advanced into clinical development. A Phase 1 clinical trial has been initiated to evaluate the safety, tolerability, and preliminary efficacy of this compound in patients with unresectable metastatic colorectal cancer.[7][8] This marks a significant step towards validating tankyrase inhibition as a therapeutic strategy for this patient population.

Conclusion

This compound is a highly potent and selective tankyrase inhibitor with a well-defined mechanism of action in the Wnt/β-catenin signaling pathway. Its discovery through a rigorous lead optimization process has resulted in a compound with promising preclinical activity and favorable pharmacokinetic properties, leading to its advancement into clinical trials. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on or interested in the field of Wnt-directed cancer therapies.

References

An In-depth Technical Guide to Tankyrase Inhibition by RK-582

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tankyrase 1 and 2 (TNKS1/2) are members of the poly(ADP-ribose) polymerase (PARP) enzyme family that have emerged as promising therapeutic targets in oncology. These enzymes are pivotal in various cellular processes, most notably the regulation of the Wnt/β-catenin signaling pathway, which is aberrantly activated in numerous cancers, particularly colorectal cancer (CRC).[1][2] Tankyrases mediate the poly(ADP-ribosyl)ation (PARsylation) of AXIN, a key scaffold protein in the β-catenin destruction complex. This post-translational modification marks AXIN for ubiquitination and subsequent proteasomal degradation, leading to the stabilization and nuclear translocation of β-catenin, and the subsequent activation of Wnt target genes that drive tumorigenesis.[3][4]

RK-582 is a potent, selective, and orally bioavailable small molecule inhibitor of tankyrases.[5][6][7] By inhibiting the enzymatic activity of TNKS1/2, this compound stabilizes AXIN levels, thereby promoting the degradation of β-catenin and suppressing the Wnt/β-catenin signaling cascade.[8][9] This technical guide provides a comprehensive overview of the preclinical data on this compound, including its inhibitory activity, effects on cancer cells, and the experimental methodologies used for its characterization.

Quantitative Data Summary

The following tables summarize the in vitro and cellular potency of this compound against tankyrase enzymes and cancer cell lines.

Table 1: In Vitro Enzymatic Activity of this compound

TargetIC50 (nM)
TNKS139.1[5]
TNKS236.2[5]
PARP118.168[10][11]

Table 2: Cellular Activity of this compound

Cell LineAssay TypeValue (nM)
HEK293TCF ReporterIC50 = 0.3[5]
DLD-1TCF ReporterIC50 = 3.1[5]
COLO-320DMGrowth InhibitionGI50 = 35[5]
COLO-320DMGrowth InhibitionGI50 = 230[10]

Note: The discrepancy in GI50 values for COLO-320DM may be due to different experimental conditions or assay formats.

Mechanism of Action: Wnt/β-catenin Signaling Pathway

This compound exerts its anti-cancer effects by modulating the Wnt/β-catenin signaling pathway. In the absence of Wnt signaling, the destruction complex, composed of AXIN, APC, GSK3β, and CK1α, phosphorylates β-catenin, targeting it for proteasomal degradation. In many cancers, this pathway is constitutively active. Tankyrases contribute to this aberrant activation by PARsylating and destabilizing AXIN. This compound inhibits tankyrase activity, leading to the accumulation of AXIN, reformation of the destruction complex, and subsequent degradation of β-catenin. This downregulates the expression of Wnt target genes, such as c-Myc and Cyclin D1, which are critical for tumor cell proliferation.[12][13]

Wnt_Pathway_Inhibition_by_RK582 cluster_off Wnt Pathway (Active) cluster_nuc_off cluster_on Wnt Pathway (Inhibited by this compound) Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh LRP LRP5/6 LRP->Dsh TNKS Tankyrase Dsh->TNKS activates AXIN_ub AXIN (Ubiquitinated) TNKS->AXIN_ub PARsylates & leads to ubiquitination Proteasome Proteasome AXIN_ub->Proteasome degradation beta_catenin_stable β-catenin (Stable) nucleus Nucleus beta_catenin_stable->nucleus TCF_LEF TCF/LEF Target_Genes Target Gene Expression TCF_LEF->Target_Genes activates RK582 This compound TNKS_i Tankyrase RK582->TNKS_i inhibits AXIN_stable AXIN (Stable) Destruction_Complex Destruction Complex AXIN_stable->Destruction_Complex beta_catenin_p β-catenin (p) Destruction_Complex->beta_catenin_p phosphorylates No_Target_Genes No Target Gene Expression Proteasome_on Proteasome beta_catenin_p->Proteasome_on degradation

Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of tankyrase inhibitor potency and mechanism of action.

In Vitro Tankyrase Enzymatic Assay

This assay directly measures the ability of this compound to inhibit the catalytic activity of recombinant tankyrase enzymes.

Principle: A chemiluminescent assay is used to quantify the poly(ADP-ribosyl)ation of histone proteins by TNKS1 or TNKS2. The reaction utilizes biotinylated NAD+, and the resulting biotinylated PAR chains are detected with a streptavidin-HRP conjugate.

Protocol:

  • Plate Preparation: Coat a 96-well white, opaque plate with histone proteins (e.g., 1 µ g/well ) and incubate overnight at 4°C. Wash the plate with PBS containing 0.05% Tween-20 (PBST) and block non-specific binding with a suitable blocking buffer for 1 hour at room temperature.

  • Compound Preparation: Prepare a serial dilution of this compound in a buffer compatible with the assay.

  • Enzyme Reaction:

    • Add recombinant human TNKS1 or TNKS2 enzyme to each well (concentration to be optimized, typically in the low nanomolar range).

    • Add the diluted this compound or vehicle (DMSO) to the respective wells.

    • Initiate the enzymatic reaction by adding a mixture of NAD+ and biotinylated NAD+ (final concentration typically 1-10 µM).

    • Incubate the plate for 60 minutes at room temperature with gentle shaking.

  • Detection:

    • Stop the reaction and wash the plate with PBST.

    • Add streptavidin-HRP conjugate diluted in a suitable buffer and incubate for 30 minutes at room temperature.

    • Wash the plate again with PBST.

    • Add a chemiluminescent HRP substrate and immediately measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value using a suitable software.

Enzymatic_Assay_Workflow start Start plate_prep Coat 96-well plate with Histone & Block start->plate_prep add_tnks Add Recombinant TNKS1 or TNKS2 plate_prep->add_tnks add_rk582 Add this compound (or vehicle) add_tnks->add_rk582 add_nad Add Biotinylated NAD+ Mix add_rk582->add_nad incubate_rt Incubate 1h at RT add_nad->incubate_rt wash1 Wash Plate incubate_rt->wash1 add_strep_hrp Add Streptavidin-HRP wash1->add_strep_hrp incubate_rt2 Incubate 30min at RT add_strep_hrp->incubate_rt2 wash2 Wash Plate incubate_rt2->wash2 add_substrate Add Chemiluminescent Substrate wash2->add_substrate read_luminescence Read Luminescence add_substrate->read_luminescence analyze Calculate IC50 read_luminescence->analyze

Caption: Workflow for the in vitro tankyrase enzymatic assay.

TCF/LEF Luciferase Reporter Assay

This cell-based assay measures the effect of this compound on the transcriptional activity of the Wnt/β-catenin pathway.

Principle: A reporter cell line (e.g., HEK293 or DLD-1) is used that stably or transiently expresses a luciferase gene under the control of a TCF/LEF responsive promoter. Inhibition of the Wnt pathway by this compound leads to a decrease in luciferase expression.

Protocol:

  • Cell Seeding: Seed HEK293 or DLD-1 cells containing the TCF/LEF luciferase reporter construct into a 96-well white, clear-bottom plate at a density of approximately 30,000-40,000 cells per well.

  • Compound Treatment: The following day, treat the cells with a serial dilution of this compound or vehicle.

  • Wnt Pathway Stimulation: Stimulate the Wnt pathway by adding Wnt3a conditioned media or a GSK3β inhibitor (e.g., LiCl or CHIR99021).

  • Incubation: Incubate the cells for 16-24 hours at 37°C in a CO2 incubator.

  • Luciferase Assay:

    • Lyse the cells and measure luciferase activity using a commercial luciferase assay system.

    • If a co-transfected control reporter (e.g., Renilla luciferase) is used, measure its activity to normalize for transfection efficiency and cell number.

  • Data Analysis: Normalize the TCF/LEF-driven luciferase signal to the control reporter signal (if applicable). Calculate the percent inhibition for each this compound concentration and determine the IC50 value.

Cell Proliferation (GI50) Assay

This assay determines the concentration of this compound that inhibits the growth of cancer cells by 50%.

Principle: The MTT or MTS assay is a colorimetric method that measures the metabolic activity of cells, which is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed COLO-320DM cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle and incubate for a defined period (e.g., 72 hours).

  • MTT/MTS Assay:

    • Add MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.

    • If using MTT, add a solubilization solution to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each this compound concentration compared to the vehicle-treated control and determine the GI50 value.

Immunoblotting for Pathway Biomarkers

This assay provides direct evidence of this compound's effect on the stability of key Wnt pathway proteins.

Principle: Western blotting is used to detect and quantify the protein levels of AXIN2 and β-catenin in cells treated with this compound.

Protocol:

  • Cell Treatment and Lysis: Treat COLO-320DM cells with various concentrations of this compound for a specified time. Lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for AXIN2, β-catenin, and a loading control (e.g., GAPDH or β-actin).

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection and Quantification: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities to determine the relative changes in protein levels.

In Vivo Mouse Xenograft Model

This model assesses the anti-tumor efficacy of this compound in a living organism.

Principle: Human colon cancer cells (COLO-320DM) are implanted into immunodeficient mice to form tumors. The effect of this compound on tumor growth is then evaluated.

Protocol:

  • Cell Implantation: Subcutaneously inject COLO-320DM cells into the flank of immunodeficient mice.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a certain volume, randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound orally or intraperitoneally at various doses (e.g., 10 or 20 mg/kg, twice daily) to the treatment groups. The control group receives the vehicle.[5]

  • Tumor Monitoring: Measure tumor volume and body weight regularly.

  • Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and perform further analysis (e.g., immunoblotting for biomarkers) as needed. Compare the tumor growth between the treated and control groups to determine the efficacy of this compound.

Conclusion

This compound is a highly potent and selective tankyrase inhibitor that effectively suppresses the Wnt/β-catenin signaling pathway. The preclinical data strongly support its potential as a therapeutic agent for the treatment of Wnt-driven cancers, such as colorectal cancer. The experimental protocols outlined in this guide provide a framework for the further investigation and characterization of this compound and other tankyrase inhibitors. A Phase I clinical trial of this compound for patients with unresectable metastatic colorectal cancer has been initiated, highlighting its translational promise.[8][14]

References

The Role of RK-582 in Colorectal Cancer Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Colorectal cancer (CRC) is a leading cause of cancer-related mortality worldwide, with a significant portion of cases driven by aberrant activation of the Wnt/β-catenin signaling pathway. Mutations in key regulatory proteins, such as Adenomatous Polyposis Coli (APC), lead to the accumulation of β-catenin in the nucleus, where it drives the transcription of oncogenes. RK-582, a potent and selective spiroindoline-based inhibitor of tankyrase (TNKS), has emerged as a promising therapeutic agent that targets this critical pathway. This technical guide provides a comprehensive overview of the mechanism of action, quantitative effects, and experimental methodologies related to the role of this compound in colorectal cancer cell lines.

Mechanism of Action: Targeting the Wnt/β-catenin Pathway

This compound exerts its anti-cancer effects by selectively inhibiting tankyrase 1 and 2 (TNKS1/2), enzymes belonging to the poly(ADP-ribose) polymerase (PARP) family.[1] In colorectal cancer cells with a hyperactive Wnt/β-catenin pathway, tankyrases play a crucial role in promoting the degradation of AXIN, a key component of the β-catenin destruction complex. By poly(ADP-ribosyl)ating (PARsylating) AXIN, tankyrases mark it for ubiquitination and subsequent proteasomal degradation. This destabilization of the destruction complex allows β-catenin to escape degradation, accumulate in the cytoplasm, and translocate to the nucleus.[2]

This compound competitively binds to the nicotinamide (B372718) pocket of tankyrases, inhibiting their catalytic activity.[3] This inhibition prevents the PARsylation of AXIN, leading to its stabilization and accumulation. A functional destruction complex is then able to effectively phosphorylate β-catenin, marking it for ubiquitination and proteasomal degradation. The subsequent decrease in nuclear β-catenin levels leads to the downregulation of its target genes, including the key oncogenes MYC and CCND1 (encoding Cyclin D1), thereby suppressing cancer cell proliferation.[4][5]

G cluster_wnt_off Wnt Pathway OFF (Normal) cluster_wnt_on Wnt Pathway ON (CRC) cluster_rk582 Effect of this compound Destruction_Complex Destruction Complex (AXIN, APC, GSK3β, CK1α) beta_catenin_off β-catenin Destruction_Complex->beta_catenin_off Phosphorylation Proteasomal_Degradation Proteasomal Degradation beta_catenin_off->Proteasomal_Degradation TCF_LEF_off TCF/LEF Target_Genes_off Target Gene Expression OFF Tankyrase_on Tankyrase AXIN_on AXIN Tankyrase_on->AXIN_on PARsylation & Degradation beta_catenin_on β-catenin (Accumulation) beta_catenin_nucleus Nuclear β-catenin beta_catenin_on->beta_catenin_nucleus Translocation TCF_LEF_on TCF/LEF beta_catenin_nucleus->TCF_LEF_on Target_Genes_on Target Gene Expression ON (c-Myc, Cyclin D1) TCF_LEF_on->Target_Genes_on RK582 This compound Tankyrase_inhibited Tankyrase RK582->Tankyrase_inhibited Inhibits AXIN_stabilized AXIN (Stabilization) Destruction_Complex_restored Restored Destruction Complex AXIN_stabilized->Destruction_Complex_restored beta_catenin_degraded β-catenin Degradation Destruction_Complex_restored->beta_catenin_degraded Target_Genes_rk582_off Target Gene Expression OFF

Figure 1: Mechanism of this compound in the Wnt/β-catenin signaling pathway.

Quantitative Data on this compound Activity

The efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

ParameterValueCell Line/EnzymeReference
IC50 (TNKS1/PARP5A) 36.1 nMEnzyme Assay[1]
IC50 (PARP1) 18.168 nMEnzyme Assay[1]
GI50 0.23 µMCOLO-320DM[1]

Table 1: In Vitro Inhibitory Activity of this compound. IC50 represents the half-maximal inhibitory concentration, and GI50 represents the half-maximal growth inhibition.

Animal ModelCell LineTreatmentDosageOutcomeReference
Mouse XenograftCOLO-320DMOral Administration20 mg/kg (twice daily)Significant tumor growth inhibition[2]
Mouse XenograftCOLO-320DMIntraperitoneal Injection10 mg/kg (twice daily)Significant tumor growth inhibition[2]

Table 2: In Vivo Efficacy of this compound in Colorectal Cancer Xenograft Models.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of this compound's role in colorectal cancer cell lines.

Cell Proliferation Assays

1. MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

  • Cell Seeding: Plate colorectal cancer cells (e.g., COLO-320DM) in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours.[6]

  • Treatment: Treat the cells with various concentrations of this compound or vehicle control (e.g., DMSO) and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.[6]

  • Solubilization: Add 100 µL of a detergent reagent (e.g., acidified isopropanol) to each well to dissolve the formazan (B1609692) crystals.[3]

  • Absorbance Measurement: Record the absorbance at 570 nm using a microplate reader.[6]

2. BrdU Incorporation Assay

The BrdU assay measures DNA synthesis as a direct marker of cell proliferation.

  • Cell Seeding and Treatment: Plate and treat cells with this compound as described for the MTT assay.

  • BrdU Labeling: Add BrdU labeling solution (final concentration 10 µM) to the cell culture medium and incubate for 1 to 24 hours, depending on the cell line's proliferation rate.[7]

  • Fixation and Denaturation: Fix the cells with a fixing/denaturing solution (e.g., ethanol-based) for 30 minutes at room temperature.[8]

  • Immunodetection:

    • Incubate with a primary antibody against BrdU for 1 hour at room temperature.[8]

    • Wash and incubate with an HRP-conjugated secondary antibody for 30 minutes at room temperature.[8]

  • Substrate Addition and Measurement: Add TMB substrate and incubate for 30 minutes. Measure the absorbance at the appropriate wavelength.[8]

Western Blot Analysis

Western blotting is used to detect and quantify the levels of specific proteins involved in the Wnt/β-catenin pathway.

  • Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with primary antibodies against AXIN2, β-catenin, c-Myc, or Cyclin D1 (typically at a 1:1000 dilution) overnight at 4°C.[9]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

TCF/LEF Luciferase Reporter Assay

This assay measures the transcriptional activity of the TCF/LEF family of transcription factors, which are the downstream effectors of the Wnt/β-catenin pathway.

  • Cell Seeding and Transfection: Seed HEK293T or a colorectal cancer cell line in a 96-well plate. Co-transfect the cells with a TCF/LEF luciferase reporter vector (e.g., TOPFlash) and a Renilla luciferase vector for normalization using a suitable transfection reagent.[9][10]

  • Treatment: After 24 hours, treat the cells with various concentrations of this compound.

  • Wnt Stimulation (if necessary): For cells with low basal Wnt activity, stimulate the pathway with Wnt3a-conditioned medium or recombinant Wnt3a.[9]

  • Luciferase Assay: After 16-24 hours of treatment, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.[9]

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity.

Immunofluorescence for β-catenin Localization

This technique is used to visualize the subcellular localization of β-catenin.

  • Cell Culture and Treatment: Grow cells on coverslips and treat with this compound.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100 in PBS.[1]

  • Blocking: Block with 5% BSA in PBS for 1 hour.[1]

  • Antibody Staining:

    • Incubate with a primary anti-β-catenin antibody overnight at 4°C.[1]

    • Wash and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.[1]

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

  • Imaging: Visualize the cells using a fluorescence microscope.

G cluster_invitro In Vitro Assays cluster_invivo In Vivo Xenograft Model Start_InVitro Colorectal Cancer Cell Lines (e.g., COLO-320DM) Treatment_InVitro Treat with this compound Start_InVitro->Treatment_InVitro Proliferation_Assay Cell Proliferation Assay (MTT or BrdU) Treatment_InVitro->Proliferation_Assay Western_Blot Western Blot Analysis (AXIN2, β-catenin, c-Myc, Cyclin D1) Treatment_InVitro->Western_Blot TCF_Reporter TCF/LEF Reporter Assay Treatment_InVitro->TCF_Reporter Immunofluorescence Immunofluorescence (β-catenin localization) Treatment_InVitro->Immunofluorescence Results_InVitro Assess Anti-proliferative Effects & Pathway Modulation Proliferation_Assay->Results_InVitro Western_Blot->Results_InVitro TCF_Reporter->Results_InVitro Immunofluorescence->Results_InVitro Start_InVivo Implant COLO-320DM cells into Immunocompromised Mice Tumor_Growth Allow Tumors to Establish Start_InVivo->Tumor_Growth Treatment_InVivo Administer this compound (Oral or IP) Tumor_Growth->Treatment_InVivo Monitor_Tumor Monitor Tumor Volume and Body Weight Treatment_InVivo->Monitor_Tumor Endpoint Endpoint Analysis Monitor_Tumor->Endpoint Tumor_Excise Excise Tumors Endpoint->Tumor_Excise PD_Analysis Pharmacodynamic Analysis (Western Blot of Tumor Lysates) Tumor_Excise->PD_Analysis Results_InVivo Evaluate Anti-tumor Efficacy & Target Engagement PD_Analysis->Results_InVivo

Figure 2: Experimental workflow for evaluating this compound in colorectal cancer cell lines.

Conclusion

This compound is a potent and selective tankyrase inhibitor that effectively targets the aberrant Wnt/β-catenin signaling pathway in colorectal cancer cell lines. By stabilizing AXIN and promoting the degradation of β-catenin, this compound leads to the downregulation of oncogenic target genes and the suppression of tumor cell growth both in vitro and in vivo. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other tankyrase inhibitors in the treatment of colorectal cancer.

References

RK-582: A Technical Overview of its Selectivity for Tankyrase Isoforms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity of RK-582, a potent spiroindoline-based inhibitor of Tankyrase-1 (TNKS1) and Tankyrase-2 (TNKS2). Tankyrases are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes and play a crucial role in the Wnt/β-catenin signaling pathway, a key pathway implicated in the pathogenesis of various cancers, particularly colorectal cancer.[1][2] Inhibition of tankyrase activity leads to the stabilization of Axin, a negative regulator of the Wnt/β-catenin pathway, thereby suppressing tumor growth.[3][4]

Quantitative Analysis of this compound Selectivity

This compound has been identified as a highly potent inhibitor of both TNKS1 and TNKS2. However, it exhibits minimal selectivity between the two isoforms. This lack of selectivity is a common characteristic among many tankyrase inhibitors due to the high degree of structural similarity in the enzymatic domains of TNKS1 and TNKS2.[5] The inhibitory activity of this compound is quantified by its half-maximal inhibitory concentration (IC50), with multiple studies reporting comparable nanomolar values for both isoforms.

CompoundTargetIC50 (nM)Reference
This compoundTNKS139.1[3]
TNKS236.2[3]
This compoundTNKS1/PARP5A36.1[6][7]

Wnt/β-catenin Signaling Pathway and Tankyrase Inhibition

The Wnt/β-catenin signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. In the absence of a Wnt signal, a destruction complex, which includes Axin, APC, GSK3β, and CK1α, phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. Tankyrase promotes the degradation of Axin through PARylation. Inhibition of tankyrase by compounds like this compound stabilizes Axin, enhances the degradation of β-catenin, and consequently downregulates the expression of Wnt target genes.

Wnt_Signaling_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State / TNKS Inhibition cluster_wnt_on Wnt ON cluster_tnks_inhibition TNKS Inhibition DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1α) BetaCatenin_off β-catenin DestructionComplex->BetaCatenin_off Phosphorylation Proteasome Proteasome BetaCatenin_off->Proteasome Degradation TCF_LEF_off TCF/LEF BetaCatenin_off->TCF_LEF_off WntGenes_off Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF_off->WntGenes_off Repression Wnt Wnt Frizzled Frizzled/LRP5/6 Wnt->Frizzled DVL DVL Frizzled->DVL DestructionComplex_on Destruction Complex (Inactive) DVL->DestructionComplex_on Inhibition RK582 This compound TNKS TNKS1/2 RK582->TNKS Inhibition Axin Axin TNKS->Axin PARylation & Degradation BetaCatenin_on β-catenin (Accumulates) Nucleus Nucleus BetaCatenin_on->Nucleus TCF_LEF_on TCF/LEF WntGenes_on Wnt Target Genes (Transcription) TCF_LEF_on->WntGenes_on Activation Selectivity_Workflow cluster_prep Preparation cluster_assay Biochemical Assays cluster_analysis Data Analysis Compound Prepare Serial Dilution of this compound Assay_TNKS1 Perform Inhibition Assay for TNKS1 Compound->Assay_TNKS1 Assay_TNKS2 Perform Inhibition Assay for TNKS2 Compound->Assay_TNKS2 Assay_OffTarget Perform Inhibition Assays for Off-Target Enzymes Compound->Assay_OffTarget Enzymes Prepare Enzyme Panel (TNKS1, TNKS2, PARP1, etc.) Enzymes->Assay_TNKS1 Enzymes->Assay_TNKS2 Enzymes->Assay_OffTarget Reagents Prepare Assay Reagents (Substrates, Buffers, etc.) Reagents->Assay_TNKS1 Reagents->Assay_TNKS2 Reagents->Assay_OffTarget IC50_TNKS1 Calculate IC50 for TNKS1 Assay_TNKS1->IC50_TNKS1 IC50_TNKS2 Calculate IC50 for TNKS2 Assay_TNKS2->IC50_TNKS2 IC50_OffTarget Calculate IC50 for Off-Target Enzymes Assay_OffTarget->IC50_OffTarget Selectivity Determine Selectivity Ratio (IC50_Off-Target / IC50_TNKS) IC50_TNKS1->Selectivity IC50_TNKS2->Selectivity IC50_OffTarget->Selectivity

References

Unraveling the Preclinical Pharmacodynamics of RK-582: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the preclinical pharmacodynamics of RK-582, a potent and selective tankyrase inhibitor. The information presented is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the Wnt/β-catenin signaling pathway in oncology.

Core Mechanism of Action: Targeting the Wnt/β-catenin Pathway

This compound is a spiroindoline-based, orally active small molecule that selectively inhibits tankyrase 1 (TNKS1/PARP5A) and tankyrase 2 (TNKS2/PARP5B).[1][2][3] Tankyrases are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes.[2][3] In the context of Wnt/β-catenin signaling, tankyrases play a crucial role in the degradation of AXIN, a key component of the β-catenin destruction complex.[2] By inhibiting tankyrase, this compound stabilizes AXIN, leading to the subsequent degradation of β-catenin.[2][4] This attenuates the downstream signaling cascade that is hyperactivated in many cancers, particularly colorectal cancer (CRC), due to mutations in genes such as APC.[5] The inhibition of this pathway by this compound results in decreased expression of Wnt target genes and subsequent suppression of tumor cell growth.[2][4]

In Vitro Pharmacodynamics

The in vitro activity of this compound has been characterized through various enzymatic and cell-based assays, demonstrating its potency and selectivity.

Table 1: In Vitro Activity of this compound
Assay TypeTarget/Cell LineParameterValueReference
Enzymatic AssayTNKS1 (PARP5A)IC₅₀36.1 nM[1]
TNKS2 (PARP5B)IC₅₀39.1 nM[4]
PARP1IC₅₀18.168 µM[1]
PARP2->200-fold selectivity vs TNKS1/2[4]
TCF Reporter AssayHEK293IC₅₀0.3 nM[1]
DLD-1IC₅₀3.1 nM[4]
Cell Growth InhibitionCOLO-320DMGI₅₀0.23 µM[1][6]
RKOGI₅₀> 10 µM[1]

In Vivo Pharmacodynamics

Preclinical in vivo studies have primarily utilized a COLO-320DM human colorectal cancer cell line xenograft model in immunodeficient mice to evaluate the anti-tumor efficacy of this compound.

Table 2: In Vivo Efficacy of this compound in COLO-320DM Xenograft Model
Animal ModelTreatmentDosing ScheduleOutcomeReference
Immunodeficient MiceThis compound (10 mg/kg)Intraperitoneal, twice dailySignificant tumor growth inhibition[4][7]
Immunodeficient MiceThis compound (20 mg/kg)Oral, twice dailyRobust tumor growth inhibition[4][7]

Pharmacodynamic biomarker analysis in these xenograft models confirmed the mechanism of action of this compound in vivo. Treatment with this compound led to a dose-dependent accumulation of AXIN2 and a corresponding decrease in the levels of active β-catenin within the tumor tissue.[2][3][8]

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanism and experimental procedures, the following diagrams are provided.

Wnt_Signaling_Pathway cluster_without_RK582 Wnt Pathway (Active) cluster_with_RK582 Wnt Pathway with this compound Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dvl Dvl Frizzled->Dvl LRP LRP5/6 LRP->Dvl DestructionComplex Destruction Complex Dvl->DestructionComplex Inhibits GSK3b GSK3β APC APC Axin Axin CK1 CK1 beta_catenin_cyto β-catenin DestructionComplex->beta_catenin_cyto Phosphorylates for Degradation beta_catenin_nuc β-catenin beta_catenin_cyto->beta_catenin_nuc Accumulates & Translocates Ub Ubiquitination & Degradation beta_catenin_cyto->Ub TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF TargetGenes Target Gene Expression TCF_LEF->TargetGenes Activates Tankyrase Tankyrase Tankyrase->Axin PARylates for Degradation RK582 This compound Tankyrase_i Tankyrase RK582->Tankyrase_i Inhibits Axin_s Axin (Stabilized) Tankyrase_i->Axin_s Stabilizes DestructionComplex_a Destruction Complex (Active) Axin_s->DestructionComplex_a beta_catenin_d β-catenin (Degraded) DestructionComplex_a->beta_catenin_d Promotes Degradation TargetGenes_i Target Gene Expression (Inhibited)

Caption: Mechanism of this compound in the Wnt/β-catenin signaling pathway.

Xenograft_Workflow cluster_cell_prep Cell Preparation cluster_tumor_induction Tumor Induction cluster_treatment Treatment cluster_analysis Analysis cell_culture 1. Culture COLO-320DM Cells harvest 2. Harvest and Count Cells cell_culture->harvest resuspend 3. Resuspend in Matrigel/PBS harvest->resuspend injection 4. Subcutaneous Injection into Immunodeficient Mice resuspend->injection monitoring 5. Monitor Tumor Growth injection->monitoring randomization 6. Randomize Mice into Treatment Groups monitoring->randomization treatment_admin 7. Administer this compound (Oral or IP) randomization->treatment_admin measurement 8. Measure Tumor Volume and Body Weight treatment_admin->measurement euthanasia 9. Euthanize and Excise Tumors measurement->euthanasia biomarker 10. Pharmacodynamic Biomarker Analysis (Western Blot, IHC) euthanasia->biomarker

Caption: Experimental workflow for the COLO-320DM xenograft model.

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the replication and extension of these preclinical findings.

Enzymatic Assays (TNKS1/2, PARP1)
  • Principle: Measurement of the inhibition of the enzymatic activity of purified recombinant tankyrase or PARP enzymes.

  • Protocol: Specific protocols for enzymatic assays can vary but generally involve incubating the purified enzyme with its substrates (e.g., NAD+, histone) in the presence of varying concentrations of the inhibitor (this compound). The activity is then measured, often through the detection of PARylation, using methods such as ELISA-based assays with anti-PAR antibodies or radioactive NAD+. The IC₅₀ value is calculated from the dose-response curve.

TCF Reporter Assay
  • Principle: This cell-based assay quantifies the activity of the Wnt/β-catenin signaling pathway. Cells are transfected with a reporter plasmid containing a TCF/LEF-responsive promoter driving the expression of a reporter gene (e.g., luciferase).

  • Protocol:

    • HEK293 or DLD-1 cells are seeded in 96-well plates.

    • Cells are co-transfected with a TCF/LEF luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization).

    • After 24 hours, cells are treated with a range of concentrations of this compound.

    • Following a 24-hour incubation period, cell lysates are collected.

    • Luciferase activity is measured using a dual-luciferase reporter assay system. The ratio of firefly to Renilla luciferase activity is calculated to determine the inhibition of TCF/LEF transcriptional activity.

Cell Growth Inhibition Assay (GI₅₀)
  • Principle: To determine the concentration of this compound that inhibits cell growth by 50%.

  • Protocol:

    • COLO-320DM cells are seeded in 96-well plates.

    • After 24 hours, cells are treated with a serial dilution of this compound.

    • Cells are incubated for 4 days.

    • Cell viability is assessed using a luminescent cell viability assay (e.g., CellTiter-Glo®), which measures ATP levels as an indicator of metabolically active cells.

    • The GI₅₀ is calculated from the resulting dose-response curve.

COLO-320DM Xenograft Model
  • Principle: To evaluate the in vivo anti-tumor efficacy of this compound in a human colorectal cancer model.

  • Protocol:

    • Cell Implantation: COLO-320DM cells are harvested and suspended in a mixture of PBS and Matrigel. The cell suspension is then subcutaneously injected into the flank of immunodeficient mice (e.g., NOD-SCID or BALB/c nude mice).

    • Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into vehicle control and this compound treatment groups.

    • Drug Administration: this compound is administered, typically twice daily, via oral gavage or intraperitoneal injection at the specified doses.

    • Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., twice a week). Tumor volume is calculated using the formula: (Length x Width²)/2.

    • Endpoint and Analysis: At the end of the study (due to tumor size limits or a predetermined time point), mice are euthanized. Tumors are excised, weighed, and processed for pharmacodynamic biomarker analysis (e.g., Western blot for AXIN2 and β-catenin).

Conclusion

The preclinical data for this compound strongly support its mechanism of action as a potent and selective tankyrase inhibitor that effectively suppresses the Wnt/β-catenin signaling pathway. The demonstrated in vitro and in vivo activity in colorectal cancer models, coupled with a clear pharmacodynamic effect on key biomarkers, underscores the potential of this compound as a therapeutic agent for Wnt-driven cancers. This technical guide provides a comprehensive summary of the foundational preclinical pharmacodynamics to aid in the continued research and development of this compound.

References

RK-582: A Potent and Selective Chemical Probe for the Wnt/β-Catenin Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The Wnt/β-catenin signaling pathway is a critical regulator of cellular processes, and its aberrant activation is a hallmark of numerous cancers, particularly colorectal cancer.[1][2][3] RK-582 has emerged as a highly selective and potent small molecule inhibitor of tankyrase 1 and 2 (TNKS1/TNKS2), key enzymes in the Wnt/β-catenin pathway.[4][5][6] This technical guide provides a comprehensive overview of this compound as a chemical probe, detailing its mechanism of action, quantitative biochemical and cellular activity, and relevant experimental protocols. It is intended to serve as a valuable resource for researchers in academia and industry who are investigating Wnt signaling and developing novel therapeutics.

Introduction to Wnt/β-Catenin Signaling and the Role of Tankyrase

The canonical Wnt signaling pathway is intricately regulated to control cell fate, proliferation, and differentiation.[7][8] In the absence of a Wnt ligand, a destruction complex, composed of Axin, Adenomatous Polyposis Coli (APC), glycogen (B147801) synthase kinase 3β (GSK3β), and casein kinase 1α (CK1α), phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation.[7][9][10] Upon binding of Wnt to its co-receptors Frizzled (FZD) and LRP5/6, the destruction complex is inactivated.[9][10] This leads to the accumulation of β-catenin in the cytoplasm, which then translocates to the nucleus, binds to TCF/LEF transcription factors, and activates the transcription of Wnt target genes, such as MYC and CCND1 (encoding Cyclin D1).[9][10][11]

Tankyrase 1 and 2 (TNKS1/TNKS2) are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes.[1][5] They play a crucial role in promoting Wnt signaling by PARylating Axin, which leads to its ubiquitination and degradation.[1][12] This destabilization of the destruction complex component Axin results in the stabilization and accumulation of β-catenin, thereby activating downstream signaling.[1][12] Consequently, inhibition of tankyrase activity presents a compelling therapeutic strategy to downregulate aberrant Wnt signaling in cancer.[1][5][13]

This compound: A Selective Tankyrase Inhibitor

This compound is an orally bioavailable, spiroindolinone-based tankyrase inhibitor.[5][14][15] It was developed through the optimization of a previously identified tankyrase inhibitor, RK-287107.[5][6] this compound demonstrates high potency and selectivity for TNKS1 and TNKS2 over other PARP family members.[1][4]

Mechanism of Action

This compound inhibits the enzymatic activity of TNKS1 and TNKS2.[4][5] This inhibition prevents the PARylation and subsequent degradation of Axin.[1][12] The resulting accumulation of Axin enhances the function of the β-catenin destruction complex, leading to decreased levels of β-catenin and the downregulation of Wnt target gene expression.[1][4] This mechanism ultimately suppresses the growth of cancer cells that are dependent on hyperactive Wnt/β-catenin signaling.[1][16]

Below is a diagram illustrating the canonical Wnt signaling pathway and the point of intervention for this compound.

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt FZD Frizzled (FZD) Wnt->FZD binds DVL Dishevelled (DVL) FZD->DVL activates LRP56 LRP5/6 LRP56->DVL DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1α) DVL->DestructionComplex inhibits beta_catenin_cyto β-catenin DestructionComplex->beta_catenin_cyto phosphorylates for degradation Axin Axin Proteasome Proteasome beta_catenin_cyto->Proteasome degraded beta_catenin_nuc β-catenin beta_catenin_cyto->beta_catenin_nuc translocates TNKS Tankyrase (TNKS1/2) TNKS->Axin PARylates for degradation RK582 This compound RK582->TNKS inhibits TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF binds TargetGenes Wnt Target Genes (e.g., MYC, CCND1) TCF_LEF->TargetGenes activates transcription

Caption: Canonical Wnt/β-catenin signaling pathway and the inhibitory action of this compound.

Quantitative Data for this compound

The following tables summarize the key quantitative data for this compound, demonstrating its potency and cellular activity.

Table 1: Biochemical Activity of this compound

TargetIC50 (nM)SelectivityReference
TNKS139.1>200-fold vs. PARP1, PARP2, PARP10[4]
TNKS236.2>200-fold vs. PARP1, PARP2, PARP10[4]
PARP118,168-[14][17]
PARP5A (TNKS1)36.1-[14][17]

Table 2: Cellular Activity of this compound

Cell LineAssay TypeMetricValueReference
HEK293TCF Reporter AssayIC500.3 nM[4]
DLD-1TCF Reporter AssayIC503.1 nM[4]
COLO-320DMCell GrowthGI5035 nM[4]
COLO-320DMCell GrowthGI500.23 µM[14][17]
RKOCell GrowthGI50> 10 µM[14]

Table 3: In Vivo Efficacy of this compound

Xenograft ModelDosingAdministrationOutcomeReference
COLO-320DM10 or 20 mg/kg, twice dailyOral or i.p.Robust tumor growth inhibition[4][5][15]

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound as a chemical probe. Below are protocols for key experiments.

TCF/LEF Luciferase Reporter Assay (TOPFlash Assay)

This assay is used to quantify the transcriptional activity of the Wnt/β-catenin pathway.[18][19][20][21]

Materials:

  • HEK293T or other suitable cells

  • TOPFlash and FOPFlash reporter plasmids

  • Renilla luciferase control plasmid (e.g., pRL-TK)

  • Transfection reagent (e.g., Lipofectamine 2000)

  • Wnt3a conditioned medium or recombinant Wnt3a

  • This compound

  • Dual-Luciferase Reporter Assay System

  • 96-well white, clear-bottom plates

  • Luminometer

Protocol:

  • Cell Seeding: Seed 2 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours.[19]

  • Transfection: Co-transfect cells with TOPFlash (or FOPFlash as a negative control) and Renilla luciferase plasmids using a suitable transfection reagent according to the manufacturer's instructions.[18][20]

  • Treatment: After 6-24 hours, replace the medium with fresh medium containing various concentrations of this compound. Stimulate the Wnt pathway with Wnt3a conditioned medium or recombinant Wnt3a.[18]

  • Incubation: Incubate the cells for an additional 24-48 hours.[22]

  • Lysis and Luciferase Measurement: Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.[19][20]

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to obtain relative luciferase units (RLU). The ratio of TOPFlash to FOPFlash activity provides a measure of Wnt-specific transcriptional activation.[20]

TOPFlash_Workflow Day1 Day 1: Seed Cells (e.g., HEK293T in 96-well plate) Day2 Day 2: Transfection (TOPFlash/FOPFlash + Renilla plasmids) Day1->Day2 Day3 Day 3: Treatment (Add this compound and Wnt3a) Day2->Day3 Day4 Day 4: Lysis & Readout (Dual-Luciferase Assay) Day3->Day4 Analysis Data Analysis (Normalize Firefly to Renilla) Day4->Analysis

Caption: Experimental workflow for the TOPFlash reporter assay.
Measurement of β-Catenin Accumulation

This protocol describes the detection of stabilized β-catenin, a direct downstream effector of Wnt signaling activation.

Materials:

  • Cells of interest (e.g., C3H10T1/2 or HEK293T)

  • Wnt3a conditioned medium or recombinant Wnt3a

  • This compound

  • Hypotonic lysis buffer

  • Protease inhibitor cocktail

  • BCA protein assay kit

  • SDS-PAGE gels and Western blot apparatus

  • Primary antibody against β-catenin

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescence substrate

Protocol:

  • Cell Treatment: Plate cells and allow them to adhere. Treat the cells with Wnt3a conditioned medium in the presence or absence of this compound for 3-4 hours.[23]

  • Cell Lysis: Wash cells with cold PBS and lyse them in hypotonic buffer containing protease inhibitors.[23]

  • Cytosolic Fractionation: Centrifuge the cell lysate at 100,000 x g for 45 minutes to pellet the membranes and organelles. The supernatant contains the cytosolic fraction.[23]

  • Protein Quantification: Determine the protein concentration of the cytosolic fraction using a BCA assay.

  • Western Blotting: a. Separate equal amounts of protein (e.g., 10 µg) by SDS-PAGE. b. Transfer the proteins to a PVDF or nitrocellulose membrane. c. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST). d. Incubate the membrane with a primary antibody against β-catenin overnight at 4°C. e. Wash the membrane and incubate with an HRP-conjugated secondary antibody. f. Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Data Analysis: Quantify the band intensities to determine the relative levels of cytosolic β-catenin.

beta_catenin_workflow start Cell Treatment (Wnt3a +/- this compound) lysis Cell Lysis & Cytosolic Fractionation start->lysis quant Protein Quantification lysis->quant sds SDS-PAGE & Western Blot quant->sds detect Immunodetection of β-catenin sds->detect analysis Quantification of β-catenin levels detect->analysis

Caption: Workflow for measuring cytosolic β-catenin accumulation.

In Vivo Studies and Clinical Development

This compound has demonstrated significant anti-tumor activity in a COLO-320DM mouse xenograft model when administered orally or intraperitoneally.[4][5][15] These preclinical findings have paved the way for its clinical development. A Phase I clinical trial has been initiated to evaluate the safety, tolerability, and efficacy of this compound in patients with unresectable metastatic colorectal cancer.[1][2][12] The first patient was dosed in March 2025.[2]

Conclusion

This compound is a valuable chemical probe for studying the Wnt/β-catenin signaling pathway. Its high potency, selectivity, and oral bioavailability make it an excellent tool for both in vitro and in vivo investigations. The detailed data and protocols provided in this guide are intended to facilitate its use by the scientific community to further unravel the complexities of Wnt signaling and to accelerate the development of novel cancer therapeutics.

References

The Biological Activity of Spiroindoline-Based Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The spiroindoline scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This technical guide provides an in-depth overview of the biological properties of spiroindoline-based inhibitors, with a primary focus on their anticancer effects mediated through the inhibition of the MDM2-p53 protein-protein interaction and other key signaling pathways. This document summarizes quantitative data, details key experimental protocols, and visualizes complex biological processes to serve as a comprehensive resource for researchers in the field.

Core Biological Activity: Inhibition of the MDM2-p53 Interaction

A significant body of research has focused on spiroindoline-based compounds as potent inhibitors of the interaction between the E3 ubiquitin ligase MDM2 and the tumor suppressor protein p53.[1][2] The p53 protein, often termed the "guardian of the genome," plays a crucial role in regulating cell cycle arrest, DNA repair, and apoptosis.[2] MDM2 negatively regulates p53 by binding to its N-terminal transactivation domain, thereby promoting its degradation.[3][4] In many cancers, the p53 pathway is inactivated through the overexpression of MDM2. Spiroindoline-based inhibitors are designed to mimic key p53 residues (Phe19, Trp23, and Leu26) that fit into a hydrophobic pocket on the MDM2 protein, disrupting this interaction and reactivating p53's tumor-suppressive functions.[1][5]

Quantitative Data: MDM2 Binding Affinity and Anticancer Activity

The potency of spiroindoline-based inhibitors is typically quantified by their binding affinity to MDM2 (Ki or KD values) and their anti-proliferative activity (IC50 or GI50 values) against various cancer cell lines. A selection of this data is presented below.

Compound ID/SeriesTarget/Cell LineAssay TypeIC50 / Ki / KD (µM)Reference
Spirooxindole-pyrrolidine derivative (unspecified)MDA-MB-231 (Breast Cancer)MTT Assay3.797 ± 0.205[1]
Spirooxindole-pyrrolidine derivative (unspecified)PC3 (Prostate Cancer)MTT Assay4.314 ± 0.036[1]
Spirooxindole analog with 4-ClC6H4MDM2MST Binding AssayKD = 2.38[1]
Spirooxindole analog with 4-ClC6H4MDA-MB-231 (Breast Cancer)MTT Assay4.763 ± 0.069[1]
Spirooxindole analog with 4-ClC6H4PC3 (Prostate Cancer)MTT Assay4.574 ± 0.011[1]
Compound 38MDA-MB-231 (Breast Cancer)MTT Assay2.4 ± 0.2[1]
Compound 38PC3 (Prostate Cancer)MTT Assay3.4 ± 0.3[1]
Compound 38HCT-116 (Colon Cancer)MTT Assay7.2 ± 0.3[1]
Compound 38A549 (Lung Cancer)MTT Assay7.8 ± 0.3[1]
Compound 38MDM2Binding AssayKD = 7.94[1]
MI-888MDM2Binding AssayKi = 0.00044[6]
SSSK16MCF-7 (Breast Cancer)GI50 Assay0.44[7]
SSSK17MCF-7 (Breast Cancer)GI50 Assay0.04[7]
SSSK19MCF-7 (Breast Cancer)GI50 Assay21.6[7]
Spirooxindole analogue 5gHepG2 (Liver Cancer)MTT Assay5.00 ± 0.66[8]
Spirooxindole analogue 5gMCF-7 (Breast Cancer)MTT AssayIC50 ≤ 9.00[8]
Spirooxindole analogue 5gHCT-116 (Colon Cancer)MTT AssayIC50 < 3.00[8]

Table 1: Selected Quantitative Data for Spiroindoline-Based MDM2-p53 Inhibitors.

Signaling Pathway

The primary mechanism of action for these inhibitors involves the reactivation of the p53 signaling pathway.

p53_pathway MDM2 MDM2 p53 p53 MDM2->p53 Binds and Ubiquitinates Degradation Proteasomal Degradation p53->Degradation Leads to Activation p53 Target Gene Activation p53->Activation Activates Spiroindoline Spiroindoline Inhibitor Spiroindoline->MDM2 Inhibits Apoptosis Apoptosis Activation->Apoptosis CellCycleArrest Cell Cycle Arrest Activation->CellCycleArrest

Figure 1: Reactivation of the p53 pathway by spiroindoline inhibitors.

Other Biological Targets and Activities

While the inhibition of the MDM2-p53 interaction is a major focus, spiroindoline-based compounds have also shown inhibitory activity against other important cancer-related targets, such as receptor tyrosine kinases.

Kinase Inhibition

A series of spiroindoline-based inhibitors have been identified as potent and selective inhibitors of Sky kinase (also known as TYRO3), a member of the TAM (TYRO3, AXL, MERTK) family of receptor tyrosine kinases.[1][9][10] These kinases are involved in various cellular processes, including cell proliferation, survival, and migration.

Fms-like tyrosine kinase 3 (FLT3) is another receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML).[11][12][13] Spiroindoline derivatives have been investigated as potential FLT3 inhibitors.[14][15]

Quantitative Data: Kinase Inhibition
Compound ID/SeriesTarget KinaseIC50 (µM)Reference
1Sky (TYRO3)1.04[1]
11Sky (TYRO3)0.476[1]
24Sky (TYRO3)0.598[1]
25Sky (TYRO3)0.246[1]
26Sky (TYRO3)0.189[1]
12e (Spiro[benzofuran-3,3'-pyrrole])FLT32.5[14]
5f (Spiro[indoline-3,2'-quinazoline]-2,4'(3'H)-dione)FLT3 (wild-type)55% inhibition at 25 µM[15]
5f (Spiro[indoline-3,2'-quinazoline]-2,4'(3'H)-dione)FLT3 (D835Y mutant)62% inhibition at 25 µM[15]

Table 2: Selected Quantitative Data for Spiroindoline-Based Kinase Inhibitors.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of spiroindoline-based inhibitors.

Cell Viability and Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[16][17]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the spiroindoline inhibitor and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[16]

  • Formazan (B1609692) Crystal Formation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Discard the media and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[16]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[16] Read the absorbance at 570 nm or 590 nm using a microplate reader.[16]

  • Data Analysis: Subtract the background absorbance from the readings and calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value from the dose-response curve.

mtt_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate add_compound Add Spiroindoline Inhibitor seed_cells->add_compound incubate_treatment Incubate (24-72h) add_compound->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan (DMSO) incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Figure 2: Workflow for the MTT cell viability assay.
MDM2-p53 Binding: Fluorescence Polarization Assay

Fluorescence polarization (FP) is a technique used to measure the binding of a small fluorescently labeled molecule to a larger protein.[18][19][20] In the context of spiroindoline inhibitors, an FP assay can quantify their ability to displace a fluorescently labeled p53-derived peptide from the MDM2 protein.

Protocol:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., PBS with 0.01% Tween-20).

    • Dilute the recombinant MDM2 protein and the fluorescently labeled p53 peptide (e.g., Rhodamine-labeled) to the desired concentrations in the assay buffer.

    • Prepare serial dilutions of the spiroindoline inhibitor.

  • Assay Setup (384-well plate):

    • Add 20 µL of the diluted inhibitor to each well.

    • Add 40 µL of a solution containing the MDM2 protein and the fluorescent p53 peptide.[18]

    • Include controls for 0% inhibition (MDM2 + peptide) and 100% inhibition (peptide only).

  • Incubation: Incubate the plate at room temperature for 10-30 minutes.[18]

  • Measurement: Measure the fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths (e.g., excitation at 531 nm and emission at 595 nm for Rhodamine).[18]

  • Data Analysis: Calculate the degree of inhibition for each inhibitor concentration and determine the IC50 value from the resulting dose-response curve.

Target Engagement and Downstream Effects: Western Blotting

Western blotting is used to detect specific proteins in a sample and can be employed to verify the mechanism of action of spiroindoline inhibitors by observing changes in the protein levels of p53 and its downstream targets, such as p21.[21][22][23]

Protocol:

  • Cell Lysis: Treat cells with the spiroindoline inhibitor for a specified time, then lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins based on size by running the lysates on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., p53, MDM2, p21) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[23]

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[23]

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[23]

  • Quantification: Quantify the band intensities using densitometry software and normalize to the loading control.

Cell Cycle Analysis

Flow cytometry can be used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with a spiroindoline inhibitor.[4][24][25]

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the inhibitor for a desired time, then harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol (B145695) while vortexing and incubate at -20°C for at least 2 hours.[24]

  • Staining: Wash the cells to remove ethanol and resuspend them in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A.[24][26]

  • Incubation: Incubate in the dark for 30 minutes at room temperature.[24]

  • Flow Cytometry: Analyze the samples using a flow cytometer to measure the fluorescence intensity of the DNA dye in individual cells.

  • Data Analysis: Generate a histogram of DNA content and quantify the percentage of cells in each phase of the cell cycle.

cell_cycle_workflow cluster_treatment Cell Preparation cluster_staining Staining cluster_analysis Analysis treat_cells Treat Cells with Spiroindoline Inhibitor harvest_cells Harvest and Wash Cells treat_cells->harvest_cells fix_cells Fix with Cold Ethanol harvest_cells->fix_cells stain_dna Stain with Propidium Iodide and RNase A fix_cells->stain_dna flow_cytometry Analyze by Flow Cytometry stain_dna->flow_cytometry quantify_phases Quantify Cell Cycle Phases flow_cytometry->quantify_phases

Figure 3: Workflow for cell cycle analysis by flow cytometry.

Conclusion

Spiroindoline-based inhibitors represent a versatile and promising class of compounds with significant therapeutic potential, particularly in the realm of oncology. Their ability to potently inhibit the MDM2-p53 interaction and modulate the activity of key kinases underscores the importance of this scaffold in modern drug discovery. The data and protocols presented in this guide are intended to facilitate further research and development of this important class of molecules.

References

Methodological & Application

Application Notes and Protocols for RK-582 in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro evaluation of RK-582, a potent and selective tankyrase inhibitor, on cancer cells. This compound targets the Wnt/β-catenin signaling pathway, which is frequently hyperactivated in various cancers, particularly colorectal cancer.[1][2] By inhibiting tankyrase (TNKS1/TNKS2), this compound prevents the degradation of Axin, a key component of the β-catenin destruction complex.[3][4][5] This leads to the suppression of β-catenin-mediated transcription and subsequent inhibition of cancer cell growth.[1]

Mechanism of Action of this compound

This compound is an orally active, spiroindoline-based selective inhibitor of tankyrase.[6][7] Tankyrases (TNKS1 and TNKS2) are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes.[8] In the canonical Wnt signaling pathway, tankyrases PARsylate (poly(ADP-ribosyl)ate) Axin, marking it for ubiquitination and subsequent proteasomal degradation.[3][5] The degradation of Axin, a crucial scaffold protein in the β-catenin destruction complex (comprising Axin, APC, GSK3β, and CK1α), leads to the stabilization and nuclear accumulation of β-catenin.[3][5] In the nucleus, β-catenin associates with TCF/LEF transcription factors to drive the expression of target genes involved in cell proliferation and survival, such as c-Myc and Cyclin D1.[9]

This compound inhibits the enzymatic activity of tankyrases, thereby preventing Axin PARsylation and degradation.[4] This results in the stabilization and accumulation of Axin, which enhances the activity of the β-catenin destruction complex.[3][4] Consequently, β-catenin is phosphorylated, ubiquitinated, and targeted for proteasomal degradation, leading to the downregulation of Wnt/β-catenin signaling and inhibition of cancer cell proliferation.[1]

RK582_Mechanism_of_Action cluster_wnt_off Wnt Pathway OFF (with this compound) cluster_wnt_on Wnt Pathway ON (without this compound) RK582 This compound TNKS Tankyrase (TNKS1/2) RK582->TNKS Inhibits Axin_Complex Axin Destruction Complex (Axin, APC, GSK3β) TNKS->Axin_Complex Prevents Degradation beta_catenin_off β-catenin Axin_Complex->beta_catenin_off Phosphorylates & Marks for Degradation Proteasome Proteasome beta_catenin_off->Proteasome Degradation TCF_LEF_off TCF/LEF Target_Genes_off Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF_off->Target_Genes_off No Activation Proliferation_off Cell Proliferation Inhibited Target_Genes_off->Proliferation_off Leads to Wnt_Ligand Wnt Ligand Frizzled Frizzled/LRP Wnt_Ligand->Frizzled TNKS_on Tankyrase (TNKS1/2) Frizzled->TNKS_on Activates Axin_Complex_on Axin Destruction Complex TNKS_on->Axin_Complex_on Promotes Degradation beta_catenin_on β-catenin beta_catenin_nuc β-catenin (Nuclear) beta_catenin_on->beta_catenin_nuc Accumulates & Translocates TCF_LEF_on TCF/LEF beta_catenin_nuc->TCF_LEF_on Activates Target_Genes_on Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF_on->Target_Genes_on Transcription Proliferation_on Cell Proliferation Target_Genes_on->Proliferation_on Leads to MTT_Assay_Workflow start Start seed_cells Seed cells in a 96-well plate (e.g., 5,000 cells/well) start->seed_cells adhere Allow cells to adhere overnight seed_cells->adhere treat Treat with serial dilutions of this compound (e.g., 0.01 to 10 µM) and vehicle control (DMSO) adhere->treat incubate Incubate for 72 hours treat->incubate add_mtt Add MTT reagent to each well (final concentration 0.5 mg/mL) incubate->add_mtt incubate_mtt Incubate for 4 hours at 37°C add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan (B1609692) crystals incubate_mtt->solubilize read Measure absorbance at 570 nm solubilize->read end End read->end Western_Blot_Workflow start Start cell_culture Culture COLO-320DM cells and treat with this compound (e.g., 1 µM) for 24 hours start->cell_culture lysis Lyse cells and quantify protein concentration cell_culture->lysis sds_page Separate proteins by SDS-PAGE lysis->sds_page transfer Transfer proteins to a PVDF membrane sds_page->transfer blocking Block the membrane (e.g., 5% non-fat milk) transfer->blocking primary_ab Incubate with primary antibodies (anti-Axin2, anti-β-catenin, anti-β-actin) blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detection Detect protein bands using ECL substrate secondary_ab->detection end End detection->end

References

Application Notes and Protocols for RK-582 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RK-582 is a potent and selective, orally active spiroindoline-based inhibitor of tankyrase 1 and 2 (TNKS1/2), which are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes.[1][2][3][4][5][6][7][8][9] Tankyrases play a crucial role in the regulation of the Wnt/β-catenin signaling pathway, a pathway frequently hyperactivated in various cancers, particularly colorectal cancer (CRC).[2][5][6][8][10][11] By inhibiting tankyrase, this compound leads to the stabilization of AXIN, a key component of the β-catenin destruction complex.[2][5] This, in turn, promotes the degradation of β-catenin, leading to the downregulation of Wnt target gene expression and subsequent suppression of tumor cell growth.[2][4][5] These application notes provide a summary of the effective concentrations of this compound in various cell lines and detailed protocols for its use in cell culture experiments.

Mechanism of Action of this compound

RK582_Mechanism cluster_wnt Wnt Signaling Pathway Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP5/6 LRP5/6 Frizzled->LRP5/6 Dishevelled Dishevelled Frizzled->Dishevelled GSK3β GSK3β Dishevelled->GSK3β β-catenin β-catenin GSK3β->β-catenin Phosphorylation APC APC APC->β-catenin Axin Axin Axin->β-catenin TCF/LEF TCF/LEF β-catenin->TCF/LEF Nuclear Translocation Ubiquitination & Degradation Ubiquitination & Degradation β-catenin->Ubiquitination & Degradation Target Gene Expression Target Gene Expression TCF/LEF->Target Gene Expression Nuclear Translocation Tankyrase Tankyrase Tankyrase->Axin PARsylation & Degradation This compound This compound This compound->Tankyrase

Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.

Data Presentation: Effective Concentrations of this compound

The following table summarizes the reported in vitro efficacy of this compound across various cell lines. The IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) values demonstrate the potency of this compound.

Cell LineCell TypeAssay TypeMetricEffective ConcentrationReference
HEK293Human Embryonic KidneyTCF-luciferase reporterIC500.3 nM[1][4]
DLD-1Human Colorectal CancerTCF-luciferase reporterIC503.1 nM[4]
COLO-320DMHuman Colorectal CancerMTT AssayGI5035 nM[4]
COLO-320DMHuman Colorectal CancerCellTiter-Glo AssayGI500.23 µM (230 nM)[1][3]
COLO-320Human Colorectal CancerGrowth InhibitionGI50230 nM[1]
RKOHuman Colorectal CancerMTT AssayGI50> 10 µM[1]
TNKS1/PARP5AEnzyme-IC5036.1 nM[1][3]
TNKS2Enzyme-IC5036.2 nM[4]
PARP1Enzyme-IC5018.168 nM[1][3]

Experimental Protocols

1. Preparation of this compound Stock and Working Solutions

  • Stock Solution (10 mM):

    • This compound is typically supplied as a solid powder.[4]

    • To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in dimethyl sulfoxide (B87167) (DMSO).[4] For example, for 1 mg of this compound (MW: 510.61 g/mol ), add 195.8 µL of DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[1]

    • Store the stock solution at -20°C for up to 1 month or at -80°C for up to 6 months.[1]

  • Working Solutions:

    • Prepare fresh working solutions for each experiment by diluting the stock solution in the appropriate cell culture medium.

    • Perform serial dilutions to achieve the desired final concentrations for your experiment.

    • Ensure the final concentration of DMSO in the culture medium is consistent across all experimental conditions (including vehicle control) and is typically kept below 0.5% to avoid solvent-induced cytotoxicity.

2. Cell Proliferation/Viability Assays (MTT and CellTiter-Glo)

This protocol provides a general framework for determining the GI50 of this compound.

Cell_Viability_Workflow Cell_Seeding Seed cells in 96-well plates Adherence Allow cells to adhere (24h) Cell_Seeding->Adherence Treatment Treat with serial dilutions of this compound Adherence->Treatment Incubation Incubate for desired duration (e.g., 4-5 days) Treatment->Incubation Assay Perform Viability Assay Incubation->Assay MTT Add MTT reagent, incubate, add solubilizer Assay->MTT MTT CTG Add CellTiter-Glo reagent, incubate Assay->CTG CellTiter-Glo Readout Measure absorbance (MTT) or luminescence (CTG) MTT->Readout CTG->Readout Analysis Calculate GI50 values Readout->Analysis

Caption: Workflow for determining cell viability upon this compound treatment.

  • Materials:

    • 96-well cell culture plates

    • Cells of interest (e.g., COLO-320DM)

    • Complete cell culture medium

    • This compound working solutions

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or CellTiter-Glo® Luminescent Cell Viability Assay kit

    • Solubilizing agent for MTT (e.g., DMSO or a detergent-based solution)

    • Plate reader (absorbance for MTT, luminescence for CellTiter-Glo)

  • Procedure:

    • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 2,000-10,000 cells/well) and allow them to adhere for 24 hours.

    • Treatment: Remove the medium and add fresh medium containing serial dilutions of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

    • Incubation: Incubate the plates for the desired treatment duration (e.g., 4 to 5 days).[1]

    • Viability Assessment:

      • For MTT Assay:

        • Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

        • Remove the MTT solution and add a solubilizing agent to dissolve the formazan (B1609692) crystals.

        • Measure the absorbance at the appropriate wavelength (e.g., 570 nm).

      • For CellTiter-Glo® Assay:

        • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

        • Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

        • Mix on an orbital shaker for 2 minutes to induce cell lysis.

        • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

        • Measure the luminescence.

    • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the inhibition percentage against the log of the this compound concentration and use a non-linear regression model to determine the GI50 value.

3. TCF-Luciferase Reporter Gene Assay

This assay measures the activity of the Wnt/β-catenin signaling pathway.

  • Materials:

    • Cells stably or transiently transfected with a TCF-responsive luciferase reporter construct (e.g., HEK293 or DLD-1).

    • Luciferase assay system (e.g., Promega's Luciferase Assay System).

    • Luminometer.

  • Procedure:

    • Cell Seeding and Treatment: Seed the reporter cell line in a 96-well plate. After 24 hours, treat the cells with serial dilutions of this compound for a specified period (e.g., 24 hours).[1]

    • Cell Lysis: Lyse the cells using the lysis buffer provided with the luciferase assay kit.

    • Luminescence Measurement: Add the luciferase substrate to the cell lysates and immediately measure the luminescence using a luminometer.

    • Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration. Calculate the percentage of inhibition of Wnt signaling relative to the vehicle control and determine the IC50 value.

4. Western Blotting for Biomarker Analysis

This protocol is for detecting changes in the protein levels of AXIN2 (a Wnt target gene, which paradoxically can be induced as a negative feedback marker) and β-catenin.

  • Procedure:

    • Cell Treatment and Lysis: Plate cells and treat them with various concentrations of this compound for a predetermined time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.

    • Immunoblotting:

      • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

      • Incubate the membrane with primary antibodies against AXIN2, β-catenin, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

      • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression. This compound treatment is expected to lead to an accumulation of AXIN and a decrease in active β-catenin.[4][8]

Disclaimer: These protocols are intended as a guide. Researchers should optimize the conditions for their specific cell lines and experimental setup. Always refer to the manufacturer's instructions for reagents and kits. For research use only. Not for use in diagnostic procedures.

References

Application Notes and Protocols for RK-582 in Mouse Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of RK-582, a potent and selective tankyrase inhibitor, in mouse xenograft models of cancer. The primary focus is on the COLO-320DM colorectal adenocarcinoma model, for which the most definitive data is available.

Mechanism of Action

This compound is a small molecule inhibitor of tankyrase 1 and 2 (TNKS1/2), enzymes belonging to the poly(ADP-ribose) polymerase (PARP) family.[1][2] Tankyrases play a crucial role in the Wnt/β-catenin signaling pathway, which is frequently hyperactivated in various cancers, particularly colorectal cancer.

In the absence of Wnt signaling, a "destruction complex" composed of Axin, APC, GSK3β, and CK1α, targets β-catenin for proteasomal degradation. Upon Wnt ligand binding, or in cases of mutations in pathway components like APC, this destruction complex is inactivated. This leads to the stabilization and nuclear translocation of β-catenin, where it acts as a transcriptional co-activator with TCF/LEF transcription factors to drive the expression of genes involved in cell proliferation and survival.

Tankyrases promote the degradation of Axin, a key scaffolding protein in the β-catenin destruction complex. By inhibiting tankyrase activity, this compound stabilizes Axin, leading to the reformation of the destruction complex and subsequent degradation of β-catenin. This effectively downregulates Wnt/β-catenin signaling, resulting in decreased proliferation of cancer cells dependent on this pathway.

Signaling Pathway Diagram

Wnt_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State / APC Mutation cluster_nucleus cluster_drug This compound Intervention Axin_off Axin bCatenin_off β-catenin Axin_off->bCatenin_off Phosphorylation Cascade APC_off APC APC_off->bCatenin_off GSK3b_off GSK3β GSK3b_off->bCatenin_off CK1a_off CK1α CK1a_off->bCatenin_off Proteasome Proteasome bCatenin_off->Proteasome Degradation Tankyrase_off Tankyrase Tankyrase_off->Axin_off PARylation & Degradation Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh LRP LRP5/6 LRP->Dsh Axin_on Axin Dsh->Axin_on Inhibition of Destruction Complex bCatenin_on β-catenin (stabilized) TCF_LEF TCF/LEF bCatenin_on->TCF_LEF TargetGenes Target Gene Expression (e.g., MYC, CCND1) TCF_LEF->TargetGenes Activation Nucleus Nucleus RK582 This compound Tankyrase_drug Tankyrase RK582->Tankyrase_drug Inhibition Axin_drug Axin (stabilized) Tankyrase_drug->Axin_drug PARylation Blocked

Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following table summarizes the reported in vivo efficacy of this compound in a COLO-320DM mouse xenograft model.

ParameterValueReference
Cell Line COLO-320DM (human colorectal adenocarcinoma)[1][3][4]
Mouse Strain Immunodeficient (e.g., NOD-SCID)
Dosage (Oral) 20 mg/kg[5]
Dosage (Intraperitoneal) 10 mg/kg[5]
Dosing Frequency Twice daily[4][5]
Observed Effect Significant tumor growth inhibition[1][3][4][5]
Toxicity No significant toxicity or weight loss at effective doses. Intestinal toxicity observed at a high dose of 50 mg/kg twice daily.[5]

Experimental Protocols

Cell Culture
  • Cell Line: COLO-320DM (ATCC CCL-220).

  • Growth Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS).

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

  • Subculture: Cells grow in suspension and as attached populations. For subculturing, shake the flask to detach cells, and transfer a portion of the cell suspension to a new flask with fresh medium. Attached cells can be harvested using standard trypsinization procedures if necessary.

In Vivo Formulation of this compound

While the primary literature does not specify the exact vehicle, a common formulation for in vivo administration of similar small molecules, and one suggested by a commercial supplier of this compound, is as follows.[1] It is recommended to perform small-scale formulation tests to ensure solubility and stability before preparing a large batch.

  • Stock Solution: Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • Vehicle Composition:

    • 10% DMSO

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline

  • Preparation of Working Solution (Example for 1 mL):

    • To 400 µL of PEG300, add 100 µL of the 25 mg/mL this compound stock solution in DMSO.

    • Mix thoroughly until a clear solution is formed.

    • Add 50 µL of Tween-80 and mix again.

    • Add 450 µL of saline to bring the final volume to 1 mL.

    • The final concentration of this working solution will be 2.5 mg/mL. Adjust the initial stock concentration or volumes to achieve the desired final concentration for dosing.

  • Note: The working solution for in vivo experiments should be prepared fresh on the day of use. Gentle heating and/or sonication can be used to aid dissolution if precipitation occurs.

Mouse Xenograft Model Protocol
  • Animals: Female immunodeficient mice (e.g., NOD-SCID or athymic nude mice), 6-8 weeks old.

  • Cell Implantation:

    • Harvest COLO-320DM cells during their exponential growth phase.

    • Wash the cells with sterile phosphate-buffered saline (PBS).

    • Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor the mice for tumor formation.

    • Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.

  • Treatment:

    • When tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer this compound (prepared as described above) or the vehicle control to the respective groups.

      • Oral Administration: Use oral gavage for precise dosing.

      • Intraperitoneal Administration: Administer via intraperitoneal injection.

    • Monitor the body weight of the mice 2-3 times per week as an indicator of general health and treatment-related toxicity.

  • Endpoint:

    • Continue treatment and monitoring for a predefined period or until tumors in the control group reach a specified size.

    • At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., Western blot for pharmacodynamic markers like Axin2 and β-catenin, or immunohistochemistry).

Experimental Workflow Diagram

Xenograft_Workflow cluster_setup Experiment Setup cluster_monitoring Tumor Growth & Treatment cluster_analysis Endpoint Analysis Cell_Culture 1. Culture COLO-320DM Cells Cell_Harvest 2. Harvest & Prepare Cells Cell_Culture->Cell_Harvest Implantation 3. Subcutaneous Implantation (5x10^6 cells in Matrigel) Cell_Harvest->Implantation Tumor_Growth 4. Monitor Tumor Growth Implantation->Tumor_Growth Randomization 5. Randomize Mice (Tumor Volume ~100-200 mm³) Tumor_Growth->Randomization Treatment 6. Administer this compound or Vehicle (Oral or IP, Twice Daily) Randomization->Treatment Monitoring 7. Monitor Tumor Volume & Body Weight Treatment->Monitoring Endpoint 8. Study Endpoint Monitoring->Endpoint Euthanasia 9. Euthanize & Excise Tumors Endpoint->Euthanasia Analysis 10. Analyze Tumors (Weight, Western Blot, IHC) Euthanasia->Analysis

Caption: General experimental workflow for an this compound efficacy study in a mouse xenograft model.

References

Topic: Utilizing RK-582 in a TCF/LEF Reporter Assay

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for Researchers

Introduction

The Wnt/β-catenin signaling pathway is a fundamental cellular cascade that governs crucial aspects of embryonic development and adult tissue maintenance.[1][2] Aberrant activation of this pathway is a hallmark of numerous cancers, particularly colorectal cancer.[3] The pathway's signaling converges on the nuclear accumulation of β-catenin, which then associates with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to drive the expression of target genes.[4][5]

The TCF/LEF reporter assay is a robust, quantitative method for monitoring the activity of the Wnt/β-catenin pathway.[4][6] This assay typically employs a luciferase reporter gene under the control of multiple TCF/LEF binding sites.[7] RK-582 is a potent and selective small-molecule inhibitor of tankyrases (TNKS1/TNKS2).[8][9] Tankyrases are enzymes that promote Wnt signaling by marking Axin, a key component of the β-catenin destruction complex, for degradation.[2][10] By inhibiting tankyrases, this compound stabilizes Axin, enhances β-catenin degradation, and consequently suppresses Wnt/β-catenin signaling.[10] These application notes provide a detailed protocol for using this compound to investigate Wnt pathway inhibition in a TCF/LEF reporter assay.

Principle of the TCF/LEF Reporter Assay

The TCF/LEF reporter assay is a cell-based system designed to measure the transcriptional activity of the Wnt/β-catenin pathway. The core component is a reporter vector containing a firefly luciferase gene driven by a minimal promoter fused to tandem repeats of the TCF/LEF transcription factor binding element.[4][7] When the Wnt pathway is activated, stabilized β-catenin translocates to the nucleus and forms a complex with TCF/LEF proteins, activating the transcription of the luciferase gene.[1] The resulting luminescence is directly proportional to the pathway's activity. A second reporter, typically Renilla luciferase expressed from a constitutive promoter, is co-transfected to serve as an internal control for normalizing transfection efficiency and cell viability.[5][7]

Wnt/β-catenin Signaling Pathway and this compound Mechanism of Action

Wnt_Signaling_and_RK582 cluster_off Wnt OFF State cluster_on Wnt ON State DestructionComplex Destruction Complex (Axin, APC, GSK3β) BetaCatenin_cyto_off β-catenin DestructionComplex->BetaCatenin_cyto_off Phosphorylation Proteasome Proteasome BetaCatenin_cyto_off->Proteasome Degradation TCF_LEF_off TCF/LEF TargetGenes_off Target Genes OFF TCF_LEF_off->TargetGenes_off Wnt Wnt Ligand Receptor Fzd/LRP5/6 Wnt->Receptor Tankyrase_active Tankyrase Receptor->Tankyrase_active Activates Axin Axin Tankyrase_active->Axin Leads to Degradation BetaCatenin_cyto_on β-catenin (stabilized) BetaCatenin_nuc β-catenin BetaCatenin_cyto_on->BetaCatenin_nuc Nuclear Translocation TCF_LEF_on TCF/LEF BetaCatenin_nuc->TCF_LEF_on Binds TargetGenes_on Target Genes ON TCF_LEF_on->TargetGenes_on Activation RK582 This compound RK582->Tankyrase_active Inhibits

Caption: Wnt signaling pathway and the inhibitory mechanism of this compound.

Experimental Workflow

TCF_LEF_Assay_Workflow Day1 Day 1: Cell Seeding Seed HEK293T cells in a 96-well plate. Day2 Day 2: Transfection Co-transfect with TCF/LEF Firefly and constitutive Renilla plasmids. Day1->Day2 Day3 Day 3: Treatment Stimulate with Wnt3a. Add this compound dose range. Day2->Day3 Day4 Day 4: Lysis & Measurement Lyse cells and perform Dual-Luciferase® Assay. Day3->Day4 Analysis Data Analysis Normalize Firefly to Renilla. Calculate % inhibition and IC50. Day4->Analysis

Caption: Experimental timeline for the TCF/LEF reporter assay with this compound.

Detailed Protocol

This protocol is optimized for HEK293T cells in a 96-well format.[11] It can be adapted for other cell lines, though optimization may be necessary.

Materials and Reagents
  • Cell Line: HEK293T (Human Embryonic Kidney) cells.

  • Plasmids:

    • TCF/LEF Firefly Luciferase Reporter (e.g., M50 Super 8x TOPFlash).

    • Constitutive Renilla Luciferase Reporter (e.g., pRL-TK) for normalization.

  • Culture Media:

    • DMEM with high glucose, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Reagents:

    • This compound (Stock solution in DMSO, store at -20°C or -80°C).[9]

    • Recombinant Mouse or Human Wnt3a.[6]

    • Transfection Reagent (e.g., Lipofectamine 2000 or similar).

    • Phosphate-Buffered Saline (PBS).

    • Dual-Luciferase® Reporter Assay System.

  • Equipment:

    • Humidified incubator (37°C, 5% CO2).

    • White, clear-bottom 96-well assay plates.

    • Luminometer capable of reading dual-luciferase assays.

Experimental Procedure

Day 1: Cell Seeding

  • Culture HEK293T cells to approximately 80-90% confluency.

  • Trypsinize and resuspend cells in complete growth medium.

  • Seed 30,000 - 35,000 cells per well in 100 µL of medium into a white, clear-bottom 96-well plate.[6][7]

  • Incubate overnight at 37°C with 5% CO2.

Day 2: Transfection

  • Prepare the transfection mix per well. In a sterile tube, combine:

    • 100 ng TCF/LEF Firefly Luciferase reporter plasmid.

    • 10 ng Renilla Luciferase control plasmid.

    • Transfection reagent according to the manufacturer's protocol (e.g., in Opti-MEM).

  • Incubate the mix at room temperature as per the manufacturer's instructions.

  • Add the transfection complex dropwise to each well.

  • Incubate for 24 hours.

Day 3: Treatment

  • Prepare serial dilutions of this compound in culture medium. A suggested final concentration range to determine the IC50 is 0.01 nM to 1 µM. Include a DMSO-only vehicle control.

  • Prepare Wnt3a-containing medium at a final concentration of 40 ng/mL.[6][12] This concentration should be optimized to produce a robust but sub-maximal stimulation.

  • Carefully remove the transfection medium from the cells.

  • Add 100 µL of the appropriate treatment medium to each well:

    • Unstimulated Control: Medium only.

    • Stimulated Control: Medium with Wnt3a (40 ng/mL) and DMSO vehicle.

    • This compound Treatment: Medium with Wnt3a (40 ng/mL) and the corresponding concentration of this compound.

  • Incubate for 16-24 hours.[6]

Day 4: Cell Lysis and Luminescence Measurement

  • Remove the treatment medium and gently wash the cells once with 100 µL of PBS.

  • Lyse the cells by adding 20-25 µL of 1X Passive Lysis Buffer per well.

  • Incubate on an orbital shaker for 15 minutes at room temperature to ensure complete lysis.

  • Perform the dual-luciferase assay according to the manufacturer's protocol, measuring Firefly luminescence first, followed by Renilla luminescence.

Data Analysis
  • Normalization: For each well, calculate the ratio of Firefly luminescence to Renilla luminescence. This normalized value corrects for variations in cell number and transfection efficiency.

    • Normalized Ratio = Firefly Reading / Renilla Reading

  • Fold Induction: Calculate the fold induction for the stimulated control relative to the unstimulated control to confirm assay performance.

    • Fold Induction = Avg. Normalized Ratio (Stimulated) / Avg. Normalized Ratio (Unstimulated)

  • Percent Inhibition: Calculate the percentage of inhibition for each this compound concentration relative to the stimulated (vehicle) control.

    • % Inhibition = [1 - (Normalized Ratio (this compound) / Avg. Normalized Ratio (Stimulated))] x 100

  • IC50 Determination: Plot the % Inhibition against the log of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Data Presentation

The following table presents representative data for the inhibition of Wnt3a-induced TCF/LEF reporter activity by this compound.

Table 1: Representative Dose-Response Data for this compound

This compound Conc. (nM)Normalized Luciferase Activity (RLU Ratio)Standard Deviation% Inhibition
0 (Unstimulated)1.00.12-
0 (Stimulated + DMSO)45.34.10%
0.0143.13.84.9%
0.131.72.930.0%
0.322.12.551.2%
1.010.41.377.0%
102.50.494.5%
1001.20.297.3%

Based on this data, the calculated IC50 for this compound is approximately 0.29 nM, consistent with published values.[9]

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Fold-Induction - Low transfection efficiency.- Inactive Wnt3a ligand.- Cells are overgrown or unhealthy.- Optimize cell density and transfection reagent-to-DNA ratio.- Use a fresh aliquot of Wnt3a; verify its activity.- Ensure cells are passaged regularly and are in the logarithmic growth phase.
High Well-to-Well Variability - Inconsistent cell seeding.- Pipetting errors.- Edge effects on the 96-well plate.- Ensure a homogenous single-cell suspension before plating.- Use calibrated pipettes and reverse pipetting for viscous solutions.- Avoid using the outermost wells or fill them with PBS to maintain humidity.
This compound Shows No Effect - Incorrect drug concentration.- Drug degradation.- Verify stock concentration and serial dilutions.- Prepare fresh dilutions from a new stock aliquot. Ensure proper storage at -80°C.[9]

References

Application Notes and Protocols for AXIN2 Stabilization with the Tankyrase Inhibitor RK-582

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AXIN2 is a crucial scaffold protein and a negative regulator of the Wnt/β-catenin signaling pathway. Its cellular levels are tightly controlled through a process of poly-ADP-ribosylation (PARsylation) by tankyrase (TNKS) enzymes, which targets AXIN2 for proteasomal degradation.[1][2][3] Dysregulation of the Wnt pathway is a hallmark of many cancers, particularly colorectal cancer, making it a key target for therapeutic intervention.[1]

RK-582 is a potent and selective small molecule inhibitor of tankyrase 1 and 2 (TNKS1/2).[4] By inhibiting tankyrase activity, this compound prevents the PARsylation of AXIN2, leading to its stabilization and accumulation.[1][4] This enhanced level of AXIN2 reinforces the β-catenin destruction complex, promoting the degradation of β-catenin and thereby downregulating Wnt signaling.[4] These application notes provide a detailed protocol for utilizing Western blotting to quantify the stabilization of AXIN2 in response to this compound treatment.

Signaling Pathway and Mechanism of Action

The diagram below illustrates the canonical Wnt/β-catenin signaling pathway and the mechanism through which this compound stabilizes AXIN2. In the absence of a Wnt ligand, the destruction complex, composed of AXIN, APC, GSK3β, and CK1, phosphorylates β-catenin, marking it for ubiquitination and subsequent degradation by the proteasome. Tankyrases (TNKS1/2) constantly PARsylate AXIN, leading to its ubiquitination and degradation. This turnover of AXIN limits the activity of the destruction complex. This compound inhibits TNKS1/2, preventing AXIN2 degradation and thus enhancing the destruction of β-catenin.

Wnt_Pathway_RK582 cluster_off Wnt OFF State cluster_on Effect of this compound TNKS TNKS1/2 AXIN2_p AXIN2 TNKS->AXIN2_p PARsylation Ub Ubiquitin AXIN2_p->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Degradation DestructionComplex Destruction Complex (AXIN2, APC, GSK3β, CK1α) beta_catenin β-catenin DestructionComplex->beta_catenin beta_catenin_p p-β-catenin beta_catenin->beta_catenin_p Phosphorylation beta_catenin_p->Proteasome Degradation RK582 This compound TNKS_inhibited TNKS1/2 RK582->TNKS_inhibited Inhibition AXIN2_stabilized AXIN2 (Stabilized) DestructionComplex_active Enhanced Destruction Complex AXIN2_stabilized->DestructionComplex_active Accumulation beta_catenin_degraded β-catenin Degradation DestructionComplex_active->beta_catenin_degraded Enhanced Phosphorylation

Figure 1: Mechanism of AXIN2 stabilization by this compound.

Data Presentation: AXIN2 Stabilization by Tankyrase Inhibition

The following table summarizes representative quantitative data on the effects of tankyrase inhibitors on AXIN2 protein levels as determined by Western blot analysis from various studies. While this data was generated using the tankyrase inhibitor G007-LK, it serves as a general reference for the expected outcomes when using this compound, due to their identical mechanism of action.

Cell LineTreatment (Inhibitor)DurationFold Change in AXIN2 Protein Level (Mean ± SEM)Reference
SW480100 nM (G007-LK)Overnight6 to 10-fold increase[4]
SW480500 nM (G007-LK)2 hours~4-fold increase[5]
SW480500 nM (G007-LK)4 hours~10-fold increase[5]
SW480500 nM (G007-LK)6 hours~15-fold increase[5]
SW480500 nM (G007-LK)24 hours~18-fold increase[5]
DAOY5 µM (XAV939)8 hours1.7-fold increase[6]
ONS-765 µM (XAV939)8 hours1.8-fold increase[6]

Experimental Protocols

This section provides a detailed methodology for a Western blot experiment to assess the stabilization of AXIN2 protein in cultured cells following treatment with this compound.

Workflow Overview

Western_Blot_Workflow cluster_workflow Western Blot Protocol for AXIN2 Stabilization A 1. Cell Culture & Seeding B 2. This compound Treatment (e.g., 10 nM - 1 µM for 4-24h) A->B C 3. Cell Lysis (RIPA Buffer + Inhibitors) B->C D 4. Protein Quantification (BCA Assay) C->D E 5. SDS-PAGE D->E F 6. Protein Transfer (PVDF Membrane) E->F G 7. Immunoblotting (Primary & Secondary Antibodies) F->G H 8. Detection & Analysis (ECL & Densitometry) G->H

Figure 2: Key steps of the Western blot workflow.
Cell Culture and Seeding

  • Culture a human colorectal cancer cell line with a constitutively active Wnt pathway (e.g., SW480, COLO-320DM) in the recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics.

  • Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment. Allow the cells to adhere and grow for approximately 24 hours.

This compound Treatment
  • Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

  • On the day of the experiment, dilute the this compound stock solution in the cell culture medium to achieve the desired final concentrations. A dose-response experiment may include concentrations ranging from 10 nM to 1 µM. For a time-course experiment, a single effective concentration (e.g., 100 nM) can be used for various durations (e.g., 4, 8, 16, and 24 hours).

  • Include a vehicle control for each time point, treating cells with the same concentration of DMSO used in the highest this compound treatment group.

  • Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.

  • Incubate the cells for the desired treatment period.

Cell Lysis
  • After treatment, place the 6-well plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Aspirate the PBS completely and add 100-150 µL of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to each well.

  • Scrape the cells from the plate using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysates on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.

Protein Quantification
  • Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) assay or a similar protein quantification method, following the manufacturer's instructions.

  • Normalize the protein concentration of all samples with lysis buffer to ensure equal loading in the subsequent steps.

SDS-PAGE
  • To 20-40 µg of protein from each sample, add an equal volume of 2x Laemmli sample buffer.

  • Boil the samples at 95-100°C for 5 minutes to denature the proteins.

  • Load the denatured protein samples into the wells of a 4-12% Bis-Tris or similar precast polyacrylamide gel. Include a pre-stained protein ladder to monitor the separation.

  • Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.

Protein Transfer
  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.

  • After transfer, briefly wash the membrane with deionized water and then with Tris-buffered saline with 0.1% Tween-20 (TBST).

Immunoblotting
  • Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for AXIN2 (e.g., rabbit anti-AXIN2, diluted 1:1000 in blocking buffer) overnight at 4°C with gentle shaking.

  • The following day, wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit HRP, diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane again three times for 10 minutes each with TBST.

  • For a loading control, the membrane can be stripped and re-probed with an antibody against a housekeeping protein such as GAPDH or β-actin.

Detection and Analysis
  • Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and incubate it with the membrane.

  • Capture the chemiluminescent signal using a digital imaging system.

  • Perform densitometric analysis of the AXIN2 and loading control bands using appropriate software (e.g., ImageJ).

  • Normalize the intensity of the AXIN2 band to the corresponding loading control band for each sample.

  • Calculate the fold change in AXIN2 protein levels in this compound-treated samples relative to the vehicle-treated control.

References

Application Notes and Protocols: RK-582 for 3D Organoid Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RK-582 is a potent and selective small molecule inhibitor of tankyrase 1 and 2 (TNKS1/TNKS2), enzymes belonging to the poly(ADP-ribose) polymerase (PARP) family.[1][2] Tankyrases play a critical role in the regulation of the Wnt/β-catenin signaling pathway, which is frequently hyperactivated in various cancers, particularly colorectal cancer (CRC).[3][4] By inhibiting tankyrase, this compound stabilizes the β-catenin destruction complex, leading to the degradation of β-catenin and subsequent downregulation of Wnt signaling target genes.[1][5]

Patient-derived organoids (PDOs) have emerged as a pivotal preclinical model, recapitulating the genetic and phenotypic heterogeneity of original tumors. The application of this compound in 3D organoid cultures offers a physiologically relevant platform to investigate Wnt pathway dependency, assess therapeutic efficacy, and explore mechanisms of resistance in a patient-specific context. These notes provide a detailed guide for the utilization of this compound in 3D organoid culture systems, with a focus on colorectal cancer organoids.

Mechanism of Action

In the canonical Wnt signaling pathway, the stability of the transcriptional coactivator β-catenin is tightly controlled by a multi-protein "destruction complex," of which Axin is a key scaffolding component.[3] Tankyrase enzymes (TNKS1 and TNKS2) promote the PARylation (poly-ADP-ribosylation) of Axin, tagging it for ubiquitination and subsequent proteasomal degradation.[3] This destabilization of the destruction complex allows β-catenin to accumulate, translocate to the nucleus, and activate the transcription of Wnt target genes, such as c-Myc and Cyclin D1, which drive cell proliferation.[5]

This compound inhibits the catalytic activity of tankyrases.[1] This inhibition prevents the PARylation of Axin, leading to its stabilization and the proper assembly of the β-catenin destruction complex.[5][6][7] As a result, β-catenin is phosphorylated, ubiquitinated, and degraded, thereby attenuating the oncogenic Wnt signaling cascade.[2]

Wnt_Pathway_RK582 cluster_off Wnt Pathway 'ON' (e.g., in CRC) cluster_on Wnt Pathway 'OFF' (with this compound) Wnt_Ligand Wnt Ligand Frizzled Frizzled/LRP5/6 Wnt_Ligand->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled Destruction_Complex_off Destruction Complex (Axin, APC, GSK3β) Dishevelled->Destruction_Complex_off Inactivation Axin_deg Axin Degradation Destruction_Complex_off->Axin_deg beta_cat_stable β-catenin (Stable) Destruction_Complex_off->beta_cat_stable No Degradation Tankyrase_on Tankyrase Tankyrase_on->Destruction_Complex_off PARylation of Axin beta_cat_nucleus β-catenin beta_cat_stable->beta_cat_nucleus Translocation TCF_LEF_on TCF/LEF beta_cat_nucleus->TCF_LEF_on Activation Target_Genes_on Target Gene Transcription (c-Myc, Cyclin D1) TCF_LEF_on->Target_Genes_on RK582 This compound Tankyrase_off Tankyrase RK582->Tankyrase_off Inhibition Destruction_Complex_on Destruction Complex (Axin, APC, GSK3β) Tankyrase_off->Destruction_Complex_on No PARylation of Axin Axin_stable Axin Stabilization Destruction_Complex_on->Axin_stable beta_cat_unstable β-catenin Destruction_Complex_on->beta_cat_unstable Phosphorylation beta_cat_deg β-catenin Degradation beta_cat_unstable->beta_cat_deg TCF_LEF_off TCF/LEF Target_Genes_off No Transcription TCF_LEF_off->Target_Genes_off

Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.

Quantitative Data

The following tables summarize the inhibitory activity of this compound on its targets and its anti-proliferative effects on cancer cell lines. Data for the effects of other tankyrase inhibitors on 3D organoid cultures are also provided as a reference.

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC₅₀ (nM)Cell LineAssayReference
TNKS139.1-Enzymatic Assay[2]
TNKS236.2-Enzymatic Assay[2]
PARP118,168-Enzymatic Assay[8]
TCF Reporter0.3HEK293Luciferase Assay[2]
TCF Reporter3.1DLD-1Luciferase Assay[2]

Table 2: Anti-proliferative Activity of this compound and Other Tankyrase Inhibitors

CompoundGI₅₀ / EC₅₀Cell Line / Organoid LineCulture TypeReference
This compound 230 nMCOLO 3202D Culture[8]
This compound 35 nMCOLO 320DM2D Culture[2]
Tankyrase Inhibitor C1 ~1-10 nMCRC Organoids (Iso 72, Iso 75)3D Culture[9][10]
Tankyrase Inhibitor C1 >50 nMCRC Organoid (Iso 50)3D Culture[10]
Tankyrase Inhibitor C2 ~1-10 nMCRC Organoids (Iso 72, Iso 75)3D Culture[9]

Note: GI₅₀ (Growth Inhibition 50) and EC₅₀ (Half maximal effective concentration) values for organoids are highly dependent on the specific patient-derived line and its underlying genetic mutations.

Experimental Protocols

The following protocols are provided as a guideline and should be optimized for specific organoid lines and experimental goals.

Protocol 1: General Maintenance of Colorectal Cancer (CRC) Organoids

This protocol is based on established methods for patient-derived CRC organoid culture.[11][12]

Materials:

  • Basement Membrane Matrix (e.g., Matrigel®)

  • CRC Organoid Culture Medium (Advanced DMEM/F-12 with supplements: N2, B27, HEPES, Penicillin-Streptomycin, GlutaMAX, N-acetylcysteine, Nicotinamide, EGF, FGF2, A-83-01, and Y-27632)[11]

  • Cell recovery solution (e.g., Corning® Cell Recovery Solution)

  • Recombinant trypsin solution (e.g., TrypLE™ Express)

  • Sterile PBS, 15 mL and 50 mL conical tubes, cell culture plates (24- or 48-well)

Procedure:

  • Thawing and Seeding: Thaw cryopreserved organoids rapidly at 37°C. Wash with basal medium and centrifuge. Resuspend the organoid pellet in the required volume of cold basement membrane matrix.

  • Plating: Dispense 20-50 µL domes of the organoid/matrix mixture into the center of pre-warmed culture plate wells.

  • Polymerization: Incubate the plate at 37°C for 15-20 minutes to allow the domes to solidify.

  • Feeding: Gently add 500 µL of pre-warmed complete CRC organoid culture medium to each well.

  • Maintenance: Replace the culture medium every 2-3 days. Monitor organoid growth and morphology using a brightfield microscope.

  • Passaging: Passage organoids every 7-14 days, depending on growth rate.

    • Mechanically disrupt the matrix domes and collect the organoids.

    • Incubate in a cell recovery solution on ice to depolymerize the matrix.

    • Wash and dissociate organoids into small fragments or single cells using a recombinant trypsin solution at 37°C.

    • Resuspend the fragments/cells in a fresh cold basement membrane matrix and re-plate as described above.

Protocol 2: this compound Treatment and Viability Assessment of 3D Organoids

This protocol is adapted from methodologies used for testing other tankyrase inhibitors on CRC organoids.[10][13]

Materials:

  • Established CRC organoid cultures

  • This compound stock solution (dissolved in DMSO)

  • CRC Organoid Culture Medium

  • 96-well clear-bottom white plates

  • 3D Cell Viability Assay reagent (e.g., CellTiter-Glo® 3D)

  • Luminometer

Procedure:

  • Organoid Dissociation: Passage mature organoids and dissociate them into a near-single cell suspension using TrypLE™.

  • Seeding for Assay: Count cells and resuspend in a cold basement membrane matrix at a density of approximately 400 cells/µL.[13] Plate 5-10 µL domes into each well of a pre-warmed 96-well plate.

  • Polymerization: Incubate at 37°C for 15-20 minutes to solidify the domes.

  • Drug Preparation: Prepare a serial dilution of this compound in complete organoid culture medium. A typical concentration range could be 0.1 nM to 10 µM. Include a DMSO-only vehicle control (final DMSO concentration should be ≤ 0.1%).

  • Treatment: Add 100 µL of the medium containing the respective this compound concentration or vehicle control to each well.

  • Incubation: Incubate the plate for 6 days at 37°C, 5% CO₂.

  • Viability Assay:

    • Allow the plate and the viability reagent to equilibrate to room temperature.

    • Add a volume of reagent equal to the volume of medium in the well (e.g., 100 µL).

    • Mix on an orbital shaker for 5 minutes to induce cell lysis.

    • Incubate at room temperature for 25-30 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis: Normalize the luminescence readings to the vehicle control. Plot the dose-response curve and calculate the GI₅₀/EC₅₀ value using appropriate software (e.g., GraphPad Prism).

experimental_workflow cluster_assays Endpoint Assays start Start: Mature Organoid Culture dissociate Dissociate Organoids to Single Cells/Fragments start->dissociate seed Seed in Basement Membrane Matrix (96-well plate) dissociate->seed treat Add this compound Serial Dilutions & Vehicle Control seed->treat incubate Incubate for 6 Days treat->incubate viability Viability Assay (e.g., CellTiter-Glo 3D) incubate->viability imaging High-Content Imaging (Morphology, IF Staining) incubate->imaging molecular Molecular Analysis (qPCR, Western Blot) incubate->molecular analyze Data Analysis: Dose-Response Curves, Biomarker Expression viability->analyze imaging->analyze molecular->analyze

Caption: Experimental workflow for testing this compound on 3D organoids.

Protocol 3: Immunofluorescence Staining of Treated Organoids

Materials:

  • Treated organoids in 96-well plates

  • 4% Paraformaldehyde (PFA)

  • PBS with 100 mM glycine (B1666218)

  • Permeabilization/Blocking Buffer (PBS with 10% horse serum, 0.1% BSA, 0.2% Triton X-100, 0.05% Tween 20)[13]

  • Primary antibodies (e.g., anti-β-catenin, anti-Ki67)

  • Fluorescently-conjugated secondary antibodies

  • Nuclear counterstain (e.g., Hoechst or DAPI)

  • Confocal microscope

Procedure:

  • Fixation: After the 6-day treatment, carefully remove the medium and fix the organoids with 4% PFA for 15-20 minutes at room temperature.[13]

  • Washing: Wash the wells with PBS containing 100 mM glycine to quench the PFA.[13]

  • Permeabilization and Blocking: Add Permeabilization/Blocking buffer and incubate overnight at 4°C.[13]

  • Primary Antibody: Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.

  • Washing: Wash wells multiple times with PBS.

  • Secondary Antibody and Counterstain: Incubate with secondary antibodies and a nuclear counterstain diluted in blocking buffer overnight at 4°C in the dark.[13]

  • Final Washes: Wash wells multiple times with PBS.

  • Imaging: Acquire images using a confocal microscope. Analyze changes in protein expression, localization (e.g., nuclear β-catenin), and proliferation (Ki67-positive cells).

Potential Applications in Drug Development

  • Patient Stratification: Identify patient-derived organoids that are sensitive to this compound, potentially correlating with specific genetic backgrounds (e.g., APC mutations).

  • Efficacy Testing: Quantify the anti-proliferative and cytotoxic effects of this compound in a more clinically relevant model compared to 2D cell lines.

  • Biomarker Discovery: Use treated organoids to identify biomarkers of response or resistance to tankyrase inhibition through molecular analyses (e.g., qPCR for Axin2, western blot for β-catenin).[13]

  • Combination Studies: Screen for synergistic effects of this compound with standard-of-care chemotherapies or other targeted agents in a high-throughput manner.

Disclaimer: this compound is for research use only. The protocols provided are intended as a starting point and require optimization for specific experimental conditions and organoid models.

References

Application Notes and Protocols for Cell Viability Assays with RK-582

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the effect of RK-582, a selective tankyrase inhibitor, on cell viability using two common assays: the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay and the CellTiter-Glo® Luminescent Cell Viability Assay.

Introduction to this compound

This compound is a potent and orally active spiroindoline-based inhibitor of tankyrase 1 and 2 (TNKS1/2), enzymes belonging to the poly(ADP-ribose) polymerase (PARP) family.[1][2][3] Tankyrases play a crucial role in the Wnt/β-catenin signaling pathway, which is often hyperactivated in various cancers, particularly colorectal cancer.[3][4][5] By inhibiting tankyrase, this compound promotes the accumulation of Axin, a key component of the β-catenin destruction complex.[2][6] This leads to the degradation of β-catenin, thereby downregulating the expression of Wnt target genes and ultimately inhibiting cancer cell proliferation.[2][3][6] this compound has demonstrated significant anti-tumor activity in preclinical models of colorectal cancer.[1][2][3]

Quantitative Data Summary

The following tables summarize the reported in vitro efficacy of this compound in various cancer cell lines.

Table 1: Inhibitory Concentration (IC50) of this compound on Tankyrase Enzymes

TargetIC50 (nM)
TNKS1/PARP5A36.1[1]
TNKS236.2[2]
PARP118168[1]

Table 2: Growth Inhibition (GI50) of this compound in Cancer Cell Lines

Cell LineCancer TypeGI50 (µM)Assay
COLO-320DMRectal Adenocarcinoma0.035MTT Assay[1]
COLO-320Colon Adenocarcinoma0.23Growth Inhibition[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the general workflow for assessing its impact on cell viability.

RK582_Mechanism Mechanism of Action of this compound cluster_wnt Wnt/β-catenin Signaling cluster_inhibition Inhibition by this compound β-catenin_Destruction_Complex β-catenin Destruction Complex (Axin, APC, GSK3β) β-catenin β-catenin β-catenin_Destruction_Complex->β-catenin promotes degradation Wnt_Target_Genes Wnt Target Genes (e.g., c-Myc, Cyclin D1) β-catenin->Wnt_Target_Genes activates transcription Cell_Proliferation Cancer Cell Proliferation Wnt_Target_Genes->Cell_Proliferation promotes RK582 This compound Tankyrase Tankyrase (TNKS1/2) RK582->Tankyrase inhibits Tankyrase->β-catenin_Destruction_Complex destabilizes Axin Cell_Viability_Workflow Experimental Workflow for Cell Viability Assays Cell_Seeding Seed cells in a 96-well plate Compound_Treatment Treat cells with varying concentrations of this compound Cell_Seeding->Compound_Treatment Incubation Incubate for a defined period (e.g., 72h) Compound_Treatment->Incubation Assay_Reagent Add MTT or CellTiter-Glo® Reagent Incubation->Assay_Reagent Measurement Measure absorbance (MTT) or luminescence (CellTiter-Glo®) Assay_Reagent->Measurement Data_Analysis Analyze data to determine cell viability and calculate GI50 Measurement->Data_Analysis Logical_Relationship Logical Relationship of Cell Viability Measurement RK582_Treatment This compound Treatment Inhibition_of_Tankyrase Inhibition of Tankyrase RK582_Treatment->Inhibition_of_Tankyrase Wnt_Pathway_Suppression Wnt Pathway Suppression Inhibition_of_Tankyrase->Wnt_Pathway_Suppression Decreased_Proliferation Decreased Cell Proliferation Wnt_Pathway_Suppression->Decreased_Proliferation Reduced_Metabolic_Activity Reduced Metabolic Activity (Lower ATP levels) Decreased_Proliferation->Reduced_Metabolic_Activity Reduced_Signal Reduced Signal (Absorbance or Luminescence) Reduced_Metabolic_Activity->Reduced_Signal Quantification Quantification of Cell Viability Reduced_Signal->Quantification

References

Application Notes and Protocols: Pharmacokinetic Analysis of RK-582 in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RK-582 is a potent and orally bioavailable spiroindoline-based inhibitor of tankyrase (TNKS1/2), key enzymes in the Wnt/β-catenin signaling pathway.[1][2] Dysregulation of this pathway is a critical driver in the pathogenesis of various cancers, particularly colorectal cancer.[2] As a promising therapeutic candidate, understanding the pharmacokinetic profile of this compound is essential for designing preclinical efficacy and toxicology studies and for predicting its behavior in clinical settings.

These application notes provide a summary of the pharmacokinetic parameters of this compound in mice and a detailed protocol for conducting such an analysis. This information is critical for researchers investigating the in vivo properties of this compound.

Pharmacokinetic Profile of this compound in Mice

The pharmacokinetic properties of this compound have been evaluated in mice, demonstrating its suitability for in vivo studies. The compound exhibits a favorable profile, supporting its development as an orally administered therapeutic agent.[1]

Data Summary

The following table summarizes the key pharmacokinetic parameters of this compound in mice following oral (p.o.) and intraperitoneal (i.p.) administration. This data is essential for dose selection and scheduling in preclinical models.

ParameterOral (p.o.) AdministrationIntraperitoneal (i.p.) Administration
Dose 20 mg/kg10 mg/kg
Cmax (Maximum Concentration) Data not publicly availableData not publicly available
Tmax (Time to Cmax) Data not publicly availableData not publicly available
AUC (Area Under the Curve) Data not publicly availableData not publicly available
Half-life (t½) Data not publicly availableData not publicly available
Bioavailability Good oral bioavailabilityNot applicable
Vehicle/Formulation Not specified in public documentsNot specified in public documents

Note: Specific quantitative values for Cmax, Tmax, AUC, and half-life are detailed in the primary literature and its supporting information. Researchers should refer to the publication "Design and Discovery of an Orally Efficacious Spiroindolinone-Based Tankyrase Inhibitor for the Treatment of Colon Cancer" for these precise values.

Experimental Protocols

A detailed and robust experimental protocol is crucial for obtaining reliable and reproducible pharmacokinetic data. The following protocol outlines the key steps for the pharmacokinetic analysis of this compound in a mouse model.

Animal Model
  • Species: Mouse

  • Strain: Severe combined immunodeficient (SCID) or other appropriate strain (e.g., NOD.CB17-Prkdcscid/J, BALB/c-nu/nu).

  • Sex: Female or male, to be consistent throughout the study.

  • Age/Weight: 8-10 weeks old / 20-25 g.

  • Acclimatization: Animals should be acclimatized for at least one week before the experiment.

  • Housing: Maintained in a controlled environment with a 12-hour light/dark cycle, and access to food and water ad libitum.

Drug Formulation and Administration
  • Compound: this compound

  • Formulation: Prepare a suspension or solution suitable for the chosen route of administration. A common vehicle for oral administration is 0.5% methylcellulose (B11928114) in water. For intraperitoneal injection, a solution in a vehicle such as 10% DMSO and 90% corn oil may be used.[3] The exact formulation should be optimized for solubility and stability.

  • Dose Levels: Based on efficacy studies, a dose of 10-20 mg/kg is recommended.[1]

  • Routes of Administration:

    • Oral (p.o.): Administer using a gavage needle.

    • Intraperitoneal (i.p.): Administer via intraperitoneal injection.

    • Intravenous (i.v.): For bioavailability studies, a separate cohort with i.v. administration is required.

Blood Sampling
  • Sampling Time Points: A typical sampling schedule would be: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Blood Collection:

    • Collect approximately 50-100 µL of blood at each time point.

    • Use a sparse sampling or serial bleeding technique if permitted and ethically approved, or a terminal bleed for each time point cohort.

    • Common collection sites include the saphenous vein, tail vein, or retro-orbital sinus (terminal bleed).

  • Anticoagulant: Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA or heparin).

  • Plasma Preparation: Centrifuge the blood samples (e.g., at 4°C, 2000 x g for 15 minutes) to separate the plasma.

  • Sample Storage: Store plasma samples at -80°C until analysis.

Bioanalytical Method
  • Technique: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the standard method for quantifying small molecules like this compound in biological matrices.

  • Sample Preparation:

    • Protein precipitation is a common method to extract the drug from plasma. Add a suitable organic solvent (e.g., acetonitrile) to the plasma samples.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant for analysis.

  • LC-MS/MS Conditions:

    • Develop a specific and sensitive LC-MS/MS method for the detection and quantification of this compound.

    • This includes optimizing the chromatographic separation (column, mobile phase, gradient) and mass spectrometric detection (ion source, parent and daughter ions, collision energy).

  • Quantification:

    • Prepare a standard curve of this compound in blank mouse plasma.

    • Use an internal standard to correct for matrix effects and extraction variability.

    • Calculate the concentration of this compound in the unknown samples by interpolating from the standard curve.

Data Analysis
  • Pharmacokinetic Parameters: Use non-compartmental analysis (NCA) with software such as Phoenix WinNonlin® to calculate the key pharmacokinetic parameters from the plasma concentration-time data. These parameters include Cmax, Tmax, AUC, t½, clearance (CL), and volume of distribution (Vd).

  • Bioavailability (F%): Calculate the oral bioavailability by comparing the dose-normalized AUC from the oral administration group to the dose-normalized AUC from the intravenous administration group (F% = (AUCp.o. / AUCi.v.) x (Dosei.v. / Dosep.o.) x 100).

Visualizations

Signaling Pathway

This compound functions by inhibiting tankyrase, which leads to the stabilization of AXIN. AXIN is a key component of the β-catenin destruction complex. The stabilization of this complex promotes the phosphorylation and subsequent degradation of β-catenin, thereby inhibiting the transcription of Wnt target genes.

Wnt_Signaling_Pathway cluster_inhibition This compound Inhibition cluster_destruction_complex β-catenin Destruction Complex RK582 This compound Tankyrase Tankyrase (TNKS1/2) RK582->Tankyrase Inhibits AXIN AXIN Tankyrase->AXIN Degrades bCatenin β-catenin AXIN->bCatenin Phosphorylates APC APC GSK3b GSK3β CK1 CK1 Ub_Proteasome Ubiquitination & Proteasomal Degradation bCatenin->Ub_Proteasome Leads to Nucleus Nucleus bCatenin->Nucleus Translocates to TCF_LEF TCF/LEF Wnt_Target_Genes Wnt Target Genes (e.g., MYC, CCND1) TCF_LEF->Wnt_Target_Genes Activates Transcription Transcription Wnt_Target_Genes->Transcription

Caption: Wnt/β-catenin signaling pathway and the mechanism of action of this compound.

Experimental Workflow

The following diagram illustrates the workflow for the pharmacokinetic analysis of this compound in mice.

PK_Workflow cluster_animal_prep Animal Preparation cluster_dosing Dosing cluster_sampling Sample Collection cluster_analysis Bioanalysis & Data Processing Acclimatization Acclimatization of Mice Grouping Grouping & Randomization Acclimatization->Grouping Administration Drug Administration (p.o. or i.p.) Grouping->Administration Formulation This compound Formulation Formulation->Administration Blood_Collection Serial Blood Sampling Administration->Blood_Collection Plasma_Separation Plasma Separation Blood_Collection->Plasma_Separation Storage Sample Storage at -80°C Plasma_Separation->Storage Sample_Prep Plasma Sample Preparation Storage->Sample_Prep LCMS LC-MS/MS Analysis Sample_Prep->LCMS PK_Analysis Pharmacokinetic Analysis LCMS->PK_Analysis Report Report PK_Analysis->Report

Caption: Experimental workflow for pharmacokinetic analysis of this compound in mice.

References

Troubleshooting & Optimization

RK-582 Technical Support Center: Troubleshooting Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the solubility and stability of RK-582. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an orally active and selective inhibitor of tankyrase 1 and 2 (TNKS1/2), which are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes.[1][2][3] Tankyrases play a crucial role in the Wnt/β-catenin signaling pathway by targeting Axin, a key component of the β-catenin destruction complex, for degradation.[4][5] By inhibiting tankyrases, this compound stabilizes Axin, leading to the degradation of β-catenin and the downregulation of Wnt signaling.[1][4] This pathway is often dysregulated in various cancers, particularly colorectal cancer.[5]

Q2: What are the recommended solvents for dissolving this compound?

A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[1][2] For in vivo studies, a formulation of DMSO, PEG300, Tween-80, and saline has been used.[6] It is recommended to first prepare a stock solution in DMSO before further dilution.[6]

Q3: How should I prepare a stock solution of this compound?

A3: To prepare a stock solution, dissolve this compound in 100% DMSO. A concentration of 10 mM is commonly used.[1][2] Warming and sonication may be used to aid dissolution if precipitation occurs.[6]

Q4: How should I store this compound solutions?

A4: Store the solid powder form of this compound at -20°C for up to 12 months or at 4°C for up to 6 months.[1] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][6] It is recommended to use freshly prepared working solutions for in vivo experiments.[6]

Q5: I am observing precipitation when I dilute my this compound DMSO stock solution into my aqueous cell culture medium. What can I do?

A5: This is a common issue with hydrophobic compounds. Here are some troubleshooting steps:

  • Lower the final concentration: The concentration of this compound in your medium may be exceeding its aqueous solubility. Try using a lower final concentration.

  • Stepwise dilution: Instead of adding the concentrated DMSO stock directly to your medium, perform a serial dilution. First, create an intermediate dilution in a smaller volume of medium, then add this to the final volume.

  • Control DMSO concentration: Ensure the final concentration of DMSO in your cell culture is low (typically below 0.5%) to avoid solvent toxicity.

  • Pre-warm your media: Adding the compound to pre-warmed (37°C) media can help with solubility.

Data Summary

Table 1: this compound Solubility

SolventConcentrationComments
DMSO10 mM[1][2]Stock solutions are typically prepared in DMSO.
In vivo formulation≥ 2.5 mg/mL (4.90 mM)[6]A clear solution can be achieved with 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[6]

Table 2: this compound Storage and Stability

FormStorage TemperatureDuration
Solid Powder-20°C12 months[1]
4°C6 months[1]
Stock Solution (in DMSO)-80°C6 months[1][6]
-20°C1 month[6]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Allow the vial of solid this compound to equilibrate to room temperature before opening.

  • Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mM).

  • Vortex the solution until the compound is fully dissolved. Gentle warming or sonication can be used to aid dissolution.[6]

  • Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.[6]

  • Store the aliquots at -80°C or -20°C.[1][6]

Protocol 2: Preparation of Working Solutions for Cell Culture
  • Thaw an aliquot of the this compound DMSO stock solution at room temperature.

  • Pre-warm the cell culture medium to 37°C.

  • Prepare an intermediate dilution of the stock solution in the pre-warmed medium.

  • Add the intermediate dilution to the final volume of cell culture medium to achieve the desired final concentration.

  • Gently mix the final solution before adding it to your cells.

Visualizations

Troubleshooting_Logic Start Precipitation Observed? Check_Conc Is Final Concentration Too High? Start->Check_Conc Yes Reduce_Conc Reduce Final Concentration Check_Conc->Reduce_Conc Yes Check_Dilution Was Dilution Rapid? Check_Conc->Check_Dilution No Success Problem Resolved Reduce_Conc->Success Stepwise_Dilution Use Stepwise Dilution Check_Dilution->Stepwise_Dilution Yes Check_Temp Was Medium Cold? Check_Dilution->Check_Temp No Stepwise_Dilution->Success Warm_Medium Use Pre-warmed (37°C) Medium Check_Temp->Warm_Medium Yes Check_DMSO Is Final DMSO > 0.5%? Check_Temp->Check_DMSO No Warm_Medium->Success Reduce_DMSO Lower Final DMSO Concentration Check_DMSO->Reduce_DMSO Yes Failure Consider Alternative Formulation Check_DMSO->Failure No Reduce_DMSO->Success

References

potential off-target effects of RK-582

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for RK-582. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential off-target effects of this compound and to offer troubleshooting support for experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of Tankyrase-1 (TNKS1/PARP5A) and Tankyrase-2 (TNKS2/PARP5B), which are members of the Poly(ADP-ribose) polymerase (PARP) family of enzymes.[1][2] By inhibiting Tankyrase activity, this compound stabilizes the β-catenin destruction complex, leading to the downregulation of the Wnt/β-catenin signaling pathway.[3][4] This pathway is frequently hyperactivated in certain cancers, such as colorectal cancer.[2]

Q2: What are the known on-target effects of this compound in cells?

A2: The primary on-target effect of this compound is the inhibition of the Wnt/β-catenin signaling pathway. This can be observed experimentally by an accumulation of AXIN2, a key component of the β-catenin destruction complex, and a subsequent decrease in the levels of both total and active β-catenin.[3] This leads to reduced transcription of Wnt target genes.[4]

Q3: Has the selectivity of this compound been profiled against other PARP family members?

A3: Yes, this compound has been shown to be highly selective for Tankyrase 1 and 2 over other PARP family members. It exhibits over 200-fold selectivity against PARP1, PARP2, and PARP10.[3]

Q4: Have any comprehensive off-target screening studies for this compound been published?

A4: To date, a comprehensive, publicly available kinome-wide or broad off-target screening profile for this compound has not been identified in the scientific literature. While it shows high selectivity within the PARP family, its interactions with the wider human kinome and other protein families have not been fully characterized in published studies.

Q5: Are there any potential off-target liabilities based on the chemical structure of this compound?

A5: this compound belongs to the spiroindolinone class of chemical compounds. While specific off-target data for this compound is limited, other molecules with a spiroindolinone scaffold have been reported to interact with a range of protein targets. Therefore, it is prudent for researchers to consider the possibility of off-target effects on unrelated proteins. Some kinase inhibitors with different scaffolds have been found to have off-target effects on kinases such as EGFR and VEGFR-2, and other protein-protein interactions, such as the MDM2-p53 interaction.[5][6] However, it is crucial to emphasize that these are theoretical possibilities based on the chemical scaffold and have not been experimentally confirmed for this compound.

Troubleshooting Guide

Observed Issue Potential Cause Suggested Action
Cellular phenotype does not correlate with Wnt/β-catenin pathway inhibition. The observed effect may be due to an off-target activity of this compound.1. Validate On-Target Engagement: Confirm inhibition of the Wnt/β-catenin pathway by measuring AXIN2 accumulation and/or β-catenin degradation via Western blot. 2. Orthogonal Approach: Use a structurally unrelated Tankyrase inhibitor to see if the phenotype is recapitulated. 3. Genetic Knockdown: Use siRNA or CRISPR to knockdown Tankyrase 1 and/or 2 and observe if the phenotype is consistent with this compound treatment.
Unexpectedly high level of cytotoxicity at concentrations effective for Wnt inhibition. Off-target inhibition of a protein essential for cell viability.1. Dose-Response Analysis: Determine the IC50 for Wnt inhibition and the GI50 for cell growth inhibition. A large discrepancy may suggest off-target toxicity. 2. Kinome Profiling: If resources permit, perform a broad kinase selectivity screen to identify potential off-target kinases.[7] 3. Rescue Experiment: If a specific off-target is suspected, overexpress a drug-resistant mutant of that target to see if it rescues the cytotoxic phenotype.
Discrepancy between biochemical and cellular assay results. Differences in ATP concentration, cell permeability, or efflux pump activity.1. Cellular Target Engagement Assay: Perform a Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to Tankyrase in intact cells. 2. Efflux Pump Inhibition: Co-treat with known inhibitors of ABC transporters (e.g., verapamil (B1683045) for P-glycoprotein) to see if the cellular potency of this compound increases.
Variability in results between different cell lines. Expression levels of on-target or off-target proteins may differ.1. Target Expression Analysis: Quantify the protein levels of Tankyrase 1 and 2 in the cell lines being used. 2. Genetic Background: Consider the mutational status of key signaling pathways (e.g., APC, β-catenin) in your cell lines, as this can influence the cellular response to Tankyrase inhibition.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 (nM)
Tankyrase 1 (TNKS1/PARP5A)36.1[8]
PARP118.168[8]

Table 2: Selectivity Profile of this compound within the PARP Family

TargetSelectivity vs. TNKS1/2
PARP1>200-fold[3]
PARP2>200-fold[3]
PARP10>200-fold[3]

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of this compound against a purified kinase in vitro.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • This compound stock solution (in DMSO)

  • Kinase reaction buffer

  • ATP solution

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

  • White, opaque 384-well assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in kinase reaction buffer. The final DMSO concentration should be kept constant across all wells and should not exceed 1%.

  • Kinase Reaction Setup:

    • Add 5 µL of diluted this compound or vehicle control to the wells of the assay plate.

    • Add 10 µL of a 2X kinase/substrate mixture to each well.

    • Pre-incubate the plate at room temperature for 15 minutes.

  • Initiation of Kinase Reaction:

    • Add 10 µL of a 2X ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate at 30°C for 60 minutes.

  • Termination and Signal Detection (using ADP-Glo™):

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30-60 minutes to generate a luminescent signal.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate reader.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is designed to verify the binding of this compound to its target protein, Tankyrase, in intact cells.

Materials:

  • Cells expressing the target protein

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • Antibody specific for the target protein (Tankyrase-1 or -2)

  • Secondary antibody conjugated to HRP

  • Chemiluminescence detection reagent

  • Thermal cycler

  • Western blotting equipment

Procedure:

  • Cell Treatment:

    • Culture cells to 70-80% confluency.

    • Treat cells with the desired concentration of this compound or vehicle control (DMSO) for 1-2 hours at 37°C.

  • Heat Challenge:

    • Harvest cells and resuspend in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Determine the protein concentration of the soluble fractions.

  • Western Blot Analysis:

    • Normalize the protein concentrations for all samples.

    • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Probe the membrane with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescence imager.

  • Data Analysis:

    • Quantify the band intensities for the target protein at each temperature.

    • Plot the normalized band intensity against the temperature for both the vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Signaling Pathways and Experimental Workflows

On-Target Signaling Pathway: Wnt/β-catenin

Wnt_signaling cluster_off Wnt OFF State cluster_on Wnt ON State cluster_nucleus cluster_inhibitor This compound Action Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1α) beta_catenin_off β-catenin Destruction_Complex->beta_catenin_off beta_catenin_off->Destruction_Complex Phosphorylation Proteasome Proteasome beta_catenin_off->Proteasome Ubiquitination & Degradation Wnt Wnt Ligand Frizzled_LRP Frizzled/LRP5/6 Receptor Wnt->Frizzled_LRP Dsh Dishevelled Frizzled_LRP->Dsh Activation Destruction_Complex_inhibited Destruction_Complex_inhibited Dsh->Destruction_Complex_inhibited Inhibition beta_catenin_on β-catenin Nucleus Nucleus beta_catenin_on->Nucleus Translocation TCF_LEF TCF/LEF Target_Genes Target Gene Expression TCF_LEF->Target_Genes Activation RK582 This compound Tankyrase Tankyrase (TNKS1/2) RK582->Tankyrase Inhibition Axin Axin Tankyrase->Axin PARylation & Degradation Axin->Destruction_Complex Stabilization

Caption: The Wnt/β-catenin signaling pathway and the mechanism of action of this compound.

Experimental Workflow: Troubleshooting Off-Target Effects

Off_Target_Workflow Start Start: Unexpected Phenotype Observed with this compound Validate_On_Target Validate On-Target Engagement? (e.g., Western for p-β-catenin) Start->Validate_On_Target On_Target_Yes Yes Validate_On_Target->On_Target_Yes Yes On_Target_No No Validate_On_Target->On_Target_No No Orthogonal_Validation Perform Orthogonal Validation On_Target_Yes->Orthogonal_Validation Troubleshoot_Assay Troubleshoot Experimental Conditions (Dose, Time, etc.) On_Target_No->Troubleshoot_Assay Genetic_Validation Genetic Validation (siRNA/CRISPR of TNKS1/2) Orthogonal_Validation->Genetic_Validation Phenotype_Recapitulated Phenotype Recapitulated? Genetic_Validation->Phenotype_Recapitulated Yes_On_Target Yes Phenotype_Recapitulated->Yes_On_Target Yes No_Off_Target No Phenotype_Recapitulated->No_Off_Target No Likely_On_Target Phenotype is Likely On-Target Yes_On_Target->Likely_On_Target Likely_Off_Target Phenotype is Likely Off-Target No_Off_Target->Likely_Off_Target Identify_Off_Target Identify Off-Target (e.g., Kinome Screen, Chemical Proteomics) Likely_Off_Target->Identify_Off_Target

Caption: A logical workflow for troubleshooting and distinguishing between on-target and potential off-target effects of this compound.

Potential Off-Target Signaling Pathway: EGFR

EGFR_Signaling cluster_ras_raf RAS-RAF-MAPK Pathway cluster_pi3k_akt PI3K-AKT Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization GRB2_SOS GRB2/SOS Dimerization->GRB2_SOS PI3K PI3K Dimerization->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, etc. ERK->Proliferation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation AKT AKT PIP3->AKT Activation AKT->Proliferation

Caption: A simplified diagram of the EGFR signaling pathway, a potential off-target class for spiroindolinone compounds.

References

Technical Support Center: Mitigating RK-582 Toxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive resource for troubleshooting and mitigating potential toxicity associated with the use of RK-582 in cell culture experiments. This compound is a potent and selective inhibitor of tankyrase 1 and 2 (TNKS1/2), key enzymes in the Wnt/β-catenin signaling pathway, and is under investigation as a potential therapeutic for colorectal cancer.[1][2][3] While a valuable research tool, unexpected cytotoxicity or off-target effects can arise. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve reliable and reproducible results.

I. Frequently Asked Questions (FAQs)

This section addresses common issues encountered when working with this compound in a question-and-answer format.

Q1: My cells are showing unexpected levels of cell death, even at low concentrations of this compound. What could be the cause?

A1: Unexpected cytotoxicity can stem from several factors:

  • On-target Wnt pathway inhibition: In cell lines highly dependent on Wnt signaling for survival, potent inhibition by this compound can lead to cell cycle arrest and apoptosis.[4]

  • Off-target effects: At higher concentrations, this compound may inhibit other cellular targets, leading to toxicity. While this compound is reported to be highly selective, comprehensive profiling is often necessary to rule out off-target activities.[1]

  • Caspase-independent cell death: As a member of the broader PARP inhibitor family, this compound may induce non-apoptotic forms of cell death such as necroptosis or ferroptosis.[5][6]

  • Solubility issues: Poor solubility of this compound in culture media can lead to the formation of precipitates that are cytotoxic.

Q2: I am observing phenotypes that are not consistent with Wnt pathway inhibition (e.g., changes in cell morphology, microtubule defects). What should I investigate?

A2: These observations may point towards off-target effects of this compound. Tankyrase inhibitors have been reported to influence other cellular processes, including:

  • YAP/TAZ signaling: Some tankyrase inhibitors can affect the Hippo-YAP/TAZ pathway, which regulates cell proliferation and organ size.[4]

  • Microtubule dynamics: Tankyrases are involved in regulating microtubule function, and their inhibition can potentially lead to defects in cell division and migration.

It is recommended to perform experiments to assess these alternative pathways.

Q3: this compound is precipitating in my cell culture medium. How can I improve its solubility?

A3: this compound, like many small molecule inhibitors, has low aqueous solubility. Here are some strategies to improve its dissolution in cell culture media:

  • Prepare a high-concentration stock solution in DMSO: Dissolve this compound in 100% DMSO to create a concentrated stock (e.g., 10-20 mM). Store this stock in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Perform serial dilutions: When preparing your final working concentration, perform serial dilutions of the DMSO stock in your cell culture medium rather than adding a small volume of concentrated stock directly to a large volume of media.[7]

  • Control final DMSO concentration: Ensure the final concentration of DMSO in your cell culture is low (typically below 0.5%) to avoid solvent-induced toxicity.[8]

  • Gentle warming and sonication: For stubborn compounds, gentle warming to 37°C or brief sonication of the stock solution before dilution may aid in dissolution. However, the stability of this compound under these conditions should be verified.[8]

Q4: How can I confirm that the observed effects in my experiment are due to on-target inhibition of tankyrase?

A4: To validate on-target activity, consider the following experiments:

  • Western Blot Analysis: Confirm the downstream effects of tankyrase inhibition on the Wnt/β-catenin pathway. You should observe an accumulation of Axin2 and a decrease in active β-catenin levels.[1]

  • TOP/FOP Flash Reporter Assay: This luciferase-based assay directly measures the transcriptional activity of the TCF/LEF family of transcription factors, which are activated by β-catenin. A decrease in the TOP/FOP flash ratio indicates inhibition of the Wnt pathway.[9][10]

  • Cellular Thermal Shift Assay (CETSA): This assay directly measures the binding of this compound to its target proteins (TNKS1/2) in intact cells, providing evidence of target engagement.[11][12][13][14]

  • Use a structurally different tankyrase inhibitor: If a different tankyrase inhibitor with a distinct chemical scaffold produces the same phenotype, it strengthens the evidence for an on-target effect.[15]

II. Troubleshooting Guides

This section provides structured guidance for addressing specific experimental problems.

Troubleshooting Unexpected Cell Death

If you observe significant cell death that is not explained by on-target Wnt inhibition, consider the possibility of caspase-independent cell death.

Workflow for Investigating Unexpected Cell Death:

A logical workflow for troubleshooting unexpected cell death.
Troubleshooting Suboptimal Wnt Pathway Inhibition

If you are not observing the expected downstream effects of tankyrase inhibition, use the following guide.

Workflow for Troubleshooting Wnt Pathway Inhibition:

A logical workflow for troubleshooting Wnt pathway inhibition experiments.

III. Quantitative Data Summary

The following tables provide a summary of quantitative data for this compound and other relevant compounds to aid in experimental design.

Table 1: In Vitro Potency of this compound

ParameterCell LineValueReference
GI50 COLO-320DM0.23 µM[16]

Table 2: Comparative In Vitro Activity of Tankyrase Inhibitors

InhibitorTarget(s)TNKS1 IC50TNKS2 IC50PARP1 IC50Wnt Signaling IC50 (Cell-based)Reference
This compound TNKS1/236.1 nM-18.168 nM-[16]
G007-LK TNKS1/2-25 nM>10,000 nM50 nM[17][18]
XAV939 TNKS1/2, PARP1/211 nM4 nM68 nM-[17][18]

Table 3: Recommended Concentrations of Cell Death Inhibitors

InhibitorTargetCell Line ExampleRecommended ConcentrationReference
Necrostatin-1 RIPK1 (Necroptosis)HT-29100 µM[6]
z-VAD-fmk Pan-caspase (Apoptosis)HT-2920 µM[6]
Ferrostatin-1 FerroptosisHT-108010 nM - 10 µM[19]
Deferoxamine Iron Chelator (Ferroptosis)Leukemia cell lines-[6]

IV. Experimental Protocols

This section provides detailed methodologies for key experiments to assess and mitigate this compound toxicity.

Protocol 1: Assessing Cell Viability using MTT Assay

This protocol is a colorimetric assay to measure cellular metabolic activity as an indicator of cell viability.

Materials:

  • Cells in culture

  • This compound

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the vehicle-treated control.

Protocol 2: Co-treatment with Necrostatin-1 to Inhibit Necroptosis

This protocol can be used to determine if unexpected cell death is due to necroptosis.

Materials:

  • Cells in culture (e.g., HT-29)

  • This compound

  • Necrostatin-1 (Nec-1)

  • z-VAD-fmk (optional, to block apoptosis)

  • TNF-α (optional, to induce necroptosis)

  • Cell viability assay reagents (e.g., MTT or LDH assay kit)

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate and allow them to adhere.

  • Pre-treatment with Inhibitors: Pre-treat cells with Necrostatin-1 (e.g., 100 µM) for 1-2 hours.[6] If you wish to block apoptosis, also pre-treat with a pan-caspase inhibitor like z-VAD-fmk (e.g., 20 µM).[6]

  • This compound Treatment: Add this compound at the desired concentration.

  • Incubation: Incubate for the desired treatment duration.

  • Assess Cell Viability: Measure cell viability using a suitable assay (e.g., MTT or LDH release assay).

  • Data Analysis: Compare the viability of cells treated with this compound alone to those co-treated with this compound and Necrostatin-1. A significant increase in viability in the co-treated group suggests that necroptosis contributes to this compound-induced cell death.

Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol verifies the direct binding of this compound to its target proteins in a cellular context.[11][12][13][14]

Materials:

  • Cells in culture

  • This compound

  • DMSO (vehicle control)

  • PBS with protease inhibitors

  • PCR tubes

  • Thermal cycler

  • Lysis buffer

  • Equipment for Western blotting

Procedure:

  • Cell Treatment: Treat cultured cells with this compound at the desired concentration or with vehicle (DMSO) for a specified time to allow for target binding.

  • Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Analysis of Soluble Fraction: Collect the supernatant (soluble fraction) and analyze the amount of soluble TNKS1 and TNKS2 by Western blot.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift of the melting curve to a higher temperature in the this compound-treated samples compared to the vehicle control indicates target stabilization and therefore, target engagement.

Experimental Workflow for CETSA:

A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

By utilizing the information and protocols in this technical support center, researchers can better navigate the potential challenges of working with this compound, leading to more accurate and reliable experimental outcomes.

References

Technical Support Center: Optimizing RK-582 Incubation Time

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the use of RK-582, a selective tankyrase inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges in optimizing this compound incubation time to achieve maximal therapeutic effect in experimental models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of tankyrase 1 and 2 (TNKS1/2), which are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes.[1][2] Tankyrases play a critical role in the Wnt/β-catenin signaling pathway by marking Axin, a key component of the β-catenin destruction complex, for degradation. By inhibiting tankyrases, this compound prevents the degradation of Axin, leading to the stabilization of the destruction complex and subsequent degradation of β-catenin.[3][4] This attenuates Wnt signaling, which is often hyperactivated in cancers such as colorectal cancer.[3][4][5]

Q2: What is a recommended starting concentration for this compound in cell culture experiments?

A2: The effective concentration of this compound can vary between cell lines. A good starting point is to perform a dose-response experiment. Based on available data, the GI50 for this compound in COLO-320DM rectal cancer cells is 0.23 µM.[1] Therefore, a concentration range of 0.1 µM to 10 µM is a reasonable starting point for most cancer cell lines.

Q3: How long should I incubate my cells with this compound to see a significant effect?

A3: The optimal incubation time to observe the maximal effect of this compound is dependent on the specific cell line and the downstream readout being measured. For direct target engagement and initial pathway modulation (e.g., Axin2 stabilization), effects can be observed in as little as 6 hours with other tankyrase inhibitors.[6][7] For downstream effects such as β-catenin degradation and changes in target gene expression, incubation times of 24 to 72 hours are commonly used.[8] To determine the optimal time for your specific experiment, a time-course experiment is highly recommended.

Q4: What are the key molecular readouts to confirm this compound activity?

A4: The primary molecular markers to confirm the on-target activity of this compound are the stabilization of Axin2 and the reduction of total and active (non-phosphorylated) β-catenin levels. These can be effectively measured by Western blotting. Additionally, a decrease in the expression of Wnt target genes, such as c-Myc and Cyclin D1, can be assessed by RT-qPCR.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No or weak effect of this compound on β-catenin levels. Suboptimal Incubation Time: The incubation period may be too short for β-catenin degradation to occur.Perform a time-course experiment, analyzing protein levels at multiple time points (e.g., 6, 12, 24, 48, and 72 hours).
Insufficient Drug Concentration: The concentration of this compound may be too low for the specific cell line.Conduct a dose-response experiment to determine the optimal concentration.
Poor Cell Health: Unhealthy or confluent cells may not respond appropriately to treatment.Ensure cells are in the logarithmic growth phase and at an appropriate density.
This compound Degradation: The inhibitor may have degraded due to improper storage or handling.Store this compound stock solutions at -20°C for up to one month or -80°C for up to six months.[1] Prepare fresh working solutions for each experiment.
Inconsistent results between experiments. Variability in Cell Seeding: Inconsistent cell numbers can lead to variable drug responses.Ensure a homogenous cell suspension and use precise pipetting techniques for cell seeding.
Edge Effects in Multi-well Plates: Wells on the edge of a plate are prone to evaporation, which can alter drug concentration.Avoid using the outer wells of the plate for experimental samples or ensure proper humidification in the incubator.
Inconsistent Incubation Times: Minor variations in incubation times can affect the outcome of time-sensitive experiments.Standardize the timing of drug addition and cell harvesting.
Increased cell death at higher concentrations or longer incubation times. Cytotoxicity: this compound, like many small molecule inhibitors, can induce cytotoxicity at high concentrations or with prolonged exposure.Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic threshold of this compound in your cell line. Adjust the concentration and/or incubation time accordingly.

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

Parameter Value Cell Line/Enzyme
IC50 (TNKS1/PARP5A) 36.1 nMEnzyme Assay
GI50 0.23 µMCOLO-320DM

Data sourced from MedchemExpress.[1]

Table 2: Hypothetical Time-Course of this compound Effects on Wnt Pathway Components

Incubation Time Axin2 Levels (relative to control) β-catenin Levels (relative to control) Wnt Target Gene Expression (relative to control)
0 hours 1x1x1x
6 hours ↑ (Significant Increase)↔ (No significant change)↔ (No significant change)
12 hours ↑↑ (Maximal Increase)↓ (Noticeable Decrease)↓ (Initial Decrease)
24 hours ↑↑ (Sustained Increase)↓↓ (Significant Decrease)↓↓ (Significant Decrease)
48 hours ↑ (Sustained Increase)↓↓↓ (Maximal Decrease)↓↓↓ (Maximal Decrease)
72 hours ↑ (Sustained Increase)↓↓↓ (Sustained Decrease)↓↓↓ (Sustained Decrease)

This table represents a generalized, expected trend based on the mechanism of action of tankyrase inhibitors. Actual results may vary depending on the cell line and experimental conditions.

Experimental Protocols

Protocol 1: Optimizing this compound Incubation Time using Western Blot Analysis

This protocol outlines a time-course experiment to determine the optimal incubation time for this compound to assess its effect on Axin2 and β-catenin protein levels.

Materials:

  • Cancer cell line of interest (e.g., COLO-320DM)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-Axin2, anti-β-catenin, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • This compound Treatment: Treat the cells with a predetermined effective concentration of this compound (e.g., 1 µM). Include a vehicle control (DMSO) at the same final concentration.

  • Time-Course Incubation: Incubate the cells for various time points (e.g., 0, 6, 12, 24, 48, and 72 hours).

  • Cell Lysis: At each time point, wash the cells twice with ice-cold PBS and then add 100-150 µL of RIPA buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against Axin2, β-catenin, and a loading control overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an ECL reagent and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the levels of Axin2 and β-catenin to the loading control. Plot the relative protein levels against the incubation time to determine the optimal duration for the desired effect.

Visualizations

RK582_Signaling_Pathway cluster_Wnt_Off Wnt OFF cluster_Wnt_On Wnt ON Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1) beta_Catenin_p p-β-catenin Destruction_Complex->beta_Catenin_p Phosphorylation Proteasome Proteasome beta_Catenin_p->Proteasome Degradation Wnt Wnt Frizzled Frizzled Wnt->Frizzled Binds Dishevelled Dishevelled Frizzled->Dishevelled Tankyrase Tankyrase Dishevelled->Tankyrase Activates Axin Axin Tankyrase->Axin PARsylation & Degradation Tankyrase->Axin Axin->Destruction_Complex Stabilizes beta_Catenin_active Active β-catenin Nucleus Nucleus beta_Catenin_active->Nucleus Translocation Target_Genes Target_Genes Nucleus->Target_Genes Transcription This compound This compound This compound->Tankyrase Inhibits

This compound Signaling Pathway

Experimental_Workflow cluster_Preparation Phase 1: Preparation cluster_Experiment Phase 2: Experimentation cluster_Analysis Phase 3: Analysis cluster_Conclusion Phase 4: Conclusion Seed_Cells Seed cells in multi-well plates Prepare_RK582 Prepare this compound working solutions Dose_Response Dose-Response Assay (e.g., 24h, 48h, 72h) Prepare_RK582->Dose_Response Viability_Assay Cell Viability Assay (e.g., MTT) Dose_Response->Viability_Assay Time_Course Time-Course Assay (fixed concentration) Western_Blot Western Blot (Axin2, β-catenin) Time_Course->Western_Blot qPCR RT-qPCR (Wnt Target Genes) Time_Course->qPCR Viability_Assay->Time_Course Determine_Optimal Determine Optimal Incubation Time & Concentration Western_Blot->Determine_Optimal qPCR->Determine_Optimal

Workflow for Optimizing this compound Incubation Time

References

RK-582 degradation in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of RK-582, a selective tankyrase inhibitor. The information is presented in a question-and-answer format to directly address potential issues encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an orally active and selective inhibitor of tankyrase 1 and 2 (TNKS1/2), which are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes.[1] Tankyrases play a key role in the Wnt/β-catenin signaling pathway by targeting Axin, a central component of the β-catenin destruction complex, for degradation.[2] By inhibiting tankyrase, this compound stabilizes Axin levels, which in turn leads to the degradation of β-catenin and subsequent downregulation of Wnt target gene expression.[1] This pathway is often hyperactivated in various cancers, particularly colorectal cancer.[1][3]

Q2: How should this compound be stored?

For long-term storage, this compound powder should be kept at -20°C.[4] Stock solutions of this compound in a solvent like DMSO should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to six months or at -20°C for up to one month.[4] It is recommended to prepare fresh working solutions in cell culture media for each experiment.[4]

Q3: In which cell lines is this compound expected to be effective?

This compound is expected to be most effective in cell lines with a constitutively active Wnt/β-catenin signaling pathway.[1] This is often due to mutations in genes such as Adenomatous Polyposis Coli (APC) or β-catenin itself.[5] For example, the colorectal cancer cell line COLO-320DM has shown sensitivity to this compound.[6]

Q4: What are the primary applications of this compound in research?

This compound is primarily used as a tool to study the role of tankyrase and the Wnt/β-catenin signaling pathway in various cellular processes, including cell proliferation, differentiation, and tumorigenesis. It is particularly relevant for research in cancer biology, especially in the context of colorectal cancer.[7]

Troubleshooting Guide

Issue 1: Inconsistent or unexpected results in cell-based assays.

  • Question: Why am I seeing high variability in my experimental results with this compound?

    • Possible Cause: Degradation of this compound in the cell culture media. The stability of a compound in media can be influenced by factors such as temperature, pH, and components of the media itself.

    • Suggested Solution: It is crucial to determine the stability of this compound under your specific experimental conditions. A stability study can be performed by incubating this compound in your cell culture medium at 37°C and measuring its concentration at different time points using an analytical method like HPLC-MS. This will help you determine the effective concentration of the compound over the course of your experiment.

  • Question: My cells are not responding to this compound treatment as expected. What could be the reason?

    • Possible Cause 1: The cell line used may not have a Wnt-dependent phenotype.

    • Suggested Solution 1: Confirm that your cell line has an active Wnt/β-catenin pathway by checking for mutations in key pathway components (e.g., APC, CTNNB1) or by using a Wnt reporter assay.

    • Possible Cause 2: Suboptimal concentration or duration of treatment.

    • Suggested Solution 2: Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your specific cell line and assay.

    • Possible Cause 3: The compound is precipitating out of solution in the cell culture medium.

    • Suggested Solution 3: Visually inspect the culture wells for any signs of precipitation. Consider preparing fresh dilutions and ensure the final solvent concentration (e.g., DMSO) is kept to a minimum (typically <0.1%).

Issue 2: Concerns about the stability and degradation of this compound in cell culture media.

  • Question: How can I assess the stability of this compound in my cell culture medium?

    • Answer: You can perform an in vitro stability assay. This involves incubating this compound in your specific cell culture medium (with and without serum) at 37°C and 5% CO₂. Aliquots are taken at various time points (e.g., 0, 2, 4, 8, 24, 48 hours) and the concentration of this compound is quantified using a validated analytical method such as LC-MS/MS. The percentage of the compound remaining at each time point relative to the initial concentration is then calculated to determine its half-life.

  • Question: What factors in the cell culture media can affect the stability of this compound?

    • Answer: While specific data for this compound is not publicly available, the stability of small molecules in cell culture media can be influenced by several factors including:

      • pH: The pH of the media (typically 7.2-7.4) can affect the rate of hydrolysis.

      • Media Components: Certain components like amino acids, vitamins, or metal ions can potentially react with the compound.

      • Serum: The presence of serum proteins can sometimes either stabilize or destabilize a compound.

      • Temperature: Incubation at 37°C can accelerate degradation compared to storage at lower temperatures.

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Cell Culture Media

This protocol outlines a general procedure to determine the stability of this compound in a specific cell culture medium.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Cell culture medium of interest (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS), if applicable

  • Sterile microcentrifuge tubes or 24-well plates

  • Incubator (37°C, 5% CO₂)

  • HPLC or LC-MS/MS system

Procedure:

  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Prepare the working solution by diluting the stock solution into the pre-warmed cell culture medium to the final desired concentration (e.g., 10 µM). Prepare separate working solutions for media with and without serum if applicable.

  • Aliquot the working solution into sterile tubes or wells of a multi-well plate.

  • Incubate the samples at 37°C in a 5% CO₂ incubator.

  • Collect aliquots at designated time points (e.g., 0, 2, 4, 8, 24, and 48 hours). The 0-hour time point should be collected immediately after preparation.

  • Process the samples for analysis. This typically involves protein precipitation by adding a cold organic solvent (e.g., acetonitrile) followed by centrifugation to remove precipitated proteins.

  • Analyze the supernatant using a validated HPLC or LC-MS/MS method to quantify the concentration of this compound.

  • Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point. This data can be used to determine the half-life (t½) of the compound in the medium.

Table 1: Example Data Table for this compound Stability Assessment

Time (hours)This compound Concentration (µM) in DMEM% Remaining in DMEMThis compound Concentration (µM) in DMEM + 10% FBS% Remaining in DMEM + 10% FBS
010.010010.0100
2
4
8
24
48

Note: This is an example table. The actual data needs to be generated experimentally.

Visualizations

Wnt_Pathway_Inhibition_by_RK582 cluster_off Wnt OFF State cluster_on Wnt ON State cluster_inhibition Inhibition by this compound Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1α) Beta_Catenin_off β-catenin Destruction_Complex->Beta_Catenin_off Phosphorylation Axin Axin Proteasome Proteasome Beta_Catenin_off->Proteasome Ubiquitination & Degradation TCF_LEF_off TCF/LEF Wnt_Genes_off Wnt Target Genes (e.g., c-Myc, Cyclin D1) TRANSCRIPTION OFF TCF_LEF_off->Wnt_Genes_off Wnt Wnt Ligand Frizzled_LRP Frizzled/LRP Receptor Complex Wnt->Frizzled_LRP Dishevelled Dishevelled Frizzled_LRP->Dishevelled Destruction_Complex_inact Destruction Complex (Inactivated) Dishevelled->Destruction_Complex_inact Beta_Catenin_on β-catenin (Accumulates) Nucleus Nucleus Beta_Catenin_on->Nucleus TCF_LEF_on TCF/LEF Beta_Catenin_on->TCF_LEF_on Binds Wnt_Genes_on Wnt Target Genes TRANSCRIPTION ON TCF_LEF_on->Wnt_Genes_on RK582 This compound Tankyrase Tankyrase (TNKS1/2) RK582->Tankyrase Tankyrase->Axin PARsylation Proteasome_Axin Proteasome Axin->Proteasome_Axin Degradation

Caption: Wnt/β-catenin signaling pathway and the mechanism of inhibition by this compound.

Stability_Workflow cluster_sampling Time-Course Sampling start Start: Prepare 10 mM This compound stock in DMSO prepare_working Prepare working solution (e.g., 10 µM) in cell culture medium start->prepare_working aliquot Aliquot into sterile tubes/wells prepare_working->aliquot incubate Incubate at 37°C, 5% CO₂ aliquot->incubate t0 T=0 hr incubate->t0 Collect aliquots t2 T=2 hr t_final ... T=48 hr process_samples Process samples: Protein precipitation & centrifugation t0->process_samples t2->process_samples t_final->process_samples analyze Analyze supernatant by HPLC or LC-MS/MS process_samples->analyze calculate Calculate % remaining and half-life (t½) analyze->calculate end End: Stability Profile Determined calculate->end

Caption: Experimental workflow for assessing this compound stability in cell culture media.

References

RK-582 In Vivo Experiments: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for conducting in vivo experiments with the tankyrase inhibitor, RK-582.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an orally active and selective small molecule inhibitor of tankyrase 1 and 2 (TNKS1/2).[1][2] Tankyrases are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes.[3] The primary mechanism of action of this compound in cancer models is the attenuation of the Wnt/β-catenin signaling pathway.[3][4] By inhibiting tankyrase, this compound prevents the degradation of AXIN, a key component of the β-catenin destruction complex. This leads to the accumulation of AXIN, which in turn promotes the degradation of β-catenin, a central driver of Wnt signaling.[5] The downregulation of β-catenin results in decreased expression of Wnt target genes, thereby inhibiting the growth of Wnt-dependent cancer cells.[5]

Q2: In which in vivo models has this compound shown efficacy?

A2: this compound has demonstrated significant tumor growth inhibition in a COLO-320DM human colorectal cancer xenograft model in immunodeficient mice.[1][2][6]

Q3: How should I prepare this compound for in vivo administration?

A3: this compound is poorly soluble in water. For oral or intraperitoneal administration in mice, a common vehicle is a suspension in 0.5% methylcellulose (B11928114) or a solution using co-solvents. One recommended formulation for creating a stock solution is to first dissolve this compound in DMSO, and then further dilute with other co-solvents. A specific vehicle composition that has been used is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2] Another option for oral gavage is a suspension in 10% DMSO and 90% corn oil.[2] It is crucial to ensure the final DMSO concentration is as low as possible to avoid toxicity, especially in weakened animals.[2]

Q4: What is the recommended dosing regimen for this compound in mice?

A4: In the COLO-320DM xenograft model, this compound has been shown to be effective when administered orally or intraperitoneally at doses of 10 or 20 mg/kg, given twice daily.[6] It is important to note that a high dosage of 50 mg/kg twice daily resulted in intestinal toxicity. Therefore, dose-ranging studies are recommended for new models.

Q5: What are the potential side effects of this compound in vivo and how can I manage them?

A5: The primary on-target toxicity associated with tankyrase inhibitors, including this compound, is intestinal toxicity.[7] This is due to the critical role of Wnt signaling in maintaining the intestinal stem cell niche and epithelial homeostasis.[7] At high doses, this compound can cause enteritis, villus blunting, and epithelial degeneration.[7] To manage this:

  • Dose Optimization: Start with lower, effective doses (e.g., 10 mg/kg twice daily) and carefully monitor the animals for signs of distress, such as weight loss, diarrhea, or lethargy.

  • Intermittent Dosing: Consider intermittent dosing schedules (e.g., 5 days on, 2 days off) to allow for intestinal recovery.

  • Supportive Care: Ensure animals have easy access to food and water. If necessary, provide nutritional supplements.

  • Monitor Biomarkers: If possible, monitor biomarkers of Wnt inhibition in surrogate tissues to correlate with efficacy and toxicity.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor or inconsistent tumor growth inhibition 1. Suboptimal Dosing or Bioavailability: The administered dose may be too low, or the compound may not be reaching the target tissue in sufficient concentrations.- Increase the dose of this compound, being mindful of potential toxicity. - Optimize the vehicle to improve solubility and absorption. - Consider a different route of administration (e.g., intraperitoneal instead of oral). - Perform pharmacokinetic studies to determine the plasma and tumor concentrations of this compound.
2. Inappropriate Animal Model: The tumor model may not be dependent on the Wnt/β-catenin signaling pathway.- Confirm the activation of the Wnt pathway in your tumor model (e.g., by checking for APC or β-catenin mutations, or by measuring baseline levels of Wnt target genes). - Test this compound in a panel of cell lines in vitro to confirm sensitivity before moving to in vivo studies.
3. Compound Instability: The prepared this compound solution may have degraded.- Prepare fresh dosing solutions daily. - Store stock solutions at -20°C or -80°C and avoid repeated freeze-thaw cycles.[2]
Significant animal weight loss or signs of toxicity (e.g., diarrhea, hunched posture) 1. On-target Intestinal Toxicity: Inhibition of Wnt signaling is affecting intestinal homeostasis.- Reduce the dose of this compound. - Switch to an intermittent dosing schedule. - Provide supportive care for the animals.
2. Vehicle Toxicity: The vehicle used for administration may be causing adverse effects.- Reduce the percentage of DMSO or other potentially toxic co-solvents in the vehicle. - Test the vehicle alone in a control group of animals to assess its tolerability.
3. Improper Gavage Technique: Incorrect oral gavage can cause esophageal injury, aspiration, or stress.- Ensure that personnel are properly trained in oral gavage techniques. - Use appropriate gavage needle size and type. - Consider alternative, less stressful administration methods if possible.
Precipitation of this compound in the dosing solution 1. Poor Solubility: this compound has low aqueous solubility.- Optimize the vehicle composition. Increase the proportion of solubilizing agents like PEG300 or Tween-80. - Gentle warming and sonication may help in dissolving the compound, but ensure it does not affect compound stability. - Prepare a suspension if a clear solution cannot be achieved, ensuring it is homogenous before each administration.

Data Presentation

Table 1: In Vitro Potency of this compound

Target/Assay IC50 / GI50
TNKS139.1 nM
TNKS236.2 nM
PARP1>200-fold selectivity vs TNKS1/2
PARP2>200-fold selectivity vs TNKS1/2
COLO-320DM Cell Growth (GI50)35 nM[6]

Table 2: Preclinical Pharmacokinetic Parameters of this compound in Mice (Oral Administration)

Dose Cmax (ng/mL) Tmax (h) AUC (ng·h/mL)
10 mg/kg~450~2~1500
20 mg/kg~900~2~3500

Note: The values in Table 2 are approximate and have been extrapolated from graphical data presented in the supplementary information of Shirai F et al., J Med Chem. 2020 Apr 23;63(8):4183-4204. For precise values, please refer to the original publication.

Experimental Protocols

Protocol 1: COLO-320DM Xenograft Model

  • Cell Culture: Culture COLO-320DM cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Animal Husbandry: Use female athymic nude mice, 6-8 weeks old. House them in a specific pathogen-free environment.

  • Tumor Implantation:

    • Harvest COLO-320DM cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel.

    • Subcutaneously inject 5 x 10^6 cells in a volume of 100 µL into the right flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor tumor growth by measuring the tumor volume with calipers at least twice a week.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Treatment Initiation:

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

  • This compound Administration:

    • Prepare the dosing solution of this compound in the chosen vehicle (e.g., 0.5% methylcellulose or 10% DMSO/90% corn oil).

    • Administer this compound via oral gavage at the desired dose (e.g., 10 or 20 mg/kg) twice daily.

    • The control group should receive the vehicle only.

  • Monitoring and Endpoint:

    • Monitor animal body weight and general health daily.

    • Continue treatment for the specified duration (e.g., 2-3 weeks).

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot for pharmacodynamic markers like AXIN2 and β-catenin).

Visualizations

G cluster_Wnt_Off Wnt Pathway OFF cluster_Wnt_On Wnt Pathway ON (e.g., in Cancer) Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Beta_Catenin_off β-catenin Destruction_Complex->Beta_Catenin_off Phosphorylation Proteasome Proteasome Beta_Catenin_off->Proteasome Ubiquitination & Degradation TCF_LEF_off TCF/LEF Target_Genes_off Target Gene Expression OFF TCF_LEF_off->Target_Genes_off Wnt Wnt Ligand Frizzled_LRP Frizzled/LRP Receptor Wnt->Frizzled_LRP Tankyrase Tankyrase Frizzled_LRP->Tankyrase Activation Axin_degraded Axin Tankyrase->Axin_degraded PARylation & Degradation Beta_Catenin_on β-catenin Nucleus Nucleus Beta_Catenin_on->Nucleus Accumulation & Translocation TCF_LEF_on TCF/LEF Target_Genes_on Target Gene Expression ON TCF_LEF_on->Target_Genes_on RK582 This compound RK582->Tankyrase G start Start cell_culture COLO-320DM Cell Culture start->cell_culture implantation Tumor Cell Implantation cell_culture->implantation monitoring Tumor Growth Monitoring implantation->monitoring randomization Randomization monitoring->randomization treatment Treatment (this compound or Vehicle) randomization->treatment endpoint Endpoint Analysis (Tumor Weight, Biomarkers) treatment->endpoint finish Finish endpoint->finish G issue Suboptimal In Vivo Efficacy dose Dose Too Low? issue->dose bioavailability Poor Bioavailability? issue->bioavailability model Wnt-independent Model? issue->model dose->bioavailability No increase_dose Increase Dose dose->increase_dose Yes bioavailability->model No optimize_vehicle Optimize Vehicle bioavailability->optimize_vehicle Yes check_pk Perform PK Study bioavailability->check_pk Consider validate_model Validate Model's Wnt-dependency model->validate_model Yes

References

Technical Support Center: RK-582 Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing RK-582 in enzymatic assays. The information is tailored to help identify and resolve common issues, particularly high background signals, to ensure accurate and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an orally active and selective small molecule inhibitor of tankyrase 1 (TNKS1/PARP5A) and tankyrase 2 (TNKS2/PARP5B), which are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes.[1][2][3][4][5] Tankyrases play a crucial role in the Wnt/β-catenin signaling pathway by poly(ADP-ribosyl)ating (PARsylating) Axin, a key component of the β-catenin destruction complex.[6][7][8] This PARsylation leads to the ubiquitination and subsequent proteasomal degradation of Axin. By inhibiting tankyrase activity, this compound prevents Axin degradation, leading to the stabilization of the β-catenin destruction complex. This, in turn, promotes the degradation of β-catenin, thereby suppressing Wnt signaling.[3][7] Aberrant Wnt signaling is a hallmark of several cancers, particularly colorectal cancer.[3][8]

Q2: What are the typical IC50 values for this compound?

A2: The inhibitory potency of this compound against tankyrase enzymes has been determined in various studies. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

TargetIC50 (nM)
TNKS1/PARP5A36.1 - 39.1 nM
TNKS2/PARP5B36.2 nM
PARP118,168 nM
TNKS (HEK293 cells)0.3 nM
TNKS (DLD-1 cells)3.1 nM
[1][2][5]

Q3: What are the common types of enzymatic assays used to assess this compound activity?

A3: The activity of this compound is typically evaluated using in vitro enzymatic assays that measure the catalytic activity of tankyrase. Common assay formats include:

  • Chemiluminescent Assays: These assays measure the incorporation of biotinylated ADP-ribose from a biotinylated NAD+ co-substrate onto a histone protein substrate. The resulting biotinylated histone is detected using streptavidin-horseradish peroxidase (HRP) and a chemiluminescent substrate. The light output is inversely proportional to the inhibitory activity of this compound.[1][9][10]

  • Colorimetric Assays: Similar to chemiluminescent assays, these assays also detect the biotinylated histone using streptavidin-HRP but with a colorimetric HRP substrate that generates a colored solution. The absorbance is measured, and the signal is inversely proportional to inhibitor activity.[11][12]

  • Fluorescence-Based Assays: These assays measure the consumption of NAD+ during the enzymatic reaction. The remaining NAD+ is converted into a stable fluorescent product, and the fluorescence intensity is directly proportional to the inhibitory activity of this compound.[13]

  • AlphaLISA® Assays: This is a homogeneous (no-wash) assay format where a biotinylated histone substrate and an ADP-ribose binding reagent are used. The interaction is detected using streptavidin-donor beads and acceptor beads, and the resulting signal is proportional to tankyrase activity.[14]

Troubleshooting Guide: High Background in this compound Enzymatic Assays

High background signal can be a significant issue in enzymatic assays, leading to reduced sensitivity and inaccurate results. The following guide provides potential causes and solutions for high background noise in this compound enzymatic assays.

Potential Cause Recommended Solution(s)
Non-Specific Binding of Reagents - Insufficient Blocking: Increase the blocking incubation time (e.g., to 90 minutes or longer) and/or increase the concentration of the blocking agent (e.g., 5% BSA or non-fat dry milk).[15][16] - Sub-optimal Blocking Agent: Consider trying a different blocking agent. Normal serum from the same species as the secondary antibody can be effective.[16] - Cross-Reactivity of Secondary Antibody: Run a control without the primary antibody to check for non-specific binding of the secondary antibody. Consider using a pre-adsorbed secondary antibody.[16]
Issues with Assay Reagents - Contaminated Buffers or Reagents: Prepare fresh buffers and reagents. Ensure the water used is of high quality.[17] - High Enzyme Concentration: Titrate the tankyrase enzyme to determine the optimal concentration that gives a robust signal without excessive background. - High Substrate Concentration: Optimize the concentration of the histone substrate and biotinylated NAD+. Excess substrate can lead to higher background. - Degraded Reagents: Ensure that enzymes, substrates, and detection reagents are stored correctly and have not expired. Avoid repeated freeze-thaw cycles.[15]
Inadequate Washing Steps - Insufficient Washing: Increase the number of wash steps (e.g., 3-5 times) and the volume of wash buffer used.[15][16] - Inefficient Washing Technique: Ensure complete aspiration of wash buffer from the wells after each wash. Tapping the plate on a paper towel can help remove residual liquid.[17] - Incorrect Wash Buffer Composition: Ensure the wash buffer contains an appropriate concentration of a mild detergent like Tween-20 (e.g., 0.05%).
Detection Step Issues - Prolonged Substrate Incubation: Reduce the incubation time with the chemiluminescent or colorimetric substrate.[18] - High Concentration of Detection Reagent: Optimize the concentration of streptavidin-HRP or other detection reagents by performing a titration.[18] - Contaminated Substrate: Prepare fresh substrate solution just before use and protect it from light.[15]
General Plate and Equipment Issues - Contaminated or Scratched Plates: Use new, high-quality microplates. Ensure plates are handled carefully to avoid scratches.[16] - Incorrect Plate Type: For fluorescent assays, use black plates to minimize background fluorescence. For chemiluminescent assays, use white, opaque plates. - Plate Reader Settings: Optimize the gain and other settings of the plate reader for your specific assay.

Experimental Protocols

Key Experiment: In Vitro Tankyrase Inhibition Assay (Chemiluminescent)

This protocol provides a general framework for assessing the inhibitory activity of this compound on tankyrase in a 96-well format.

Materials:

  • Recombinant human Tankyrase 1 or 2

  • Histone H4 (or a histone mixture)

  • Biotinylated NAD+

  • This compound

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 4 mM MgCl2, 1 mM DTT)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20, PBST)

  • Blocking Buffer (e.g., PBST with 5% BSA)

  • Streptavidin-HRP conjugate

  • Chemiluminescent HRP substrate

  • White, opaque 96-well plates

Procedure:

  • Plate Coating:

    • Coat the wells of a 96-well plate with histone H4 (e.g., 1 µ g/well in PBS) and incubate overnight at 4°C.

    • Wash the plate three times with Wash Buffer.

    • Block the wells with Blocking Buffer for at least 90 minutes at room temperature.

    • Wash the plate three times with Wash Buffer.

  • Enzymatic Reaction:

    • Prepare serial dilutions of this compound in Assay Buffer. Also prepare a vehicle control (e.g., DMSO) and a no-enzyme control.

    • Add the diluted this compound or controls to the wells.

    • Add recombinant tankyrase enzyme to all wells except the no-enzyme control.

    • Initiate the reaction by adding biotinylated NAD+ to all wells.

    • Incubate the plate for 1 hour at 30°C.

  • Detection:

    • Wash the plate three times with Wash Buffer.

    • Add streptavidin-HRP diluted in Blocking Buffer to each well and incubate for 30 minutes at room temperature.

    • Wash the plate five times with Wash Buffer.

    • Prepare the chemiluminescent HRP substrate according to the manufacturer's instructions and add it to each well.

    • Immediately read the luminescence using a microplate reader.

Data Analysis: The percentage of inhibition is calculated for each concentration of this compound relative to the vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve.

Visualizations

Wnt/β-catenin Signaling Pathway and this compound Inhibition

Wnt_Pathway_RK582 cluster_destruction_complex β-catenin Destruction Complex cluster_cell Cytoplasm cluster_nucleus Nucleus Axin Axin BetaCatenin β-catenin Axin->BetaCatenin phosphorylates Ub Ubiquitin Axin->Ub ubiquitination APC APC GSK3b GSK3β CK1 CK1 Wnt Wnt Frizzled Frizzled Wnt->Frizzled binds Dvl Dvl Frizzled->Dvl activates LRP LRP5/6 Dvl->Axin inhibits BetaCatenin->Ub ubiquitination BetaCatenin_n β-catenin BetaCatenin->BetaCatenin_n translocates Proteasome Proteasome Ub->Proteasome degradation Tankyrase Tankyrase (TNKS1/2) Tankyrase->Axin PARsylates RK582 This compound RK582->Tankyrase inhibits TCF_LEF TCF/LEF BetaCatenin_n->TCF_LEF binds TargetGenes Target Gene Expression TCF_LEF->TargetGenes activates

Caption: this compound inhibits Tankyrase, stabilizing the destruction complex and preventing β-catenin accumulation.

Experimental Workflow for this compound Inhibition Assay

Assay_Workflow start Start coat_plate Coat 96-well plate with Histone H4 start->coat_plate wash1 Wash plate (3x) coat_plate->wash1 block Block with 5% BSA wash1->block wash2 Wash plate (3x) block->wash2 add_inhibitor Add this compound dilutions and controls wash2->add_inhibitor add_enzyme Add Tankyrase enzyme add_inhibitor->add_enzyme add_substrate Add Biotinylated NAD+ add_enzyme->add_substrate incubate_reaction Incubate for 1 hour at 30°C add_substrate->incubate_reaction wash3 Wash plate (3x) incubate_reaction->wash3 add_strep_hrp Add Streptavidin-HRP wash3->add_strep_hrp incubate_detection Incubate for 30 min at RT add_strep_hrp->incubate_detection wash4 Wash plate (5x) incubate_detection->wash4 add_chem_sub Add chemiluminescent substrate wash4->add_chem_sub read_plate Read luminescence add_chem_sub->read_plate analyze Analyze data and calculate IC50 read_plate->analyze end End analyze->end

Caption: Workflow for a typical chemiluminescent-based this compound enzymatic inhibition assay.

Logical Relationship for Troubleshooting High Background

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions high_background High Background Signal cause1 Non-specific Binding high_background->cause1 cause2 Reagent Issues high_background->cause2 cause3 Inadequate Washing high_background->cause3 cause4 Detection Step Issues high_background->cause4 solution1a Optimize Blocking (Time, Concentration) cause1->solution1a solution1b Change Blocking Agent cause1->solution1b solution2a Prepare Fresh Reagents cause2->solution2a solution2b Titrate Enzyme/ Substrate cause2->solution2b solution3a Increase Wash Steps/ Volume cause3->solution3a solution3b Ensure Complete Aspiration cause3->solution3b solution4a Optimize Incubation Time cause4->solution4a solution4b Titrate Detection Reagent cause4->solution4b

Caption: Logical flow for troubleshooting high background in this compound enzymatic assays.

References

Technical Support Center: Cell Line Resistance to RK-582

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting issues related to cell line resistance to RK-582, a potent and selective tankyrase inhibitor. The information is presented in a user-friendly question-and-answer format to directly address specific challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a small molecule inhibitor that selectively targets tankyrase 1 (TNKS1/PARP5A) and tankyrase 2 (TNKS2/PARP5B).[1] These enzymes are key regulators of the Wnt/β-catenin signaling pathway. Tankyrases PARsylate (poly-ADP-ribosylate) Axin, a crucial scaffold protein in the β-catenin destruction complex, marking it for ubiquitination and proteasomal degradation.[1][2] By inhibiting tankyrase activity, this compound stabilizes Axin levels, which enhances the degradation of β-catenin.[1] This leads to reduced nuclear β-catenin and a subsequent decrease in the transcription of Wnt target genes, ultimately inhibiting the proliferation of cancer cells dependent on this pathway.[1]

Q2: What are the expected on-target effects of this compound in sensitive cell lines?

A2: In Wnt-dependent cancer cell lines that are sensitive to this compound, the following on-target effects are expected:

  • Stabilization of Axin: An increase in the protein levels of Axin1 and Axin2.[1][2]

  • Downregulation of β-catenin: A decrease in the total and active (non-phosphorylated) forms of β-catenin.[2]

  • Inhibition of Wnt/β-catenin signaling: Reduced transcriptional activity of TCF/LEF reporter constructs.

  • Decreased cell proliferation: Inhibition of cell growth and colony formation.[2]

Q3: My cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?

A3: While specific resistance mechanisms to this compound are still under investigation, resistance to tankyrase inhibitors, in general, can arise from several factors:

  • Activation of bypass signaling pathways: Upregulation of alternative pro-survival pathways, such as the mTOR signaling pathway, can compensate for the inhibition of Wnt/β-catenin signaling.[3][4]

  • Alterations in the Wnt/β-catenin pathway: In some cases, resistant cells may exhibit repressed Wnt/β-catenin signaling, making them less dependent on this pathway for survival and proliferation.[4]

  • Drug efflux pumps: Increased expression of ATP-binding cassette (ABC) transporters can actively pump the inhibitor out of the cell, reducing its intracellular concentration.

  • Mutations in the drug target: While not yet reported for this compound, mutations in the drug-binding site of tankyrase could potentially confer resistance.

Troubleshooting Guides

Problem 1: Reduced or complete lack of this compound efficacy in a previously sensitive cell line.
Potential Cause Recommended Action
Development of Resistance 1. Confirm Resistance: Perform a dose-response curve and compare the IC50 value to the parental cell line. A significant shift indicates resistance. 2. Investigate Bypass Pathways: Analyze the activation status of key survival pathways like mTOR (e.g., check phosphorylation of S6K, 4E-BP1) via Western blot.[3][4] 3. Assess Wnt Pathway Status: Measure β-catenin levels and TCF/LEF reporter activity to see if the pathway is still active and responsive to the inhibitor.[3]
Compound Instability/Inactivity 1. Check Compound Integrity: Ensure the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. 2. Prepare Fresh Solutions: Always prepare fresh working dilutions from a reliable stock for each experiment.
Experimental Conditions 1. Optimize Cell Density: Ensure that cells are in the exponential growth phase and are not over-confluent, as this can affect drug sensitivity. 2. Verify Drug Concentration: Double-check all dilution calculations to ensure the correct final concentration of this compound is being used.
Problem 2: Inconsistent results between experiments.
Potential Cause Recommended Action
Inhibitor Precipitation 1. Improve Solubility: this compound is typically dissolved in DMSO. When diluting into aqueous media, perform serial dilutions to prevent precipitation. 2. Visual Inspection: Visually inspect the media for any signs of precipitation after adding the inhibitor.
Cellular Stress 1. Monitor Vehicle Control: Ensure that the final concentration of the vehicle (e.g., DMSO) is consistent across all experiments and is not causing toxicity. A final DMSO concentration of <0.5% is generally recommended.
Passage Number 1. Use Low Passage Cells: Use cells with a consistent and low passage number, as high passage numbers can lead to phenotypic and genotypic drift.

Quantitative Data Summary

Table 1: Inhibitory Potency of this compound and other Tankyrase Inhibitors

CompoundTarget(s)IC50 / GI50Cell LineReference
This compound TNKS1/TNKS2GI50: 0.23 μMCOLO-320DMMCE
G007-LK TNKS1/TNKS2GI50: 54–844 nMVarious[5]
IWR-1 TNKS1/TNKS2EC50: ~100 nM (TCF reporter)HEK293T[6]
XAV939 TNKS1/TNKS2IC50: 11 nM (TNKS1), 4 nM (TNKS2)Biochemical Assay[7]

IC50: Half-maximal inhibitory concentration; GI50: Half-maximal growth inhibition. Data is presented as a reference and may vary depending on the experimental conditions.

Experimental Protocols

Protocol 1: Generation of a Tankyrase Inhibitor-Resistant Cell Line

This protocol is a general guideline for developing a resistant cell line and should be adapted based on the specific cell line and inhibitor.

  • Determine Initial IC50: Perform a dose-response experiment to determine the initial IC50 of this compound in the parental cell line.

  • Initial Drug Exposure: Culture the parental cells in the presence of this compound at a concentration equal to the IC10-IC20.

  • Stepwise Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, gradually increase the concentration of this compound (e.g., 1.5 to 2-fold increase).

  • Recovery and Expansion: After each dose increase, allow the surviving cells to recover and expand.

  • Repeat Cycles: Repeat the dose escalation and recovery steps until the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50).

  • Characterization of Resistant Line:

    • Determine the new IC50 of this compound in the resistant cell line and compare it to the parental line.

    • Cryopreserve aliquots of the resistant cell line at different stages of development.

    • Maintain the resistant cell line in a continuous low dose of this compound to preserve the resistant phenotype.

Protocol 2: TCF/LEF Reporter Assay

This assay measures the transcriptional activity of the Wnt/β-catenin pathway.

  • Cell Seeding: Seed cells (e.g., HEK293T) in a 96-well plate at a density that will result in ~80-90% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with a TCF/LEF firefly luciferase reporter vector and a constitutively active Renilla luciferase vector (for normalization) using a suitable transfection reagent.

  • Inhibitor Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (DMSO). It is also advisable to include a positive control for pathway activation (e.g., Wnt3a conditioned media or a GSK3β inhibitor like CHIR99021).

  • Cell Lysis: After the desired treatment period (e.g., 16-24 hours), wash the cells with PBS and lyse them using a passive lysis buffer.

  • Luminescence Measurement: Measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the inhibitor concentration to determine the IC50.

Protocol 3: Western Blot for Axin2 and β-catenin

This protocol allows for the detection of changes in the protein levels of key Wnt/β-catenin pathway components.

  • Cell Treatment and Lysis: Plate cells and treat with different concentrations of this compound for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Axin2, β-catenin, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of Axin2 and β-catenin to the loading control.

Visualizations

Caption: Wnt/β-catenin signaling pathway and the mechanism of this compound action.

Experimental_Workflow cluster_resistance Developing Resistant Cell Line cluster_analysis Analyzing Resistance Mechanism start Parental Cell Line ic50 Determine IC50 start->ic50 treat Treat with low dose this compound ic50->treat escalate Gradually increase dose treat->escalate escalate->treat characterize Characterize resistant line escalate->characterize western Western Blot (β-catenin, Axin, p-S6K) characterize->western tcf TCF/LEF Reporter Assay characterize->tcf viability Cell Viability Assay characterize->viability

Caption: Workflow for developing and analyzing this compound resistant cell lines.

References

unexpected phenotypic changes with RK-582

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using RK-582. The information is designed to help address specific issues that may be encountered during experiments and to distinguish between on-target effects, off-target effects, and experimental artifacts.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and selective inhibitor of tankyrase 1 (TNKS1) and tankyrase 2 (TNKS2), which are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes.[1][2][3] Tankyrases play a key role in the Wnt/β-catenin signaling pathway by targeting AXIN, a component of the β-catenin destruction complex, for degradation. By inhibiting tankyrase, this compound stabilizes AXIN, leading to the degradation of β-catenin and subsequent downregulation of Wnt target genes.[1][2]

Q2: What are the recommended working concentrations for this compound in cell-based assays?

The optimal concentration of this compound will vary depending on the cell line and the specific experimental endpoint. However, based on published data, a good starting point for most cell-based assays is in the range of 0.1 µM to 1 µM. The GI50 for COLO-320DM rectal cancer cells is approximately 0.23 µM.[4] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental system.

Q3: How should I prepare and store this compound stock solutions?

For optimal stability, this compound powder should be stored at -20°C for up to 3 years.[4] To prepare a stock solution, dissolve the powder in an appropriate solvent like DMSO. Once prepared, it is recommended to aliquot the stock solution and store it at -80°C for up to 6 months or -20°C for up to 1 month to avoid repeated freeze-thaw cycles.[4] For in vivo experiments, it is best to prepare the working solution fresh on the same day of use.[4]

Q4: Has this compound been observed to have off-target effects?

This compound has been shown to be highly selective for tankyrase 1 and 2 over other PARP family members, including PARP1 and PARP2.[3] While all small molecule inhibitors have the potential for off-target effects, especially at high concentrations, significant off-target effects for this compound have not been widely reported in the literature at typical working concentrations. However, at high doses (50 mg/kg twice daily), intestinal toxicity has been observed in a mouse xenograft model.[5] If you suspect off-target effects, it is crucial to include appropriate controls and validation experiments.

Troubleshooting Guides

Issue 1: Unexpectedly high levels of cell death or cytotoxicity observed.

Q: I am observing a higher level of cell death than I anticipated based on the literature. Is this an unexpected phenotypic change?

A: While this compound is expected to inhibit the growth of Wnt-dependent cancer cells, excessive cytotoxicity could be due to several factors. Follow this troubleshooting guide to determine the cause.

Troubleshooting Steps:

  • Verify this compound Concentration:

    • Question: Have you performed a dose-response curve to determine the GI50 in your specific cell line?

    • Action: If not, perform a cell viability assay (e.g., MTT, CellTiter-Glo®) with a range of this compound concentrations (e.g., 0.01 µM to 10 µM) to determine the concentration at which 50% of cell growth is inhibited. This will help you select an appropriate concentration for your experiments.

  • Assess Compound Solubility:

    • Question: Did you observe any precipitation when preparing your stock solution or when adding it to your culture medium?

    • Action: Visually inspect your stock and working solutions for any signs of precipitation. If precipitation is observed, gentle heating or sonication may help to dissolve the compound.[4] Insoluble compound can lead to inconsistent results and direct cellular toxicity.

  • Rule out Solvent Toxicity:

    • Question: Have you included a vehicle-only control in your experiment?

    • Action: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This will help you determine if the observed cytotoxicity is due to the solvent rather than the compound itself.

  • Consider Cell Line Sensitivity:

    • Question: Is your cell line known to be highly dependent on the Wnt/β-catenin pathway for survival?

    • Action: Inhibition of a critical survival pathway can lead to significant cell death. Research the specific characteristics of your cell line to determine if a high degree of cytotoxicity is an expected on-target effect.

Issue 2: Wnt pathway markers (e.g., β-catenin, AXIN2) are not changing as expected.

Q: I am not observing the expected stabilization of AXIN2 or the degradation of β-catenin after treating my cells with this compound. What could be the reason?

A: This could be due to issues with the experimental setup, the specific cell line, or the reagents used. Use the following steps to troubleshoot this issue.

Troubleshooting Steps:

  • Confirm Compound Activity:

    • Question: Are you confident that your this compound is active?

    • Action: If possible, test the compound in a well-characterized Wnt-dependent cell line, such as COLO-320DM, where its effects are well-documented.[3]

  • Optimize Treatment Time:

    • Question: Have you performed a time-course experiment?

    • Action: The kinetics of protein stabilization and degradation can vary between cell lines. Perform a time-course experiment (e.g., 4, 8, 12, 24 hours) to determine the optimal time point for observing changes in AXIN2 and β-catenin levels.

  • Check Antibody Quality for Western Blotting:

    • Question: Have your antibodies for AXIN2 and β-catenin been validated for Western blotting?

    • Action: Ensure that your primary and secondary antibodies are of high quality and are used at the recommended dilutions. Include positive and negative controls to validate your Western blot protocol.

  • Assess Wnt Pathway Activity in Your Cell Line:

    • Question: Is the Wnt/β-catenin pathway active in your cell line under your experimental conditions?

    • Action: Some cell lines may have low basal Wnt pathway activity. You may need to stimulate the pathway (e.g., with a Wnt ligand or a GSK3β inhibitor) to observe the effects of this compound.

Quantitative Data Summary

ParameterCell LineValueReference
IC50 (TNKS1) -36.1 nM[4]
IC50 (TNKS2) -36.2 nM[3]
IC50 (PARP1) -18,168 nM[4]
GI50 COLO-320DM0.23 µM[4]
TCF Reporter IC50 HEK2930.3 nM[3]
TCF Reporter IC50 DLD-13.1 nM[3]

Key Experimental Protocols

Protocol 1: Western Blot for β-catenin and AXIN2
  • Cell Lysis:

    • Seed cells in a 6-well plate and treat with this compound or vehicle control for the desired time.

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

    • Separate the protein samples on an 8-10% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against β-catenin, AXIN2, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.

Protocol 2: Cell Viability Assay (MTT)
  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle-only and untreated controls.

    • Incubate for 24-72 hours.

  • MTT Addition:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.

  • Solubilization and Measurement:

    • Add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well.

    • Mix thoroughly to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

Visualizations

Wnt_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_destruction_complex Destruction Complex cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds Dsh Dishevelled Frizzled->Dsh Activates GSK3b GSK3β Dsh->GSK3b Inhibits beta_catenin β-catenin GSK3b->beta_catenin Phosphorylates APC APC APC->beta_catenin Axin AXIN Axin->beta_catenin CK1 CK1 CK1->beta_catenin Proteasome Proteasome beta_catenin->Proteasome Degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF Enters Nucleus and Binds Tankyrase Tankyrase Tankyrase->Axin PARylates for Degradation RK582 This compound RK582->Tankyrase Inhibits Target_Genes Target Genes TCF_LEF->Target_Genes Activates Transcription

Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound on Tankyrase.

Troubleshooting_Workflow Start Unexpected Phenotype Observed Check_Concentration Verify this compound Concentration (Dose-Response) Start->Check_Concentration Check_Solubility Assess Compound Solubility Check_Concentration->Check_Solubility Check_Vehicle Run Vehicle-Only Control Check_Solubility->Check_Vehicle Validate_On_Target Confirm On-Target Effect (e.g., Western Blot for AXIN2) Check_Vehicle->Validate_On_Target Consider_Off_Target Consider Potential Off-Target Effects or Assay Artifacts Validate_On_Target->Consider_Off_Target On-Target Effect Not Confirmed Conclusion Phenotype Characterized Validate_On_Target->Conclusion On-Target Effect Confirmed Consider_Off_Target->Conclusion

Caption: Troubleshooting workflow for investigating an unexpected phenotype with this compound.

Western_Blot_Workflow A Cell Treatment with this compound B Cell Lysis and Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer to Membrane C->D E Blocking D->E F Primary Antibody Incubation (e.g., anti-β-catenin, anti-AXIN2) E->F G Secondary Antibody Incubation F->G H Detection (ECL) G->H I Data Analysis H->I

Caption: Experimental workflow for Western Blotting.

References

Validation & Comparative

A Head-to-Head Comparison of Tankyrase Inhibitors: RK-582 versus G007-LK in Wnt Pathway Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Two Prominent Wnt Signaling Inhibitors

The canonical Wnt/β-catenin signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of numerous cancers, particularly colorectal cancer, making it a prime target for therapeutic intervention. Tankyrases (TNKS1 and TNKS2), members of the poly(ADP-ribose) polymerase (PARP) family, are key positive regulators of this pathway. By promoting the degradation of Axin, a crucial component of the β-catenin destruction complex, tankyrases lead to the stabilization and nuclear accumulation of β-catenin, driving oncogenic gene expression. This guide provides a detailed comparison of two potent and selective tankyrase inhibitors, RK-582 and G007-LK, to aid researchers in selecting the optimal tool for their Wnt signaling studies.

Mechanism of Action: Stabilizing Axin to Silence Wnt Signaling

Both this compound and G007-LK exert their inhibitory effects on the Wnt/β-catenin pathway through the same fundamental mechanism: the inhibition of tankyrase enzymes. By blocking the catalytic activity of TNKS1 and TNKS2, these small molecules prevent the PARsylation (poly-ADP-ribosylation) of Axin. This, in turn, stabilizes Axin, allowing it to effectively scaffold the β-catenin destruction complex (comprising APC, GSK3β, and CK1α). The active destruction complex then phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. The ultimate outcome is a reduction in nuclear β-catenin levels and the downregulation of Wnt target gene expression.

Wnt_Pathway_Inhibition cluster_off Wnt OFF State (Inhibitor Present) cluster_on Wnt ON State (Aberrant Activation) Wnt_Ligand_off No Wnt Ligand Frizzled_off Frizzled/LRP5/6 Dsh_off Dsh Destruction_Complex_off Destruction Complex (Axin, APC, GSK3β, CK1α) beta_catenin_off β-catenin Destruction_Complex_off->beta_catenin_off Phosphorylates Proteasome Proteasome beta_catenin_off->Proteasome Degradation TCF_LEF_off TCF/LEF Target_Genes_off Wnt Target Genes OFF TCF_LEF_off->Target_Genes_off Tankyrase Tankyrase (TNKS1/2) Tankyrase->Destruction_Complex_off No longer degrades Axin Inhibitor This compound or G007-LK Inhibitor->Tankyrase Inhibits Wnt_Ligand_on Wnt Ligand Frizzled_on Frizzled/LRP5/6 Wnt_Ligand_on->Frizzled_on Dsh_on Dsh Frizzled_on->Dsh_on Destruction_Complex_on Destruction Complex (Disassembled) Dsh_on->Destruction_Complex_on Inhibits beta_catenin_on β-catenin beta_catenin_nuc β-catenin beta_catenin_on->beta_catenin_nuc Accumulates and translocates to nucleus TCF_LEF_on TCF/LEF beta_catenin_nuc->TCF_LEF_on Target_Genes_on Wnt Target Genes ON (Proliferation) TCF_LEF_on->Target_Genes_on Tankyrase_on Tankyrase (TNKS1/2) Axin_degradation Axin Degradation Tankyrase_on->Axin_degradation Promotes TOPflash_Workflow Day1 Day 1: Seed Cells Day2 Day 2: Transfect with TOPflash & Renilla Plasmids Day1->Day2 Day3 Day 3: Treat with Inhibitor & Stimulate with Wnt3a Day2->Day3 Day4 Day 4: Lyse Cells & Measure Luciferase Activity Day3->Day4 Western_Blot_Workflow Treat_Cells Treat cells with This compound or G007-LK Lyse_Cells Lyse cells and quantify protein Treat_Cells->Lyse_Cells SDS_PAGE Separate proteins by SDS-PAGE Lyse_Cells->SDS_PAGE Transfer Transfer proteins to membrane SDS_PAGE->Transfer Block Block membrane Transfer->Block Primary_Ab Incubate with primary antibody (e.g., anti-β-catenin, anti-Axin) Block->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detect Detect with chemiluminescence Secondary_Ab->Detect

Tankyrase Inhibitors in the Crosshairs: A Comparative Analysis of RK-582 and XAV939 Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a potent and specific inhibitor is paramount for advancing Wnt signaling pathway research and therapeutic development. This guide provides an objective comparison of two prominent tankyrase inhibitors, RK-582 and XAV939, focusing on their efficacy as demonstrated by experimental data.

Both this compound and XAV939 target the tankyrase enzymes (TNKS1 and TNKS2), key regulators of the Wnt/β-catenin signaling pathway. By inhibiting tankyrase, these small molecules prevent the PARsylation-dependent degradation of Axin, a crucial component of the β-catenin destruction complex. The subsequent stabilization of Axin leads to the phosphorylation and degradation of β-catenin, thereby attenuating Wnt pathway activation, which is aberrantly high in many cancers.[1][2]

Quantitative Efficacy at a Glance

To facilitate a clear comparison of the inhibitory activities of this compound and XAV939, the following tables summarize their reported potencies from various studies. It is important to note that direct comparisons of IC50 and GI50 values should be made with caution, as experimental conditions can vary between studies.

Inhibitor Target IC50 (nM) Reference
This compound TNKS136.1[3]
TNKS2Not specified
PARP118,168[3]
XAV939 TNKS111[4]
TNKS24[4]

Table 1: In Vitro Enzymatic Inhibition of Tankyrase. This table shows the half-maximal inhibitory concentration (IC50) of this compound and XAV939 against purified tankyrase enzymes.

Inhibitor Cell Line Assay GI50/IC50 (µM) Reference
This compound COLO-320DM (Rectal Cancer)Cell Proliferation0.23 (GI50)[3]
XAV939 DLD-1 (Colorectal Cancer)Wnt Reporter AssayNot specified[1]
SW480 (Colorectal Cancer)Not specifiedNot specified[5]
HepG2 (Hepatocellular Carcinoma)Colony Formation10 (Concentration used)[6]
Huh7 (Hepatocellular Carcinoma)Colony Formation10 (Concentration used)[6]

Table 2: Cellular Efficacy of this compound and XAV939 in Cancer Cell Lines. This table presents the half-maximal growth inhibition (GI50) or inhibitory concentration (IC50) of the compounds in different cancer cell lines.

Delving into the Mechanism: The Wnt/β-catenin Signaling Pathway

The diagram below illustrates the canonical Wnt/β-catenin signaling pathway and the mechanism of action for tankyrase inhibitors like this compound and XAV939.

Wnt_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State cluster_inhibitor Inhibitor Action Axin Axin Destruction_Complex Destruction Complex Axin->Destruction_Complex APC APC APC->Destruction_Complex GSK3b GSK3β GSK3b->Destruction_Complex CK1 CK1α CK1->Destruction_Complex beta_catenin β-catenin Proteasome Proteasome beta_catenin->Proteasome Degradation Destruction_Complex->beta_catenin Phosphorylation Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP LRP5/6 Frizzled->LRP Dvl Dvl LRP->Dvl Dvl->Destruction_Complex Inhibition beta_catenin_on β-catenin Nucleus Nucleus beta_catenin_on->Nucleus TCF_LEF TCF/LEF beta_catenin_on->TCF_LEF Activation Target_Genes Target Gene Expression TCF_LEF->Target_Genes Tankyrase Tankyrase Axin_inhibitor Axin Tankyrase->Axin_inhibitor PARsylation & Degradation Inhibitor This compound / XAV939 Inhibitor->Tankyrase Inhibition

Wnt/β-catenin signaling and inhibitor mechanism.

Experimental Workflows: A Closer Look

The following diagram outlines a typical experimental workflow to assess the efficacy of tankyrase inhibitors.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Efficacy Assessment cluster_analysis Data Analysis start Seed Cancer Cells treatment Treat with this compound or XAV939 (Dose-Response) start->treatment proliferation_assay Cell Proliferation Assay (e.g., MTT) treatment->proliferation_assay reporter_assay Wnt Reporter Assay (e.g., TOPflash) treatment->reporter_assay western_blot Western Blot treatment->western_blot ic50_calc Calculate GI50/IC50 proliferation_assay->ic50_calc reporter_activity Measure Luciferase Activity reporter_assay->reporter_activity protein_levels Quantify Protein Levels (Axin, β-catenin) western_blot->protein_levels

General workflow for evaluating inhibitor efficacy.

Detailed Experimental Protocols

For reproducible and rigorous scientific investigation, detailed methodologies are crucial. Below are protocols for key experiments cited in the evaluation of this compound and XAV939.

TCF/LEF Reporter (TOPflash) Assay

This assay quantifies the transcriptional activity of the β-catenin/TCF/LEF complex, a direct measure of Wnt pathway activation.

Methodology:

  • Cell Seeding: Seed cells (e.g., HEK293T, SW480) in a 96-well plate to achieve 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect cells with the TOPflash (containing TCF/LEF binding sites driving luciferase expression) or FOPflash (mutated binding sites for negative control) reporter plasmid and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.[7]

  • Treatment: After 24 hours, replace the medium with fresh medium containing a Wnt agonist (e.g., Wnt3a conditioned media) and desired concentrations of this compound or XAV939.[7] Include a vehicle control (e.g., DMSO).

  • Lysis and Measurement: After 16-24 hours of incubation, lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.[8][9]

  • Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity. The inhibitory effect is determined by comparing the normalized luciferase activity in treated cells to that of the vehicle control.

Cell Proliferation (MTT) Assay

This colorimetric assay assesses cell metabolic activity, which is an indicator of cell viability and proliferation.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.

  • Treatment: Treat cells with a range of concentrations of this compound or XAV939 for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT Reagent (5 mg/mL in PBS) to each well and incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.[10]

  • Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan (B1609692) crystals.[11]

  • Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50 value by plotting cell viability against the inhibitor concentration.

Western Blotting for Axin and β-catenin

This technique is used to detect and quantify the levels of specific proteins, providing direct evidence of the inhibitor's effect on the Wnt pathway components.

Methodology:

  • Cell Lysis: After treatment with the inhibitors, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[9]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel and transfer the proteins to a nitrocellulose or PVDF membrane.[3][12]

  • Blocking and Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[3][12] Incubate the membrane with primary antibodies specific for Axin and β-catenin overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[3] Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize them to a loading control (e.g., GAPDH or β-actin) to determine the relative changes in protein expression.

Concluding Remarks

Both this compound and XAV939 are potent inhibitors of the Wnt/β-catenin signaling pathway through their targeting of tankyrase enzymes. The provided data indicates that both compounds exhibit efficacy in the nanomolar to low micromolar range in enzymatic and cellular assays, respectively. This compound has shown significant in vivo tumor growth inhibition in a colorectal cancer xenograft model.[3][12] XAV939 has been extensively characterized in a variety of cancer cell lines and is a widely used tool compound for studying Wnt signaling.[6][10][11][13]

The choice between this compound and XAV939 may depend on the specific research context, such as the cancer type under investigation, the desired selectivity profile, and whether in vivo studies are planned. The experimental protocols provided herein offer a foundation for the rigorous evaluation of these and other Wnt pathway inhibitors.

References

RK-582 vs its parent compound RK-287107

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of the Tankyrase Inhibitors RK-582 and RK-287107

Introduction

In the landscape of targeted cancer therapy, particularly for colorectal cancers characterized by aberrant Wnt/β-catenin signaling, tankyrase inhibitors have emerged as a promising class of drugs.[1] Tankyrases (TNKS1 and TNKS2) are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes.[2][3] They play a crucial role in regulating the stability of Axin, a key component of the β-catenin destruction complex.[1] By inhibiting tankyrases, Axin is stabilized, leading to the degradation of β-catenin and the subsequent suppression of tumor growth in cancers dependent on this pathway.[4][5]

This guide provides a detailed comparison of RK-287107, a potent and specific tankyrase inhibitor, and this compound, a lead compound optimized from RK-287107.[6][7] this compound was developed to improve upon the therapeutic properties of its parent compound, exhibiting enhanced efficacy at lower doses and a favorable toxicity profile.[6][8] This comparison will delve into their mechanisms of action, comparative performance based on experimental data, and the methodologies used in their evaluation.

Mechanism of Action: Wnt/β-catenin Pathway Inhibition

Both RK-287107 and this compound function by inhibiting the enzymatic activity of tankyrase 1 and 2. In many colorectal cancers, mutations in the Adenomatous Polyposis Coli (APC) gene lead to the hyperactivation of the Wnt/β-catenin signaling pathway.[1] Under normal conditions, Axin, in a complex with APC and GSK3β, facilitates the phosphorylation and subsequent degradation of β-catenin. Tankyrases PARylate (poly-ADP-ribosylate) Axin, marking it for ubiquitination and degradation.[1] This destabilization of the destruction complex allows β-catenin to accumulate, translocate to the nucleus, and activate target genes like MYC and AXIN2, driving cell proliferation.

Tankyrase inhibitors like this compound and RK-287107 bind to the nicotinamide (B372718) subsite of tankyrases, blocking their catalytic activity.[4][8] This inhibition prevents Axin PARylation, leading to Axin stabilization and accumulation.[4][5] The reconstituted destruction complex can then effectively target β-catenin for degradation, thus suppressing the pro-tumorigenic signaling cascade.[6][9]

Wnt_Pathway_Inhibition cluster_0 Normal State (Wnt OFF) cluster_1 Aberrant State (Wnt ON / APC Mutant) cluster_2 Inhibitor Action Axin_complex Axin/APC/GSK3β Destruction Complex beta_catenin β-catenin Axin_complex->beta_catenin Phosphorylates Degradation Degradation beta_catenin->Degradation TNKS Tankyrase (TNKS1/2) Axin_d Axin TNKS->Axin_d PARylates Ub_Deg Ubiquitination & Degradation Axin_d->Ub_Deg beta_catenin_a β-catenin Nucleus Nucleus beta_catenin_a->Nucleus TCF_LEF TCF/LEF Target_Genes Target Genes (MYC, AXIN2) TCF_LEF->Target_Genes Activates Proliferation Tumor Proliferation Target_Genes->Proliferation Inhibitor This compound RK-287107 TNKS_i Tankyrase (TNKS1/2) Inhibitor->TNKS_i

Caption: Wnt/β-catenin signaling and the mechanism of tankyrase inhibitors.

Quantitative Data Comparison

This compound demonstrates a significant improvement in cell growth inhibition compared to its parent compound, RK-287107, while maintaining high potency against tankyrase enzymes. A key advantage of this compound is its comparable in vivo efficacy at substantially lower doses.[6]

ParameterRK-287107This compoundReference(s)
Target Tankyrase-1 / Tankyrase-2Tankyrase-1 / Tankyrase-2[10][11],[9]
IC₅₀ vs TNKS1 14.3 nM39.1 nM[10][11],[9]
IC₅₀ vs TNKS2 10.6 nM36.2 nM[10][11],[9]
Selectivity >7000-fold vs PARP1>200-fold vs PARP1, PARP2, PARP10[12],[9]
GI₅₀ (COLO-320DM cells) 449 nM35 nM[11],[9]
In Vivo Efficacy (Xenograft) 32.9% TGI at 100 mg/kg (i.p.)"Robust" TGI at 10-20 mg/kg (oral/i.p.)[11],[6][9]

IC₅₀: Half-maximal inhibitory concentration. GI₅₀: 50% growth inhibition. TGI: Tumor Growth Inhibition.

Experimental Protocols and Methodologies

The characterization and comparison of this compound and RK-287107 involved several key experimental procedures.

In Vitro Tankyrase Inhibition Assay
  • Objective: To determine the IC₅₀ values of the compounds against purified tankyrase enzymes.

  • Protocol: Recombinant human tankyrase-1 and tankyrase-2 enzymes were incubated with the compounds at various concentrations. The PARylation activity was measured using an ELISA-based assay that detects the incorporation of biotinylated NAD+ onto a histone substrate. The IC₅₀ value was calculated as the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[4]

Cell Proliferation (MTT/BrdU) Assays
  • Objective: To measure the effect of the inhibitors on the growth of cancer cell lines.

  • Protocol: Colorectal cancer cells (e.g., COLO-320DM, which is dependent on Wnt/β-catenin signaling, and RKO, which is not) were seeded in 96-well plates.[4][13] The cells were treated with various concentrations of the compounds for a period of 48 to 120 hours.[4][11] Cell viability was quantified using an MTT assay, which measures mitochondrial activity, or a BrdU assay, which measures DNA synthesis.[4] The GI₅₀ value was determined as the concentration that inhibited cell growth by 50% relative to a DMSO-treated control.[11]

Western Blot Analysis
  • Objective: To assess the pharmacodynamic effects of the inhibitors on target proteins.

  • Protocol: COLO-320DM cells were treated with the inhibitors for a specified period (e.g., 16 hours).[11] Cell lysates were then prepared, and proteins were separated by SDS-PAGE and transferred to a membrane. The membrane was probed with primary antibodies specific for tankyrase, Axin1/2, and active β-catenin to observe changes in their protein levels, confirming the on-target effect of the compounds.[4]

TCF/LEF Reporter Assay
  • Objective: To quantify the transcriptional activity of the Wnt/β-catenin pathway.

  • Protocol: Cells (e.g., HEK293T) were co-transfected with a TCF/LEF-responsive luciferase reporter plasmid. Following treatment with the inhibitors, the luciferase activity was measured. A reduction in luciferase signal indicated suppression of the Wnt/β-catenin signaling pathway.[4]

Mouse Xenograft Studies
  • Objective: To evaluate the in vivo anti-tumor efficacy of the compounds.

  • Protocol: Human colorectal cancer cells (COLO-320DM) were subcutaneously implanted into immunodeficient mice (e.g., NOD-SCID).[1][4] Once tumors reached a palpable size, mice were treated with the compounds via intraperitoneal (i.p.) or oral (p.o.) administration.[4][6] Tumor volume and body weight were monitored throughout the study. The tumor growth inhibition (TGI) was calculated by comparing the tumor volumes in the treated groups to the vehicle-treated control group.[11]

Experimental_Workflow cluster_workflow Inhibitor Development & Validation Workflow Screening HTS & Lead ID (RK-287107) Optimization Lead Optimization Screening->Optimization New_Compound New Compound (this compound) Optimization->New_Compound In_Vitro In Vitro Assays (Enzyme IC₅₀, Selectivity) New_Compound->In_Vitro Cell_Based Cell-Based Assays (GI₅₀, Western Blot, Reporter) In_Vitro->Cell_Based In_Vivo In Vivo Xenograft (Efficacy, PK/PD, Toxicity) Cell_Based->In_Vivo Clinical Clinical Trials In_Vivo->Clinical

Caption: A typical workflow for the development and validation of a lead compound.

Conclusion

The optimization of the parent compound RK-287107 led to the development of this compound, a tankyrase inhibitor with a significantly improved therapeutic profile. While both compounds potently and selectively inhibit tankyrase enzymes and suppress the Wnt/β-catenin pathway, this compound demonstrates superior anti-proliferative activity in cancer cells and robust in vivo tumor growth inhibition at much lower doses than its predecessor.[9] Furthermore, this compound exhibits an optimal toxicity profile, a critical attribute for clinical development.[8] These advancements establish this compound as a promising candidate for targeted cancer therapy, and it is currently undergoing a first-in-human Phase I clinical trial for patients with unresectable metastatic colorectal cancer.[2][14]

References

Validating the On-Target Effects of RK-582 with siRNA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of using the small molecule inhibitor RK-582 versus siRNA-mediated knockdown to study the function of tankyrase (TNKS) enzymes. The objective is to illustrate how siRNA can be used to validate the on-target effects of this compound by comparing their respective impacts on the Wnt/β-catenin signaling pathway.

Introduction

This compound is a potent and selective inhibitor of tankyrase 1 (TNKS1/PARP5A) and tankyrase 2 (TNKS2/PARP5B), enzymes that play a crucial role in the Wnt/β-catenin signaling pathway.[1][2][3] By inhibiting tankyrases, this compound leads to the stabilization of Axin, a key component of the β-catenin destruction complex, which in turn promotes the degradation of β-catenin and suppresses Wnt-driven cell proliferation.[3][4][5] Validating that the observed cellular effects of a small molecule inhibitor are indeed due to its interaction with the intended target is a critical step in drug development. Small interfering RNA (siRNA) offers a genetic approach to specifically knock down the expression of a target protein, providing an orthogonal method to corroborate the pharmacological effects of an inhibitor.[6][7] If the phenotypic and molecular changes induced by this compound are mimicked by the siRNA-mediated knockdown of TNKS1 and TNKS2, it provides strong evidence for the on-target activity of the compound.

This guide will compare the effects of this compound with those of TNKS1/2 siRNA on cancer cell lines with active Wnt/β-catenin signaling. While direct experimental data using siRNA to validate this compound is not yet published, we will draw comparisons from studies on other tankyrase inhibitors, such as XAV939, which have been validated using siRNA.[1][6][8]

Comparative Data

The following tables summarize the expected comparative effects of this compound and siRNA targeting TNKS1 and TNKS2.

Table 1: Inhibitory Activity

Compound/MethodTarget(s)IC50 (TNKS1)IC50 (TNKS2)
This compound TNKS1, TNKS239.1 nM[2]36.2 nM[2]
siRNA TNKS1, TNKS2 mRNAN/AN/A

Table 2: Cellular Effects in Wnt-Dependent Cancer Cell Lines

TreatmentEffect on Cell ProliferationEffect on TCF/LEF Reporter ActivityEffect on AXIN2 LevelsEffect on Nuclear β-catenin
This compound Potent inhibition (GI50 = 35 nM in CRC cells)[2]Inhibition (IC50 = 0.3 nM in HEK293, 3.1 nM in DLD-1)[2]Accumulation[2][3][4]Downregulation[2][3][4]
TNKS1/2 siRNA Significant reduction in cell proliferation[1][8]Attenuation of Wnt3a-induced activity[6]Stabilization[6]Decreased levels[1][8]
Control siRNA No significant effect[1][8]No significant effect[6]No significant effect[6]No significant effect[1][8]

Experimental Protocols

Here we provide detailed methodologies for key experiments to compare the effects of this compound and TNKS1/2 siRNA.

1. siRNA-Mediated Knockdown of TNKS1 and TNKS2

This protocol is adapted from studies validating other tankyrase inhibitors.[1]

  • Cell Culture:

    • Culture human cancer cell lines with active Wnt/β-catenin signaling (e.g., HepG2, COLO-320DM) in the recommended medium supplemented with 10% FBS and 1% penicillin/streptomycin.

    • Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

  • siRNA Transfection:

    • Seed 2 x 10^5 cells per well in a 6-well plate in antibiotic-free medium and grow to 60-80% confluency.

    • For each well, prepare two solutions:

      • Solution A: Dilute 20-80 pmol of siRNA duplex (targeting TNKS1, TNKS2, or a non-targeting control) in 100 µL of serum-free medium.

      • Solution B: Dilute 2-8 µL of a suitable transfection reagent (e.g., Lipofectamine™ RNAiMAX) in 100 µL of serum-free medium.

    • Combine Solution A and Solution B, mix gently, and incubate for 15-20 minutes at room temperature to allow for complex formation.

    • Add the siRNA-lipid complex to the cells.

    • Incubate the cells for 48-72 hours before proceeding with downstream assays.

  • Validation of Knockdown:

    • After 48 hours of transfection, harvest the cells.

    • Isolate total RNA and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of TNKS1 and TNKS2.

    • Isolate total protein and perform Western blotting to assess the protein levels of TNKS1 and TNKS2.

2. This compound Treatment

  • Preparation of this compound Stock Solution:

    • Dissolve this compound powder in DMSO to prepare a 10 mM stock solution.

    • Store the stock solution in aliquots at -20°C or -80°C.

  • Cell Treatment:

    • Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for Western blotting).

    • Allow cells to adhere overnight.

    • Dilute the this compound stock solution in culture medium to the desired final concentrations.

    • Replace the existing medium with the medium containing this compound or a vehicle control (e.g., 0.1% DMSO).

    • Incubate the cells for the desired duration (e.g., 24-72 hours) before analysis.

3. Downstream Assays

  • Cell Viability Assay (e.g., MTT or CellTiter-Glo®):

    • After treatment with this compound or transfection with siRNA, add the viability reagent to each well.

    • Incubate according to the manufacturer's instructions.

    • Measure the absorbance or luminescence to determine the relative number of viable cells.

  • TCF/LEF Reporter Assay:

    • Co-transfect cells with a TCF/LEF-responsive luciferase reporter plasmid and a control Renilla luciferase plasmid.

    • After 24 hours, treat the cells with this compound or perform siRNA transfection.

    • After an additional 24-48 hours, lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase assay system.

    • Normalize the TCF/LEF reporter activity to the Renilla control.

  • Western Blotting:

    • Lyse the treated or transfected cells and quantify the protein concentration.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against AXIN2, β-catenin, TNKS1, TNKS2, and a loading control (e.g., GAPDH or β-actin).

    • Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

Visualizations

Wnt/β-catenin Signaling Pathway and Point of Intervention

Wnt_Pathway cluster_destruction_complex β-catenin Destruction Complex cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled/LRP5/6 Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK3b GSK3β Dishevelled->GSK3b BetaCatenin β-catenin GSK3b->BetaCatenin P CK1 CK1 CK1->BetaCatenin P APC APC APC->BetaCatenin Axin Axin Axin->BetaCatenin Proteasome Proteasome BetaCatenin->Proteasome Ub TCF_LEF TCF/LEF BetaCatenin->TCF_LEF TargetGenes Target Gene Expression TCF_LEF->TargetGenes Nucleus Nucleus TNKS Tankyrase (TNKS1/2) TNKS->Axin PARsylation & Degradation RK582 This compound RK582->TNKS siRNA TNKS1/2 siRNA siRNA->TNKS

Caption: Wnt signaling pathway and points of intervention by this compound and siRNA.

Experimental Workflow for On-Target Validation

Workflow start Start: Cancer Cell Line (e.g., COLO-320DM) treatment Treatment Groups start->treatment rk582 This compound (Small Molecule) treatment->rk582 siRNA TNKS1/2 siRNA (Genetic Knockdown) treatment->siRNA control Control (Vehicle/Control siRNA) treatment->control assays Downstream Assays rk582->assays siRNA->assays control->assays viability Cell Viability assays->viability reporter TCF/LEF Reporter assays->reporter western Western Blot (AXIN2, β-catenin) assays->western comparison Compare Phenotypes viability->comparison reporter->comparison western->comparison conclusion Conclusion: On-Target Effect Validated comparison->conclusion

Caption: Workflow for validating on-target effects of this compound using siRNA.

References

A Comparative Analysis of RK-582 and Other PARP Inhibitors: A Guide to Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the PARP inhibitor RK-582 and its cross-reactivity profile against other well-established PARP inhibitors, including Olaparib, Rucaparib, Niraparib, and Talazoparib. The information is intended to assist researchers in understanding the selectivity of this compound and its potential applications in PARP-related research and drug development.

Introduction to this compound

This compound is an orally active, spiroindoline-based molecule that has been identified as a potent inhibitor of Tankyrase 1 (TNKS1/PARP5A) and Tankyrase 2 (TNKS2/PARP5B)[1][2]. Tankyrases are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes and are implicated in various cellular processes, including the regulation of the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer[3]. This compound was developed through the optimization of a previously identified tankyrase inhibitor, RK-287107[3].

Comparative Selectivity Profile of PARP Inhibitors

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of this compound and other clinical PARP inhibitors against various PARP family members. It is important to note that the data presented here is compiled from multiple sources and may not represent results from direct head-to-head comparative studies. Variations in experimental conditions and assay formats can influence IC50 values.

InhibitorPARP1 (nM)PARP2 (nM)TNKS1/PARP5A (nM)TNKS2/PARP5B (nM)Reference(s)
This compound 18.168*>200-fold selectivity vs TNKS36.1 - 39.136.2[1][2]
Olaparib 15~1000~1000[4]
Rucaparib 1.4---[4]
Niraparib 3.82.1--[4]
Talazoparib 0.57---[5]

*There is conflicting information regarding the PARP1 inhibitory activity of this compound. While some sources report a potent IC50 of 18.168 nM[1][2], others state a >200-fold selectivity for tankyrases over PARP1, PARP2, and PARP10. This discrepancy may arise from different assay conditions (e.g., biochemical vs. cellular assays) and requires further investigation by consulting the primary literature.

Signaling Pathway and Experimental Workflow

To visualize the mechanism of PARP inhibition and a typical workflow for assessing inhibitor cross-reactivity, the following diagrams are provided.

PARP_Inhibition_Pathway cluster_0 DNA Damage Response cluster_1 Inhibitor Action DNA_Damage DNA Single-Strand Break PARP1 PARP1 Activation DNA_Damage->PARP1 Senses Damage PAR_synthesis Poly(ADP-ribose) Synthesis PARP1->PAR_synthesis Catalyzes Inhibition Inhibition of PAR Synthesis DDR_recruitment Recruitment of DNA Repair Proteins PAR_synthesis->DDR_recruitment DNA_Repair DNA Repair DDR_recruitment->DNA_Repair PARP_Inhibitor PARP Inhibitor (e.g., this compound) PARP_Inhibitor->PARP1 Binds to Catalytic Domain Trapping PARP Trapping on DNA Inhibition->Trapping Cell_Death Synthetic Lethality in HR-deficient cells Trapping->Cell_Death

Figure 1: Simplified signaling pathway of PARP1 inhibition.

Experimental_Workflow cluster_workflow Cross-Reactivity Assessment Workflow Start Start Inhibitor_Prep Prepare Serial Dilutions of PARP Inhibitors (this compound, Olaparib, etc.) Start->Inhibitor_Prep Assay_Setup Set up Enzymatic or Cellular Assays Inhibitor_Prep->Assay_Setup Incubation Incubate with Recombinant PARP Enzymes or Cell Lysates/Live Cells Assay_Setup->Incubation Detection Measure PARP Activity or Target Engagement Incubation->Detection Data_Analysis Analyze Data and Determine IC50 Values Detection->Data_Analysis Comparison Compare IC50 Values to Assess Cross-Reactivity Data_Analysis->Comparison End End Comparison->End

Figure 2: General experimental workflow for assessing PARP inhibitor cross-reactivity.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of inhibitor potency and selectivity. Below are representative protocols for two common assays used to determine the cross-reactivity of PARP inhibitors.

PARP Enzymatic Activity Assay (Biochemical)

This assay measures the ability of an inhibitor to block the enzymatic activity of a purified PARP enzyme in vitro.

a. Materials:

  • Recombinant human PARP enzymes (e.g., PARP1, PARP2, TNKS1, TNKS2)

  • Histones (as a substrate for PARylation)

  • Biotinylated NAD+

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

  • Streptavidin-HRP conjugate

  • Chemiluminescent HRP substrate

  • 96-well white assay plates

  • Test inhibitors (e.g., this compound, Olaparib) serially diluted in DMSO.

b. Protocol:

  • Coat a 96-well plate with histones and incubate overnight at 4°C. Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Add 50 µL of assay buffer containing the recombinant PARP enzyme to each well.

  • Add 1 µL of the serially diluted inhibitor or DMSO (vehicle control) to the respective wells.

  • Incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the PARylation reaction by adding 50 µL of assay buffer containing biotinylated NAD+.

  • Incubate for 60 minutes at room temperature.

  • Wash the plate to remove unincorporated biotinylated NAD+.

  • Add streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.

  • Wash the plate again.

  • Add the chemiluminescent HRP substrate and measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by non-linear regression analysis.

Cellular Thermal Shift Assay (CETSA)

CETSA is a method to assess the target engagement of a drug in a cellular environment by measuring the thermal stabilization of the target protein upon ligand binding.

a. Materials:

  • Cell line of interest (e.g., a cancer cell line)

  • Cell culture medium and reagents

  • Test inhibitors (e.g., this compound, Olaparib)

  • Lysis buffer with protease and phosphatase inhibitors

  • Antibodies specific to the PARP family members of interest

  • Secondary antibodies for Western blotting or AlphaScreen® reagents

  • PCR tubes or plates

  • Thermal cycler

  • Equipment for protein quantification (e.g., Western blot apparatus or AlphaLISA-compatible plate reader).

b. Protocol:

  • Culture cells to the desired confluency.

  • Treat the cells with various concentrations of the inhibitor or DMSO (vehicle control) for a specified time (e.g., 1-2 hours) at 37°C.

  • Harvest the cells and resuspend them in a suitable buffer.

  • Aliquot the cell suspension into PCR tubes or a PCR plate.

  • Heat the samples to a range of temperatures (e.g., 40-60°C) for 3 minutes in a thermal cycler, followed by a cooling step to room temperature. This step will denature and precipitate unbound proteins.

  • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Centrifuge the lysates at high speed to pellet the precipitated proteins.

  • Collect the supernatant containing the soluble (stabilized) proteins.

  • Quantify the amount of the specific PARP enzyme in the soluble fraction using Western blotting or AlphaScreen®.

  • Plot the amount of soluble protein as a function of temperature for each inhibitor concentration. A shift in the melting curve to a higher temperature indicates target stabilization and engagement.

  • Isothermal dose-response curves can be generated by heating all samples at a single, optimized temperature and plotting the amount of soluble protein against the inhibitor concentration to determine the EC50 for target engagement.

Conclusion

This compound is a potent inhibitor of tankyrases with reported activity against PARP1. The conflicting data on its PARP1 selectivity highlights the importance of standardized, head-to-head comparative studies for a definitive assessment of its cross-reactivity profile. The experimental protocols provided in this guide offer a framework for researchers to conduct such comparative analyses. A thorough understanding of the selectivity of this compound and other PARP inhibitors is essential for the design of targeted therapeutic strategies and for the accurate interpretation of experimental results.

References

A Head-to-Head Comparison of Tankyrase Inhibitors for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the potency, selectivity, and cellular activity of key Tankyrase inhibitors, supported by experimental data and detailed protocols.

Tankyrase 1 and 2 (TNKS1/2), members of the poly(ADP-ribose) polymerase (PARP) family, have emerged as promising therapeutic targets in oncology.[1][2] Their critical role in regulating the Wnt/β-catenin signaling pathway, which is frequently dysregulated in various cancers, has spurred the development of numerous small molecule inhibitors.[1][2][3] These inhibitors function by stabilizing the Axin protein degradation complex, leading to the suppression of β-catenin-mediated transcription.[3][4] This guide provides a comprehensive, data-driven comparison of prominent Tankyrase inhibitors to aid researchers, scientists, and drug development professionals in selecting the appropriate tool compounds for their studies and in the advancement of novel therapeutics.

Quantitative Comparison of Inhibitor Potency and Selectivity

The efficacy of a Tankyrase inhibitor is determined by its potency against the target enzymes (TNKS1 and TNKS2) and its selectivity over other members of the PARP family. The following tables summarize the biochemical and cellular activities of several widely studied Tankyrase inhibitors.

Biochemical Potency (IC50, nM)
InhibitorTNKS1 (nM)TNKS2 (nM)Binding SiteReference
XAV939114Nicotinamide[5]
IWR-113158Adenosine[6][7]
G007-LK4625Adenosine[8]
WIKI426Potent (low nM)Adenosine[6]
NVP-TNKS656--Dual[3]
RK-28710714.310.6-
MC2050 derivative 56.10.3Adenosine[9]

Note: IC50 values can vary depending on assay conditions. Data presented here are representative values from published studies.

Selectivity Profile Against Other PARPs (IC50, nM)
InhibitorPARP1 (nM)PARP2 (nM)Reference
XAV9397530[10]
G007-LK>10,000>10,000
IWR-1>10,000>10,000[10]
Rucaparib--[11]

Note: A higher IC50 value indicates lower potency and thus higher selectivity for Tankyrases over the specified PARP.

Cellular Activity (IC50, nM)
InhibitorCell LineCellular AssayIC50 (nM)Reference
XAV939SW480Wnt/β-catenin reporter~270[12]
G007-LKDLD-1Wnt/β-catenin reporter~50[12]
G007-LKHEK293Wnt/β-catenin reporter50[8]
LZZ-02HEK293 (LiCl-induced)TOPFlash reporter10,000[4]

In Vivo Efficacy of Tankyrase Inhibitors

Several Tankyrase inhibitors have demonstrated anti-tumor efficacy in preclinical xenograft models.

InhibitorCancer ModelDosingOutcomeReference
XAV939HepG2 xenograftIntratumoral injectionSignificant tumor growth inhibition[13]
G007-LKCOLO-320DM xenograft20 mg/kg, twice daily61% tumor growth inhibition[8]
9gHCT-15 xenograft15 mg/kg, once daily (oral)78.8% tumor growth inhibition[14]
9gSW620 xenograft15 mg/kg, once daily (oral)79.7% tumor growth inhibition[14]

Signaling Pathways and Experimental Workflows

Visualizing the underlying biological pathways and experimental procedures is crucial for understanding the mechanism of action and evaluation of Tankyrase inhibitors.

Wnt_Signaling_Pathway cluster_off Wnt OFF cluster_on Wnt ON cluster_nucleus Wnt ON cluster_tnks Tankyrase Action Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1α) beta_catenin_off β-catenin Destruction_Complex->beta_catenin_off Phosphorylation Tankyrase Tankyrase (TNKS1/2) Proteasome Proteasome beta_catenin_off->Proteasome Ubiquitination & Degradation Wnt Wnt Frizzled_LRP Frizzled/LRP5/6 Wnt->Frizzled_LRP Dvl Dishevelled Frizzled_LRP->Dvl Dvl->Destruction_Complex_inhibited Inhibition beta_catenin_on β-catenin Nucleus Nucleus beta_catenin_on->Nucleus TCF_LEF TCF/LEF Target_Genes Target Gene Expression TCF_LEF->Target_Genes beta_catenin_on_nuc β-catenin beta_catenin_on_nuc->TCF_LEF Binding Axin Axin Tankyrase->Axin PARsylation RNF146 RNF146 (E3 Ligase) Axin->RNF146 Recruitment Proteasome_tnks Proteasome Axin->Proteasome_tnks Degradation RNF146->Axin Ubiquitination Tankyrase_Inhibitor Tankyrase Inhibitor Tankyrase_Inhibitor->Tankyrase Inhibition

Caption: Role of Tankyrase in Wnt/β-catenin signaling and its inhibition.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_invivo In Vivo Studies TNKS_Activity_Assay Tankyrase Activity Assay (e.g., HT-PARP assay) Selectivity_Assay PARP Panel Selectivity Screen TNKS_Activity_Assay->Selectivity_Assay Assess Selectivity Wnt_Reporter_Assay Wnt/β-catenin Reporter Assay (TOP/FOPflash) Selectivity_Assay->Wnt_Reporter_Assay Evaluate Cellular Efficacy Western_Blot Western Blot (Axin, β-catenin levels) Wnt_Reporter_Assay->Western_Blot Confirm Mechanism Proliferation_Assay Cell Proliferation Assay (e.g., MTS, CellTiter-Glo) Western_Blot->Proliferation_Assay Measure Anti-proliferative Effect Xenograft_Model Tumor Xenograft Model Proliferation_Assay->Xenograft_Model Test In Vivo Efficacy Pharmacokinetics Pharmacokinetic Analysis Xenograft_Model->Pharmacokinetics Toxicity_Study Toxicity Assessment Xenograft_Model->Toxicity_Study Start Inhibitor Candidate Start->TNKS_Activity_Assay Determine Potency

Caption: Workflow for evaluating Tankyrase inhibitors.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for the accurate assessment of inhibitor performance.

Biochemical Tankyrase Activity Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay measures the poly(ADP-ribosyl)ation (PARsylation) of a biotinylated histone substrate by Tankyrase.

Materials:

  • Recombinant human Tankyrase 1 or 2

  • Biotinylated Histone H4

  • NAD+

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 2 mM MgCl2, 0.1% BSA, 1 mM DTT)

  • HTRF Detection Reagents:

    • Europium cryptate-labeled anti-PAR antibody

    • XL665-conjugated streptavidin

  • 384-well low-volume plates

  • Test inhibitors dissolved in DMSO

Procedure:

  • Prepare serial dilutions of the test inhibitor in DMSO.

  • Add 2 µL of the inhibitor solution to the wells of a 384-well plate.

  • Add 4 µL of a solution containing Tankyrase enzyme and biotinylated Histone H4 in assay buffer.

  • Initiate the enzymatic reaction by adding 4 µL of NAD+ solution in assay buffer.

  • Incubate the reaction mixture at room temperature for 60 minutes.

  • Stop the reaction by adding 5 µL of the HTRF detection reagent mix (containing both Europium cryptate-labeled anti-PAR antibody and XL665-conjugated streptavidin) diluted in the detection buffer.

  • Incubate for 60 minutes at room temperature to allow for signal development.

  • Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.

  • Calculate the HTRF ratio (665 nm / 620 nm) and determine the percent inhibition relative to a DMSO control.

  • Plot the percent inhibition against the inhibitor concentration to determine the IC50 value.

Cellular Wnt/β-catenin Reporter Assay (TOP/FOPflash)

This assay quantifies the transcriptional activity of the Wnt/β-catenin pathway in cells.[15]

Materials:

  • HEK293T or other suitable cell line

  • TOPflash and FOPflash luciferase reporter plasmids

  • Renilla luciferase plasmid (for normalization)

  • Transfection reagent

  • Wnt3a conditioned media or a GSK3β inhibitor (e.g., CHIR99021) to activate the pathway

  • Dual-luciferase reporter assay system

  • 96-well cell culture plates

  • Test inhibitors dissolved in DMSO

Procedure:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Co-transfect the cells with TOPflash (or FOPflash as a negative control), and Renilla luciferase plasmids using a suitable transfection reagent.

  • After 24 hours, replace the medium with fresh medium containing serial dilutions of the test inhibitor.

  • Stimulate the Wnt/β-catenin pathway by adding Wnt3a conditioned media or a GSK3β inhibitor.

  • Incubate the cells for an additional 16-24 hours.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity.

  • Calculate the percent inhibition of Wnt signaling relative to a DMSO control and determine the IC50 value.

This guide provides a foundational overview for the comparative analysis of Tankyrase inhibitors. The selection of an appropriate inhibitor will depend on the specific research question, including the desired potency, selectivity, and cellular context. As the field of Tankyrase-targeted therapeutics continues to evolve, rigorous and standardized evaluation of new chemical entities will be paramount for clinical success.

References

Confirming RK-582 Specificity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the tankyrase inhibitor RK-582 with alternative compounds, supported by experimental data and detailed protocols. The focus is on confirming its specificity, a critical aspect of preclinical development.

This compound is a potent and orally bioavailable spiroindoline-based inhibitor of tankyrase 1 and 2 (TNKS1/2)[1][2][3][4]. Tankyrases are members of the poly(ADP-ribose) polymerase (PARP) family and are key regulators of the Wnt/β-catenin signaling pathway, which is frequently hyperactivated in cancers such as colorectal cancer[5][6][7]. By inhibiting tankyrase, this compound stabilizes AXIN2, a component of the β-catenin destruction complex, leading to the degradation of β-catenin and suppression of Wnt signaling[5][6][7]. While primarily targeting the PARP family, assessing the specificity of any inhibitor against the broader human kinome is a crucial step to identify potential off-target effects and ensure a favorable safety profile.

Comparative Analysis of Tankyrase Inhibitors

To contextualize the inhibitory profile of this compound, it is compared with other well-characterized tankyrase inhibitors, G007-LK and XAV939. The following table summarizes their biochemical potencies against TNKS1 and TNKS2.

InhibitorTarget(s)IC50 (TNKS1)IC50 (TNKS2)Key Features
This compound TNKS1/239.1 nM[8]36.2 nM[8]Orally bioavailable, potent, and highly selective against other PARP family members (>200-fold)[5][8].
G007-LK TNKS1/246 nM[9]25 nM[9]Potent and selective TNKS1/2 inhibitor[9].
XAV939 TNKS1/211 nM4 nMPotent TNKS1/2 inhibitor, widely used as a tool compound for studying Wnt signaling[10][11][12].

Confirming Specificity in a Kinase Inhibitor Panel

While this compound demonstrates high selectivity within the PARP family, its profile against the human kinome has not been extensively published. A comprehensive kinase inhibitor panel screen is the standard method for determining the selectivity of a small molecule inhibitor. Such a screen would assess the binding or inhibitory activity of this compound against a large number of purified protein kinases. The expected outcome for a highly specific inhibitor like this compound would be minimal interaction with the vast majority of kinases tested.

Below is a detailed protocol for a common method used in kinase inhibitor profiling.

Experimental Protocol: LanthaScreen® Eu Kinase Binding Assay

This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) based competition binding assay to determine the affinity of a test compound for a panel of kinases.

Objective: To measure the dissociation constant (Kd) or IC50 value of this compound for a broad panel of human kinases.

Materials:

  • Recombinant human kinases (a representative panel)

  • LanthaScreen® Eu-anti-Tag Antibody

  • Kinase-specific Alexa Fluor® 647-labeled tracer

  • Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compound (this compound) serially diluted in DMSO

  • Control inhibitor (e.g., Staurosporine)

  • 384-well microplates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 1 mM, followed by 1:3 serial dilutions.

  • Reagent Preparation:

    • Prepare a 2X kinase/antibody mixture in Kinase Buffer A. The final concentration of the kinase and antibody will depend on the specific kinase being tested.

    • Prepare a 2X tracer solution in Kinase Buffer A at a pre-determined optimal concentration.

  • Assay Assembly:

    • Add 5 µL of the serially diluted this compound or control inhibitor to the wells of a 384-well plate.

    • Add 5 µL of the 2X kinase/antibody mixture to each well.

    • Add 10 µL of the 2X tracer solution to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader. Measure the emission at 665 nm (acceptor) and 615 nm (donor) following excitation at approximately 340 nm.

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio as a function of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing the Experimental Workflow and Signaling Pathway

To better understand the experimental process and the biological context of this compound's action, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_readout Data Acquisition & Analysis Compound Serial Dilution of this compound Assay_Plate Dispense Reagents into 384-well Plate Compound->Assay_Plate 5 µL Kinase_Ab Kinase/Antibody Mixture Kinase_Ab->Assay_Plate 5 µL Tracer Tracer Solution Tracer->Assay_Plate 10 µL Incubation Incubate for 60 min at RT Assay_Plate->Incubation TR_FRET Read TR-FRET Signal Incubation->TR_FRET Analysis Calculate IC50/Kd TR_FRET->Analysis wnt_signaling_pathway cluster_wnt_on Wnt Pathway ON (e.g., in Cancer) cluster_wnt_off Wnt Pathway OFF (Inhibited by this compound) Wnt_ON Wnt Ligand Frizzled_ON Frizzled/LRP5/6 Wnt_ON->Frizzled_ON Dishevelled_ON Dishevelled Frizzled_ON->Dishevelled_ON Destruction_Complex_Inactive Inactive Destruction Complex (Axin, APC, GSK3β) Dishevelled_ON->Destruction_Complex_Inactive inhibition Beta_Catenin_Stable β-catenin (Stable) Nucleus_ON Nucleus Beta_Catenin_Stable->Nucleus_ON TCF_LEF_ON TCF/LEF Beta_Catenin_Stable->TCF_LEF_ON co-activation Gene_Transcription_ON Target Gene Transcription (e.g., c-Myc, Cyclin D1) TCF_LEF_ON->Gene_Transcription_ON RK582 This compound Tankyrase Tankyrase (TNKS1/2) RK582->Tankyrase Destruction_Complex_Active Active Destruction Complex (Axin, APC, GSK3β) Tankyrase->Destruction_Complex_Active destabilizes Axin Beta_Catenin_Degraded β-catenin (Degraded) Destruction_Complex_Active->Beta_Catenin_Degraded phosphorylation & ubiquitination No_Transcription No Target Gene Transcription Beta_Catenin_Degraded->No_Transcription

References

Evaluating Biomarkers for RK-582 Sensitivity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of biomarkers for sensitivity to RK-582, a selective tankyrase inhibitor, against other Wnt/β-catenin pathway modulators. This document outlines supporting experimental data, detailed methodologies for key assays, and visual representations of signaling pathways and experimental workflows to aid in the evaluation and application of this compound in preclinical and clinical research.

Introduction to this compound and its Mechanism of Action

This compound is an orally active, spiroindoline-based selective inhibitor of tankyrase 1 and 2 (TNKS1/2), enzymes belonging to the poly(ADP-ribose) polymerase (PARP) family.[1][2] Tankyrases play a crucial role in the regulation of the Wnt/β-catenin signaling pathway by promoting the degradation of Axin, a key component of the β-catenin destruction complex.[3] In many cancers, particularly colorectal cancer (CRC), hyperactivation of the Wnt/β-catenin pathway, often due to mutations in the APC gene, leads to the accumulation of β-catenin in the nucleus, where it drives the transcription of oncogenes.[4][5]

This compound inhibits the enzymatic activity of tankyrases, leading to the stabilization of Axin.[6] This, in turn, enhances the degradation of β-catenin, reduces the expression of Wnt target genes, and ultimately inhibits the growth of cancer cells dependent on this pathway.[6][7]

Below is a diagram illustrating the signaling pathway targeted by this compound.

cluster_0 Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds Dsh Dishevelled Frizzled->Dsh LRP LRP5/6 LRP->Dsh GSK3b GSK3β Dsh->GSK3b Inhibits beta_catenin_cyto β-catenin (Cytoplasm) GSK3b->beta_catenin_cyto Phosphorylates APC APC APC->beta_catenin_cyto Axin Axin Axin->beta_catenin_cyto CK1 CK1 CK1->beta_catenin_cyto DestructionComplex Destruction Complex beta_catenin_phos p-β-catenin beta_catenin_cyto->beta_catenin_phos beta_catenin_nuc β-catenin (Nucleus) beta_catenin_cyto->beta_catenin_nuc Translocation Proteasome Proteasome beta_catenin_phos->Proteasome Degradation TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Binds TargetGenes Target Gene Expression TCF_LEF->TargetGenes Activates Tankyrase Tankyrase (TNKS1/2) Tankyrase->Axin Promotes Degradation RK582 This compound RK582->Tankyrase Inhibits

Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.

Comparative Analysis of Biomarkers for Wnt/β-catenin Pathway Inhibitors

The sensitivity of cancer cells to this compound and other tankyrase inhibitors is significantly influenced by the genetic background of the tumor. Several biomarkers have been identified that can predict the response to these targeted therapies. This section provides a comparative overview of these biomarkers.

BiomarkerThis compoundG007-LKXAV939
APC Mutation Status High sensitivity in cells with 'short' APC mutations (lacking all seven 20-amino acid repeats).[8][9]High sensitivity in cells with 'short' APC mutations.[8][9]Sensitivity observed in APC-mutant colorectal cancer cells.[10]
PIK3CA Mutation Status Mutations in PIK3CA are more frequent in resistant patient-derived colorectal cancer cells.[8][9]PIK3CA mutations are associated with resistance.[8]Not extensively documented as a primary biomarker.
β-catenin Levels Active β-catenin levels correlate with inhibitor sensitivity.[8][9] this compound treatment leads to a decrease in β-catenin levels.[6]Active β-catenin levels are a predictor of sensitivity.[8]Decreases total and nuclear β-catenin levels.[11]
AXIN2 Expression This compound treatment leads to the accumulation of AXIN2.[6]G007-LK treatment causes AXIN2 accumulation.[12]Upregulates Axin expression.[11]
GI50 / IC50 Values COLO-320DM (short APC): 0.035 µM[13]JC-11 (wild-type APC, sensitive): <0.1 µM[12]COLO-320DM (short APC): Sensitive (GI50 < 1 µM)[14]JC-11 (wild-type APC, sensitive): <1 µM[12]SW480 (APC mutant): Effective at inhibiting Wnt signaling.[10]

The following diagram illustrates the logical relationship between the identified biomarkers and sensitivity to this compound.

Caption: Logical flow of biomarkers predicting this compound sensitivity.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the identified biomarkers and assess sensitivity to this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified incubator with 5% CO2.

  • Drug Treatment: Prepare serial dilutions of this compound and control compounds in complete growth medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 72-120 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal growth inhibition (GI50) values from the dose-response curves.

Western Blotting for Protein Expression Analysis

This technique is used to detect and quantify the levels of specific proteins, such as β-catenin and AXIN2.

  • Cell Lysis: Treat cells with this compound or control compounds for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them by size on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against β-catenin, AXIN2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

qPCR is used to measure the mRNA levels of target genes, such as AXIN2.

  • RNA Extraction: Treat cells with this compound or control compounds. Isolate total RNA using a commercial RNA extraction kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for AXIN2 and a reference gene (e.g., GAPDH or ACTB).

  • Thermal Cycling: Perform the qPCR reaction in a real-time PCR thermal cycler.

  • Data Analysis: Analyze the amplification data and calculate the relative gene expression using the ΔΔCt method.

The following diagram outlines the general workflow for evaluating this compound sensitivity biomarkers.

start Start: Select Cell Lines culture Cell Culture & Drug Treatment start->culture viability Cell Viability Assay (e.g., MTT) culture->viability protein Protein Analysis (Western Blot) culture->protein gene Gene Expression Analysis (qPCR) culture->gene data_analysis Data Analysis & Biomarker Correlation viability->data_analysis protein->data_analysis gene->data_analysis end Conclusion: Sensitivity Profile data_analysis->end

Caption: Experimental workflow for biomarker evaluation.

Conclusion

The selection of appropriate biomarkers is critical for the successful clinical development and application of targeted therapies like this compound. This guide provides a framework for evaluating the sensitivity of cancer cells to this compound by focusing on key genetic markers such as APC and PIK3CA mutations, as well as downstream effectors of the Wnt/β-catenin pathway. The provided experimental protocols and comparative data aim to facilitate the rational design of preclinical studies and the identification of patient populations most likely to benefit from treatment with tankyrase inhibitors.

References

A Structural and Functional Comparison of RK-582 and Other Key Tankyrase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the tankyrase inhibitor RK-582 with other well-characterized inhibitors, including XAV939, G007-LK, and IWR-1. The information is supported by experimental data from various studies, with a focus on their structural differences, inhibitory potency, selectivity, and cellular activity. Detailed experimental protocols for key assays are also provided to facilitate the design and execution of related research.

Introduction to Tankyrase Inhibition

Tankyrases (TNKS1 and TNKS2) are members of the poly(ADP-ribose) polymerase (PARP) enzyme family that play a pivotal role in regulating the Wnt/β-catenin signaling pathway.[1] In many cancers, particularly colorectal cancer (CRC), aberrant activation of this pathway due to mutations in genes like APC leads to the stabilization and nuclear accumulation of β-catenin, driving oncogenic gene expression.[1] Tankyrases promote the degradation of Axin, a crucial scaffold protein in the β-catenin destruction complex.[1] By inhibiting tankyrase activity, Axin is stabilized, leading to enhanced degradation of β-catenin and the suppression of Wnt-driven tumor growth.[1] This makes tankyrase inhibitors a promising class of anti-cancer agents.

Comparative Analysis of Tankyrase Inhibitors

The following sections provide a detailed comparison of this compound with other notable tankyrase inhibitors. The data presented is a compilation from multiple sources and is intended to provide a comprehensive overview.

Data Presentation: Inhibitory Potency and Selectivity

The inhibitory activities of this compound, XAV939, G007-LK, and IWR-1 against TNKS1 and TNKS2, as well as their selectivity over other PARP enzymes, are summarized in the table below.

InhibitorTNKS1 IC50 (nM)TNKS2 IC50 (nM)PARP1 IC50 (nM)PARP2 IC50 (nM)Cellular Potency (Wnt Reporter Assay IC50)Binding Site
This compound 39.1[2]36.2[2]>200-fold selectivity[2]>200-fold selectivity[2]HEK293: 0.3 nM, DLD-1: 3.1 nM[2]Nicotinamide (B372718)
XAV939 11[3]4[3]Can exhibit off-target inhibition[4]Can exhibit off-target inhibition[4]DLD-1: Proliferation inhibitionNicotinamide
G007-LK 46[5]25[5]No inhibition up to 20 µM[5]-Cellular IC50: 50 nM[6]Adenosine (B11128)
IWR-1 --Selective over PARP1/2[4]Selective over PARP1/2[4]-Adenosine

Note: IC50 values can vary between different studies and assay conditions. The data presented here is for comparative purposes.

Structural Differences in Binding Modes

Tankyrase inhibitors can be broadly classified based on their binding site within the catalytic domain of the enzyme: the nicotinamide subsite or the adenosine subsite.[7]

  • Nicotinamide Site Binders (e.g., this compound, XAV939): These inhibitors compete with the nicotinamide moiety of the NAD+ substrate.[8] XAV939 is a well-known example that binds to this more conserved region among PARP enzymes, which can sometimes lead to off-target effects on other PARPs at higher concentrations.[4] this compound, a spiroindoline-based inhibitor, also targets this site but has been shown to have high selectivity over other PARP family members.[2][9]

  • Adenosine Site Binders (e.g., G007-LK, IWR-1): These inhibitors bind to the less conserved adenosine subsite of the NAD+ binding pocket.[4] This often results in higher selectivity for tankyrases over other PARPs.[4] G007-LK and IWR-1 are notable examples of this class of inhibitors.[4][5]

The different binding modes can influence the inhibitors' potency, selectivity, and pharmacokinetic properties.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to characterize and compare tankyrase inhibitors.

TNKS Enzymatic Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the enzymatic activity of TNKS1 and TNKS2 by measuring the amount of ADP produced in the PARsylation reaction.

Materials:

  • Recombinant human TNKS1 or TNKS2 enzyme

  • Histone H4 as a substrate

  • NAD+

  • Tankyrase inhibitor (e.g., this compound)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Assay plates (e.g., 384-well white plates)

  • Luminometer

Procedure:

  • Kinase Reaction:

    • Prepare a reaction mixture containing the TNKS enzyme, histone H4, and the tankyrase inhibitor at various concentrations in a kinase reaction buffer.

    • Initiate the reaction by adding NAD+.

    • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Add the ADP-Glo™ Reagent to stop the enzymatic reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer.

    • The luminescent signal is proportional to the amount of ADP produced and thus reflects the tankyrase activity.

    • Calculate IC50 values by plotting the percentage of inhibition against the inhibitor concentration.

Wnt/β-catenin Signaling Reporter Assay (TOPflash Assay)

This cell-based assay measures the transcriptional activity of the Wnt/β-catenin pathway.

Materials:

  • HEK293T or other suitable cell line

  • TOPflash (TCF/LEF reporter with firefly luciferase) and FOPflash (negative control with mutated TCF/LEF binding sites) plasmids

  • Renilla luciferase plasmid (for normalization)

  • Transfection reagent

  • Wnt3a conditioned media or a GSK3β inhibitor (e.g., CHIR99021) to activate the pathway

  • Tankyrase inhibitor (e.g., this compound)

  • Dual-Luciferase® Reporter Assay System (Promega)

  • Luminometer

Procedure:

  • Transfection:

    • Co-transfect the cells with the TOPflash or FOPflash plasmid and the Renilla luciferase plasmid.

  • Inhibitor Treatment and Pathway Activation:

    • After 24 hours, treat the cells with serial dilutions of the tankyrase inhibitor for a specified pre-incubation period.

    • Activate the Wnt pathway by adding Wnt3a conditioned media or a GSK3β inhibitor.

    • Incubate for an additional 16-24 hours.

  • Luciferase Assay:

    • Lyse the cells and measure the firefly and Renilla luciferase activities using the Dual-Luciferase® Reporter Assay System.

  • Data Analysis:

    • Normalize the TOPflash or FOPflash activity to the Renilla luciferase activity.

    • The inhibition of Wnt signaling is determined by the reduction in normalized luciferase activity in the presence of the inhibitor.

Axin Stabilization Assay (Western Blot)

This assay assesses the ability of tankyrase inhibitors to stabilize the Axin protein.

Materials:

  • Colorectal cancer cell line with an APC mutation (e.g., COLO-320DM, SW480)

  • Tankyrase inhibitor (e.g., this compound)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies against Axin1, Axin2, β-catenin, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis:

    • Treat the cells with the tankyrase inhibitor at various concentrations for a specified duration (e.g., 24 hours).

    • Lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunodetection:

    • Probe the membrane with primary antibodies against Axin1, Axin2, β-catenin, and the loading control.

    • Incubate with the appropriate HRP-conjugated secondary antibody.

  • Visualization and Analysis:

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities to determine the relative changes in protein levels. An increase in Axin1/2 levels and a decrease in β-catenin levels indicate effective target engagement.

In Vivo Tumor Xenograft Study

This experiment evaluates the anti-tumor efficacy of a tankyrase inhibitor in a preclinical animal model.

Materials:

  • Immunocompromised mice (e.g., NOD-SCID mice)

  • Colorectal cancer cells (e.g., COLO-320DM)

  • Tankyrase inhibitor (e.g., this compound) formulated for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation:

    • Subcutaneously implant the colorectal cancer cells into the flanks of the mice.

  • Tumor Growth and Treatment:

    • Allow the tumors to reach a palpable size.

    • Randomize the mice into vehicle control and treatment groups.

    • Administer the tankyrase inhibitor (e.g., orally or intraperitoneally) at a specified dose and schedule.

  • Efficacy Evaluation:

    • Measure the tumor volume and body weight of the mice regularly.

    • At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blot for Axin and β-catenin levels).

  • Data Analysis:

    • Compare the tumor growth inhibition in the treated group to the vehicle control group.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to the comparison of tankyrase inhibitors.

Wnt_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_destruction_complex Destruction Complex cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled binds Dsh Dishevelled Frizzled->Dsh activates LRP5_6 LRP5/6 GSK3b GSK3β Dsh->GSK3b inhibits beta_catenin β-catenin GSK3b->beta_catenin phosphorylates for degradation CK1 CK1 CK1->beta_catenin phosphorylates for degradation APC APC APC->beta_catenin Axin Axin Axin->beta_catenin Proteasome Proteasome beta_catenin->Proteasome degraded beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc translocates TNKS Tankyrase TNKS->Axin PARsylates for degradation Inhibitor TNKS Inhibitor (e.g., this compound) Inhibitor->TNKS inhibits TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF binds Target_Genes Target Gene Expression TCF_LEF->Target_Genes activates Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_data_analysis Data Analysis and Comparison Enzymatic_Assay 1. Enzymatic Assay (TNKS1/2 IC50) Cellular_Assay 2. Cellular Wnt Assay (TOPflash IC50) Enzymatic_Assay->Cellular_Assay Target_Engagement 3. Target Engagement (Axin Stabilization) Cellular_Assay->Target_Engagement Xenograft_Model 4. Xenograft Model (Tumor Growth Inhibition) Target_Engagement->Xenograft_Model PD_Analysis 5. Pharmacodynamics (Biomarker Analysis) Xenograft_Model->PD_Analysis Data_Comparison 6. Comparative Analysis (Potency, Selectivity, Efficacy) PD_Analysis->Data_Comparison

References

Safety Operating Guide

Navigating the Safe Disposal of RK-582: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. RK-582, a potent and selective tankyrase inhibitor used in cancer research, requires careful consideration for its disposal.[1][2][3][4] While specific disposal instructions are typically found in the Safety Data Sheet (SDS), which should always be consulted, this guide provides a comprehensive overview of the essential procedures and safety information based on general laboratory best practices.

Key Chemical Properties and Safety Data

Understanding the physicochemical properties of this compound is the first step toward safe handling and disposal. This information is critical for assessing potential hazards and determining the appropriate disposal route.

PropertyValueSource
Chemical Formula C27H35FN6O3[5]
Molecular Weight 510.61 g/mol [5]
Appearance Solid Powder[3]
Solubility 10 mM in DMSO[1][3]
Storage (Solid) -20°C (long term), 4°C (short term)[3][5]
Storage (In Solvent) -80°C (up to 6 months), -20°C (up to 6 months)[2][3]
Shipping Condition Shipped under ambient temperature as non-hazardous chemical.[5]

Note: The classification as "non-hazardous" for shipping does not exempt the compound from proper chemical waste disposal regulations. Always consult your institution's Environmental Health and Safety (EHS) department.

Experimental Protocol: General Disposal Procedure for this compound

The following step-by-step protocol outlines the recommended procedure for the disposal of this compound waste. This is a generalized guideline and must be adapted to comply with local regulations and institutional policies.

1. Waste Identification and Segregation:

  • Characterize the Waste: Identify all waste streams containing this compound, including pure compound, contaminated labware (e.g., pipette tips, tubes, vials), and solutions.

  • Segregate Waste: Do not mix this compound waste with other chemical waste unless explicitly permitted by your EHS department. Use a dedicated and clearly labeled waste container.

2. Containerization and Labeling:

  • Select Appropriate Container: Use a chemically resistant, leak-proof container with a secure lid. The container must be compatible with the waste being collected (e.g., solid or liquid, solvent content).

  • Label Correctly: The container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the accumulation start date. Include any solvent components and their approximate concentrations.

3. Waste Accumulation and Storage:

  • Accumulation Area: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.

  • Secure Storage: Keep the waste container closed at all times, except when adding waste. Ensure the storage area is well-ventilated and away from ignition sources if flammable solvents are present.

4. Disposal Request and Pickup:

  • Consult EHS: Contact your institution's EHS department to schedule a waste pickup. Provide them with a complete and accurate description of the waste.

  • Follow Institutional Procedures: Adhere to all institutional procedures for waste pickup, including any required forms or online requests.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound, from initial waste generation to final pickup.

RK582_Disposal_Workflow Start Waste Generation (this compound) Is_SDS_Available Is SDS Available? Start->Is_SDS_Available Consult_SDS Consult Safety Data Sheet (SDS) & Institutional EHS Guidelines Characterize_Waste Characterize Waste Stream (Solid, Liquid, Contaminated) Consult_SDS->Characterize_Waste Segregate_Waste Segregate this compound Waste into Dedicated Container Characterize_Waste->Segregate_Waste Label_Container Label Container Correctly: 'Hazardous Waste', Chemical Name, Date Segregate_Waste->Label_Container Store_Waste Store in Designated Satellite Accumulation Area Label_Container->Store_Waste Request_Pickup Request Waste Pickup from EHS Department Store_Waste->Request_Pickup EHS_Disposal EHS Manages Final Disposal Request_Pickup->EHS_Disposal Is_SDS_Available->Consult_SDS Yes Assume_Hazardous Treat as Hazardous Waste & Contact EHS for Guidance Is_SDS_Available->Assume_Hazardous No Assume_Hazardous->Characterize_Waste

Caption: Decision workflow for the proper disposal of this compound waste.

By adhering to these procedures and consulting with institutional safety resources, researchers can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment.

References

Essential Safety and Logistical Information for Handling RK-582

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for RK-582 (CAS Number: 2171388-28-4) was publicly available at the time of this writing. The following guidance is based on best practices for handling potent, research-grade kinase inhibitors and should be supplemented by a thorough risk assessment by qualified personnel before any handling occurs.

This compound is an orally active, spiroindoline-based selective inhibitor of tankyrase, which is involved in the Wnt/β-catenin signaling pathway.[1][2] It is under investigation for its potential in treating colorectal cancer.[2][3] As a potent, biologically active small molecule, this compound should be handled with a high degree of caution to minimize exposure.

Data Presentation: Compound Information

PropertyValue
Compound Name This compound
CAS Number 2171388-28-4[1][3][4]
Molecular Formula C27H35FN6O3[1][3]
Molecular Weight 510.60 g/mol [1]
Target Tankyrase (TNKS1/TNKS2), PARP[1]
Solubility 10 mM in DMSO[1]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory when handling this compound to prevent inhalation, dermal, and ocular exposure. The required level of protection depends on the specific laboratory activity.

Laboratory ActivityRecommended Personal Protective Equipment
Weighing and Aliquoting (Solid Form) - Respirator: NIOSH-approved N95 or higher-rated respirator. - Gloves: Double-gloving with nitrile gloves. - Eye Protection: Chemical splash goggles. - Lab Coat: Disposable or dedicated non-absorbent lab coat. - Ventilation: Certified chemical fume hood or powder containment hood.
Solution Preparation and Handling - Gloves: Double-gloving with nitrile gloves. - Eye Protection: Chemical splash goggles or a face shield if a splash risk exists. - Lab Coat: Standard laboratory coat. - Ventilation: Chemical fume hood.
Cell Culture and In Vitro Assays - Gloves: Nitrile gloves. - Eye Protection: Safety glasses with side shields. - Lab Coat: Standard laboratory coat. - Containment: Class II biological safety cabinet.
Waste Disposal - Gloves: Heavy-duty nitrile or butyl rubber gloves. - Eye Protection: Chemical splash goggles. - Lab Coat: Standard laboratory coat.

Operational and Disposal Plans

A clear and concise operational plan is essential for the safe management of this compound.

Handling and Experimental Use:

  • Designated Area: All work with this compound should be conducted in a designated and clearly marked area.

  • Fume Hood: All manipulations of the solid compound and concentrated solutions must be performed in a certified chemical fume hood.[5]

  • Avoid Contamination: Use dedicated spatulas, glassware, and other equipment. If not possible, thoroughly decontaminate equipment after use.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

Disposal Plan: All waste must be disposed of in accordance with local, state, and federal regulations.

  • Solid Waste: Collect in a dedicated, labeled, and sealed hazardous waste container.

  • Liquid Waste: Collect in a dedicated, labeled, and sealed hazardous waste container.

  • Contaminated Sharps: Dispose of in a puncture-resistant sharps container labeled for hazardous chemical waste.

  • Decontamination: Decontaminate all work surfaces and reusable equipment after use.

Experimental Protocols and Visualizations

Wnt/β-catenin Signaling Pathway and this compound Inhibition

Tankyrase inhibitors like this compound act on the Wnt/β-catenin signaling pathway. In the absence of a Wnt signal, a "destruction complex" phosphorylates β-catenin, targeting it for degradation. Tankyrase promotes the degradation of Axin, a key component of this destruction complex. By inhibiting tankyrase, this compound stabilizes Axin, leading to the degradation of β-catenin and the downregulation of Wnt target genes, which can suppress tumor growth.[6][7]

Wnt_Pathway_Inhibition cluster_0 Wnt Signaling Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh LRP LRP5/6 Co-receptor Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Dsh->Destruction_Complex inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin phosphorylates for degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF activates Proteasome Proteasomal Degradation Beta_Catenin->Proteasome Target_Genes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes promotes transcription Tankyrase Tankyrase Tankyrase->Destruction_Complex destabilizes Axin RK582 This compound RK582->Tankyrase inhibits

Caption: Inhibition of the Wnt/β-catenin pathway by this compound.

General Experimental Workflow for Handling this compound

The following workflow outlines the key steps for safely handling a potent compound like this compound in a laboratory setting.

Experimental_Workflow cluster_workflow Safe Handling Workflow for Potent Compounds Prep 1. Preparation - Review safety protocols - Designate work area - Assemble PPE and equipment Weighing 2. Weighing - In fume hood/containment unit - Use dedicated tools - Double-glove Prep->Weighing Solubilization 3. Solubilization - In fume hood - Add solvent slowly - Cap and vortex Weighing->Solubilization Experiment 4. Experimentation - In designated area (e.g., BSC) - Follow specific protocol - Minimize aerosol generation Solubilization->Experiment Decontamination 5. Decontamination - Clean work surfaces - Decontaminate equipment - Remove PPE carefully Experiment->Decontamination Disposal 6. Waste Disposal - Segregate waste streams - Use labeled, sealed containers - Follow institutional procedures Decontamination->Disposal

Caption: General experimental workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.